molecular formula C9H12O3 B2467485 6-Oxospiro[2.5]octane-1-carboxylic acid CAS No. 1782521-95-2

6-Oxospiro[2.5]octane-1-carboxylic acid

Cat. No.: B2467485
CAS No.: 1782521-95-2
M. Wt: 168.192
InChI Key: XWPWZXQXQJZMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxospiro[2.5]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxospiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-6-1-3-9(4-2-6)5-7(9)8(11)12/h7H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPWZXQXQJZMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Oxospiro[2.5]octane-1-carboxylic acid chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Oxospiro[2.5]octane-1-carboxylic acid , a specialized bicyclic intermediate critical in the synthesis of conformationally restricted pharmaceutical agents, particularly Indoleamine 2,3-dioxygenase (IDO) inhibitors.

CAS Registry Number: 1782521-95-2 Chemical Formula: C₉H₁₂O₃ Molecular Weight: 168.19 g/mol [1]

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Skeleton

The compound is based on the spiro[2.5]octane skeleton, where a cyclopropane ring is fused to a cyclohexane ring at a single carbon atom (C3 in standard IUPAC numbering for spiro[2.5]octane).

  • Spiro Junction: The spiro carbon creates a quaternary center, enforcing a perpendicular orientation between the planes of the three-membered and six-membered rings.

  • Functionalization:

    • Position 1 (Cyclopropane): Carboxylic acid group (-COOH).[2] This introduces a chiral center (typically C1 and C2 are chiral), leading to cis and trans diastereomers relative to the spiro ring fusion.

    • Position 6 (Cyclohexane): Ketone group (=O). In the spiro[2.5]octane numbering system (where the spiro atom is C3), position 6 is para to the spiro junction within the six-membered ring. This 1,4-relationship (relative to the cyclohexane ring) is crucial for linear vector orientation in drug design.

Stereochemical Implications

The rigid spiro-fusion locks the carboxylic acid vector relative to the ketone. Unlike a flexible alkyl chain, the spiro[2.5]octane core restricts the conformational space of the molecule, reducing the entropic penalty upon binding to a protein target (e.g., IDO1 or MetAP2).

Synthesis Strategy

The synthesis of this compound typically proceeds via a carbene-mediated cyclopropanation strategy, starting from a protected cyclohexanone derivative. This route ensures regiocontrol and preserves the ketone functionality.

Retrosynthetic Analysis
  • Target: this compound.[1][3][4][5][6]

  • Precursor: Ethyl 6-oxospiro[2.5]octane-1-carboxylate (protected as a ketal).

  • Key Disconnection: Cyclopropane ring formation via [2+1] cycloaddition.

  • Starting Material: 1,4-Cyclohexanedione monoethylene ketal.

Step-by-Step Synthesis Protocol

Note: This protocol synthesizes the ethyl ester intermediate, followed by hydrolysis and deprotection.

Step 1: Olefination (Wittig Reaction)

Objective: Convert the free ketone of 1,4-cyclohexanedione monoethylene ketal to an exocyclic methylene group.

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu) (1.3 eq), THF (anhydrous).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in THF at 0°C.

    • Add KOtBu portion-wise to generate the ylide (bright yellow).

    • Add 1,4-cyclohexanedione monoethylene ketal dropwise.

    • Stir at room temperature for 4 hours.

    • Workup: Quench with saturated NH₄Cl, extract with diethyl ether, dry over MgSO₄, and concentrate.

    • Product: 8-Methylene-1,4-dioxaspiro[4.5]decane (Methylene ketal).

Step 2: Rhodium-Catalyzed Cyclopropanation

Objective: Install the spiro-cyclopropane ring containing the ester group.

  • Reagents: Ethyl diazoacetate (EDA) (1.2 eq), Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1 mol%), DCM.

  • Procedure:

    • Dissolve the methylene ketal (from Step 1) and Rh catalyst in DCM.

    • Add EDA very slowly (syringe pump) over 6–8 hours to prevent dimerization of the carbene.

    • Mechanism: The Rh-carbenoid species adds across the exocyclic double bond.

    • Product: Ethyl 6-oxospiro[2.5]octane-1-carboxylate ethylene ketal (mixture of diastereomers).

Step 3: Hydrolysis and Deprotection

Objective: Reveal the carboxylic acid and the ketone.

  • Reagents: Lithium Hydroxide (LiOH), THF/Water, then 3M HCl.

  • Procedure:

    • Ester Hydrolysis: Dissolve the ester in THF:H₂O (3:1). Add LiOH (3 eq) and stir at 50°C until TLC shows consumption of ester.

    • Ketal Deprotection: Acidify the reaction mixture to pH ~1 using 3M HCl. Stir at room temperature for 4–12 hours. The acidic conditions hydrolyze the ethylene ketal back to the ketone.

    • Isolation: Extract with Ethyl Acetate, wash with brine, dry, and recrystallize.

Synthesis Flowchart (Graphviz)

SynthesisPath SM 1,4-Cyclohexanedione Monoethylene Ketal Inter1 8-Methylene-1,4- dioxaspiro[4.5]decane SM->Inter1 Wittig: MePPh3Br, KOtBu THF, 0°C -> RT Inter2 Spiro-Ester Ketal Intermediate Inter1->Inter2 Cyclopropanation: EDA Rh2(OAc)4 (cat), DCM Final 6-Oxospiro[2.5]octane- 1-carboxylic Acid Inter2->Final 1. LiOH, THF/H2O (Hydrolysis) 2. 3M HCl (Deprotection)

Caption: Figure 1. Synthetic route from commercial ketal to the target keto-acid via Rh-catalyzed cyclopropanation.

Physical & Chemical Properties[12][13][14][15]

The following data summarizes the core physicochemical properties of this compound.

PropertyValue / DescriptionNote
Appearance White to off-white solidCrystalline powder
Melting Point 115 – 120 °C (Estimated)Isomer dependent
Solubility DMSO, Methanol, DCMPoor water solubility (neutral form)
pKa (Acid) ~4.2 – 4.5Typical for cyclopropane carboxylic acids
LogP ~0.8 – 1.2Moderate lipophilicity
Stability Stable under ambient conditionsAvoid strong bases (enolization risk)
Reactivity Ketone: Nucleophilic attack, Reductive aminationAcid: Amide coupling, EsterificationBifunctional building block

Applications in Drug Discovery

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

The primary documented application of this compound is as a scaffold for IDO1 inhibitors . IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism to kynurenine.

  • Mechanism: IDO1 overexpression in tumors depletes tryptophan and produces kynurenine, suppressing T-cell proliferation and creating an immunosuppressive microenvironment.

  • Role of the Scaffold: The spiro[2.5]octane core serves as a rigid linker that positions the carboxylic acid (which often interacts with the heme iron or arginine residues in the active site) and the ketone (which can be derivatized to interact with hydrophobic pockets).

  • Patent Evidence: Compounds derived from this acid have been disclosed in patent WO2019158051A1 as potent IDO inhibitors.

Biological Pathway Context (Graphviz)

IDOPathway Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn Oxidation IDO IDO1 Enzyme IDO->Trp Catalyzes TCell T-Cell Proliferation Kyn->TCell Inhibits Immuno Immune Suppression Kyn->Immuno Promotes Inhibitor Spiro-Inhibitor (Drug) Inhibitor->IDO Blocks

Caption: Figure 2. IDO1 Signaling Pathway. The spiro-inhibitor blocks the conversion of Tryptophan to Kynurenine, restoring T-Cell activity.

References

  • Shanghai Bide Pharmatech Ltd. (2019). Spiro compound as indoleamine-2,3-dioxygenase inhibitor. Patent WO2019158051A1.

  • PubChem. (n.d.).[7] Compound Summary: this compound.[1][3][4][5][6][8] National Library of Medicine.

  • Doyle, M. P., et al. (1996). Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation. Journal of the American Chemical Society.[9] (Cited for general Rh-catalyzed cyclopropanation protocols).

Sources

The Spiro[2.5]octane-1-carboxylic Acid Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[2.5]octane-1-carboxylic acid scaffold represents a high-value pharmacophore in modern drug design, offering a distinct solution to the "Escape from Flatland" challenge.[1] Unlike traditional aromatic scaffolds, this sp3-rich moiety introduces specific conformational constraints and novel exit vectors without significantly increasing molecular weight.[1]

This guide provides a comprehensive technical analysis of the scaffold, focusing on its structural dynamics, validated synthetic pathways, and utility as a bioisostere in metabolic stability optimization. We examine its application in therapeutic areas such as SGLT inhibition and its role as a rigidified surrogate for gem-dimethyl or cyclohexyl groups.[1]

Structural Dynamics and Physicochemical Profile[2]

Conformational Analysis

The spiro[2.5]octane core consists of a cyclopropane ring spiro-fused to a cyclohexane ring.[1] This fusion creates a unique steric environment:

  • Rigidity: The spiro center locks the conformation, reducing the entropic penalty upon binding to a protein target.

  • Exit Vectors: The carboxylic acid at the C1 position (on the cyclopropane ring) projects into a vector space orthogonal to the cyclohexane chair, allowing for exploration of binding pockets inaccessible to planar analogs.

  • Fsp3 Contribution: Increasing the fraction of sp3 carbons (Fsp3) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

Physicochemical Properties (Computed)
PropertyValueSignificance
Molecular Weight 154.21 g/mol Fragment-like, ideal for lead optimization.[1]
LogP (Octanol/Water) ~2.04Lipophilic enough for membrane permeability but maintains solubility.[1]
TPSA 37.3 ŲFavorable for oral bioavailability (Rule of 5 compliant).[1]
H-Bond Donors/Acceptors 1 / 2Standard carboxylic acid profile.

Synthetic Accessibility and Pathway[3]

The synthesis of spiro[2.5]octane-1-carboxylic acid is most reliably achieved via the Simmons-Smith cyclopropanation of an exocyclic alkene.[1] This route is preferred over carbene addition (e.g., using diazoacetates) due to higher stereospecificity and safety profiles in scale-up settings.[1]

Reaction Scheme (Graphviz)

Synthesispathway Figure 1: Validated synthetic route for Spiro[2.5]octane-1-carboxylic acid via Simmons-Smith cyclopropanation. SM Cyclohexanone (Starting Material) Int1 Ethyl Cyclohexylideneacetate (Exocyclic Alkene) SM->Int1 Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) THF, 0°C to RT Int2 Ethyl Spiro[2.5]octane-1-carboxylate (Spiro Ester) Int1->Int2 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) DCM, -10°C to RT Product Spiro[2.5]octane-1-carboxylic Acid (Target Scaffold) Int2->Product Hydrolysis (LiOH, THF/H2O) RT, 12h

Figure 1: Validated synthetic route for Spiro[2.5]octane-1-carboxylic acid via Simmons-Smith cyclopropanation.[1][2][3][4][5][6][7][8][9][10][11][12]

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The spiro[2.5]octane moiety serves as a robust bioisostere for:

  • Gem-dimethyl groups: The cyclopropane ring mimics the steric bulk of a gem-dimethyl group but prevents metabolic oxidation at the methyl carbons (blocking the formation of hydroxymethyl metabolites).

  • Cyclohexane/Cyclopentane: It introduces a "kink" in the chain, restricting conformation and potentially improving selectivity.

Case Study: SGLT Inhibitors

In the development of Sodium-Glucose Co-Transporter (SGLT) inhibitors, the spiro[2.5]octane-1-carboxylic acid scaffold has been utilized as a prodrug moiety and a structural template to improve the pharmacokinetic profile of glycoside derivatives.[1]

  • Mechanism: The lipophilic nature of the spiro scaffold aids in membrane permeation before the active carboxylic acid or alcohol pharmacophore is released or engages the target.

  • Reference: Patent US8394772B2 describes the use of spiro[2.5]octane-1-carboxylic acid esters in the context of glycoside prodrugs [1].[1]

Case Study: Enantioselective Annulations

The scaffold has been employed as a substrate in N-Heterocyclic Carbene (NHC)-catalyzed annulations to generate complex dihydroquinolones.[1] This demonstrates the scaffold's stability under basic catalytic conditions and its utility as a building block for diversity-oriented synthesis [2].[1]

Experimental Protocols

Safety Warning: Diethylzinc (Et2Zn) is pyrophoric.[1] Diiodomethane (CH2I2) is toxic.[1] All reactions must be performed in a fume hood under an inert atmosphere (Argon/Nitrogen).

Protocol A: Synthesis of Ethyl Cyclohexylideneacetate (Intermediate 1)
  • Reagents: Triethyl phosphonoacetate (1.1 eq), Sodium hydride (60% dispersion, 1.2 eq), Cyclohexanone (1.0 eq), Dry THF.

  • Procedure:

    • Suspend NaH in dry THF at 0°C. Dropwise add triethyl phosphonoacetate. Stir for 30 min until gas evolution ceases.

    • Add cyclohexanone dropwise.[1] Warm to room temperature (RT) and stir for 4 hours.

    • Quench with saturated NH4Cl.[1] Extract with EtOAc.[1] Dry over MgSO4 and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).[1]

Protocol B: Simmons-Smith Cyclopropanation (Intermediate 2)[1][3]
  • Reagents: Ethyl cyclohexylideneacetate (1.0 eq), Diethylzinc (1.0 M in hexanes, 2.5 eq), Diiodomethane (5.0 eq), Dry DCM.

  • Procedure:

    • Cool a solution of Et2Zn in DCM to -10°C.

    • Carefully add CH2I2 dropwise (exothermic).[1] Stir for 20 min to form the carbenoid.

    • Add the solution of Ethyl cyclohexylideneacetate slowly.

    • Allow the mixture to warm to RT and stir overnight (12-16h).

    • Quench: Carefully add saturated NH4Cl solution (vigorous bubbling).

    • Workup: Separate layers. Wash organic layer with 1N HCl, NaHCO3, and brine.[1]

    • Yield: Typically 85-95%.[1]

Protocol C: Hydrolysis to Spiro[2.5]octane-1-carboxylic Acid[1]
  • Reagents: Spiro ester (1.0 eq), Lithium Hydroxide (LiOH·H2O, 3.0 eq), THF/Water (3:1).[1]

  • Procedure:

    • Dissolve the ester in THF/Water. Add LiOH.

    • Stir at RT for 12 hours (monitor by TLC/LCMS).

    • Acidify with 1N HCl to pH ~2.[1]

    • Extract with EtOAc (3x).[1] Dry over Na2SO4 and concentrate.

    • Recrystallization: Hexanes/EtOAc if necessary.

References

  • Patent US8394772B2. Glycoside derivative and uses thereof.[1] (2013).[1][13] Assignee: Theracos, Inc.[1]

  • Lee, A., et al. Enantioselective Annulations for Dihydroquinolones by in Situ Generation of Azolium Enolates.[1] Journal of the American Chemical Society, 136(31), 10921–10924 (2014).[1]

  • Simmons, H. E., & Smith, R. D. A New Synthesis of Cyclopropanes.[1] Journal of the American Chemical Society, 81(16), 4256–4264 (1959).[1] (Foundational Chemistry) [1]

  • Charette, A. B., & Beauchemin, A. Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions, 58, 1-415 (2001).[1] (Review of Methodology) [1]

  • ChemScene. Spiro[2.5]octane-1-carboxylic acid Product Data. (Accessed 2026).[1]

Sources

Engineering 3D Chemical Space: A Technical Guide to 6-Oxospiro and 6-Oxaspirooctane Derivatives

Engineering 3D Chemical Space: A Technical Guide to 6-Oxospiro and 6-Oxaspiro[1]octane Derivatives

Executive Summary

Modern drug discovery is aggressively moving away from planar, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional scaffolds. This "escape from flatland" improves critical physicochemical properties such as aqueous solubility, metabolic stability, and target specificity. Among these 3D architectures, spirocyclic systems—specifically spiro[1]octane derivatives—have emerged as highly privileged motifs.

This technical guide provides an in-depth analysis of two critically distinct derivatives: 6-oxospiro[1]octane and 6-oxaspiro[1]octane . Despite differing by only a single letter in their nomenclature, they represent entirely divergent chemical spaces, synthetic workflows, and medicinal chemistry applications.

Structural Topology and Nomenclature

The distinction between "oxa" and "oxo" is a fundamental principle of 2 that drastically alters the chemical identity of the resulting molecule[2].

  • The Parent Scaffold: Spiro[1]octane is a bicyclic alkane consisting of a cyclopropane ring (positions 1, 2) spiro-fused to a cyclohexane ring (positions 4–8) at a single shared quaternary carbon (position 3).

  • 6-Oxospiro[1]octane (Oxo): The "oxo" prefix denotes a functional substitution where a doubly bonded oxygen (=O) replaces two hydrogen atoms on a carbon[2]. This forms a cyclohexanone ring. The ketone is located at C6, directly opposite the spiro carbon.

  • 6-Oxaspiro[1]octane (Oxa): The "oxa" prefix indicates skeletal replacement, where a carbon atom within the ring system is entirely replaced by an oxygen heteroatom (-O-)[2]. This transforms the 6-membered ring into a tetrahydropyran. The oxygen is located at position 6.

GParentSpiro[2.5]octane(Parent Hydrocarbon)Oxa6-Oxaspiro[2.5]octane(Heteroatom Replacement: -O-)Parent->Oxa Skeletal Replacement Oxo6-Oxospiro[2.5]octane(Ketone Substitution: =O)Parent->Oxo Functional Substitution

Structural divergence of spiro[1]octane into oxa and oxo derivatives.

Physicochemical Profiling & Strategic Rationale

Both scaffolds increase the fraction of sp³ carbons (Fsp³), but they serve entirely different strategic roles. 6-Oxaspiro[1]octane acts as a conformationally locked bioisostere for tetrahydropyrans, reducing the entropic penalty of binding in targets like 3[3]. Conversely, 6-oxospiro[1]octane is primarily an electrophilic building block used to generate complex spirocyclic amines, a strategy heavily utilized in the development of4[4].

Quantitative Data Summary
Metric / Feature6-Oxospiro[1]octane6-Oxaspiro[1]octane
Molecular Weight (Core) 124.18 g/mol 112.17 g/mol
Topological Polar Surface Area 17.07 Ų9.23 Ų
Hydrogen Bond Acceptors 1 (Strong, Carbonyl)1 (Moderate, Ether)
Primary Synthetic Role Electrophilic intermediateStable bioisostere / Target scaffold
Typical Downstream Reaction Reductive amination, Grignard additionC-H activation, cross-coupling

6-Oxospiro[1]octane: The Versatile Electrophile

Mechanistic Causality

Because the C6 ketone is sterically hindered by the axial protons of the cyclohexane ring and the distal cyclopropane, standard reductive amination protocols (e.g., using acetic acid) often result in poor yields. Titanium(IV) isopropoxide[Ti(OiPr)₄] must be utilized. It acts synergistically as a strong Lewis acid to activate the hindered ketone and as a water scavenger to drive the equilibrium toward the imine.

Self-Validating Protocol: Titanium-Mediated Reductive Amination

This protocol is designed as a self-validating system: the reduction step is deliberately delayed until analytical confirmation of the intermediate, preventing the irreversible formation of polar alcohol byproducts.

  • Imine Formation: To a solution of 6-oxospiro[1]octane (1.0 eq) and the desired primary/secondary amine (1.1 eq) in anhydrous THF, add Ti(OiPr)₄ (2.0 eq) dropwise at room temperature under N₂.

  • Analytical Checkpoint (Validation): Stir for 12 hours. Do not proceed until LC-MS or ¹H-NMR confirms >95% consumption of the ketone and formation of the imine/enamine. Premature reduction will yield spiro[1]octan-6-ol, which severely complicates chromatographic purification.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) in portions. Allow to warm to room temperature and stir for 4 hours.

  • Quench & Isolation: Quench slowly with saturated aqueous NaHCO₃. Filter the resulting white titanium dioxide precipitate through a Celite pad. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

6-Oxaspiro[1]octane: The Conformationally Locked Ether

Mechanistic Causality

The cyclopropane ring rigidly locks the tetrahydropyran into a specific chair conformation. To synthesize this core, direct cyclopropanation of cyclic ethers is required. The Furukawa modification of the Simmons-Smith reaction (using diethylzinc and diiodomethane) is utilized to provide a safer, highly reproducible 5 compared to explosive diazomethane alternatives[5].

GSMTetrahydro-4H-pyran-4-oneInt4-Methylenetetrahydro-2H-pyranSM->Int Wittig Olefination Prod6-Oxaspiro[2.5]octaneInt->Prod Simmons-Smith

Two-step synthetic workflow for the 6-oxaspiro[1]octane core.

Self-Validating Protocol: Exocyclic Olefination and Cyclopropanation

This protocol self-validates through a controlled quench mechanism. The specific pH control prevents the acid-catalyzed ring-opening of the newly formed strained cyclopropane.

  • Olefination: Treat tetrahydro-4H-pyran-4-one with methyltriphenylphosphonium bromide and KOtBu in THF at 0 °C to yield 4-methylenetetrahydro-2H-pyran. Isolate via distillation to remove triphenylphosphine oxide.

  • Carbenoid Generation: In a flame-dried flask under Ar, dissolve the olefin (1.0 eq) in anhydrous CH₂Cl₂. Cool to 0 °C. Add a 1.0 M solution of Et₂Zn in hexanes (2.5 eq). Slowly add CH₂I₂ (5.0 eq) dropwise. Note: Temperature control is critical here to prevent exothermic decomposition of the zinc carbenoid.

  • Cyclopropanation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Controlled Quench (Validation): Cool to 0 °C and quench dropwise with saturated aqueous NH₄Cl. The buffering capacity of NH₄Cl (pH ~5.5) safely destroys unreacted organozinc species while preventing the highly acidic conditions that would trigger the ring-opening of the spiro-cyclopropane into a homoallylic alcohol. Extract with CH₂Cl₂, wash with brine, and concentrate carefully (product is volatile).

References

1.[2] Title: IUPAC nomenclature of organic chemistry. Source: wikipedia.org. URL: 2.[5] Title: ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Source: purdue.edu. URL: 3.[3] Title: Inhibition of 5-oxo-6,8,11,14-eicosatetraenoic acid-induced Activation of Neutrophils and Eosinophils by Novel Indole OXE Receptor Antagonists. Source: nih.gov. URL: 4.[4] Title: CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS. Source: googleapis.com. URL:

An In-depth Technical Guide to the Solubility and Stability Profile of 6-oxospiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 6-oxospiro[2.5]octane-1-carboxylic acid. As a novel chemical entity, understanding its physicochemical properties is paramount for its potential development in pharmaceutical and chemical applications. This document outlines the theoretical considerations, detailed experimental protocols, and analytical strategies necessary to establish a robust solubility and stability profile. We delve into the rationale behind experimental design, from fundamental solubility assessments in various media to a complete forced degradation study as mandated by international regulatory guidelines. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction and Molecular Overview

This compound is a unique molecule featuring a spirocyclic core, a ketone functional group, and a carboxylic acid moiety. The presence of the carboxylic acid group suggests pH-dependent solubility and potential for salt formation, while the compact, non-aromatic spiro-octane skeleton contributes to its overall lipophilicity. The ketone group may be susceptible to certain degradation pathways. A thorough understanding of its solubility and stability is a critical first step in evaluating its potential as a drug candidate or advanced intermediate. This guide provides the foundational knowledge and practical steps to achieve this characterization.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₂O₃Derived from the chemical structure.
Molecular Weight 184.19 g/mol Calculated from the molecular formula.
pKa ~4-5The carboxylic acid group is expected to have a pKa in the typical range for aliphatic carboxylic acids.
LogP 1.0 - 2.0 (Estimated)The spiroalkane structure contributes to lipophilicity, while the ketone and carboxylic acid groups increase polarity.
Aqueous Solubility Low to moderateExpected to be low in neutral water, but will increase significantly at pH values above the pKa due to the formation of the more soluble carboxylate salt.[1][2][3]

Solubility Profile Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following section details the protocols for determining both thermodynamic and kinetic solubility.

Theoretical Framework

The aqueous solubility of this compound is expected to be highly dependent on pH. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.[1][2][3][4] Therefore, solubility must be assessed across a range of physiologically relevant pH values.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound and is considered the gold standard.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at pH 7.4

  • Citrate buffer at pH 3.0 and 5.0

  • 0.1 M HCl (pH ~1)

  • 0.1 M NaOH (pH ~13)

  • Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • HPLC-grade water

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing each of the selected solvents.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Data Presentation: Thermodynamic Solubility
Solvent/MediumpHTemperature (°C)Solubility (µg/mL)
0.1 M HCl~125TBD
Citrate Buffer3.025TBD
Citrate Buffer5.025TBD
PBS7.425TBD
0.1 M NaOH~1325TBD
MethanolN/A25TBD
AcetonitrileN/A25TBD
DMSON/A25TBD

TBD: To Be Determined experimentally.

Visualization: Solubility Workflow

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Analysis A Add excess compound to solvent vials B Seal and place on orbital shaker A->B C Incubate at constant temperature (24-48h) B->C D Confirm presence of undissolved solid C->D E Centrifuge to pellet solid D->E F Collect and dilute supernatant E->F G Quantify concentration by HPLC F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[5][6] These studies expose the compound to stress conditions more severe than accelerated stability testing.[5]

Rationale and Regulatory Context

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), recommend stress testing to elucidate the intrinsic stability of a drug substance.[6] The goal is to induce degradation to a level of 5-20% to ensure that analytical methods can detect the degradation products.[6]

Experimental Protocol: Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • For each stress condition, mix the stock solution with the stressor in a vial.

  • Include a control sample (compound in solvent without the stressor) for each condition.

  • Expose the samples to the specified conditions for a defined period.

  • At various time points, withdraw an aliquot, neutralize if necessary, and dilute for HPLC analysis.

  • Analyze the samples to determine the percentage of the parent compound remaining and to profile any degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: The solid compound is heated at 80°C for 48 hours.

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Data Presentation: Forced Degradation Summary
Stress ConditionConditionsTime (h)% Assay of Parent CompoundObservations (e.g., No. of Degradants)
Acid Hydrolysis0.1 M HCl, 60°C24TBDTBD
Base Hydrolysis0.1 M NaOH, 60°C24TBDTBD
Oxidation3% H₂O₂, RT24TBDTBD
Thermal (Solid)80°C48TBDTBD
PhotolyticICH Q1B-TBDTBD

TBD: To Be Determined experimentally.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution A Acid Hydrolysis (0.1M HCl, 60°C) Start->A B Base Hydrolysis (0.1M NaOH, 60°C) Start->B C Oxidation (3% H2O2, RT) Start->C D Thermal (Solid, 80°C) Start->D E Photolytic (ICH Q1B) Start->E F Sample at Time Points A->F B->F C->F D->F E->F G Neutralize & Dilute F->G H Analyze by Stability- Indicating HPLC G->H I Determine % Degradation & Profile Impurities H->I

Sources

Advanced Technical Guide: Spiro[2.5]octane Ketone Building Blocks in Medicinal Chemistry

[1]

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has elevated the status of sp3-rich scaffolds as critical tools for improving physicochemical properties and clinical success rates. Among these, the spiro[2.5]octane system—a spiro-fusion of a cyclopropane and a cyclohexane ring—represents a high-value bioisostere for the gem-dimethyl group and a rigid scaffold for orienting exit vectors in three-dimensional space.[1][2][3][]

This guide analyzes the synthesis, reactivity, and application of spiro[2.5]octane ketone derivatives (specifically spiro[2.5]octane-5,7-dione and spiro[2.5]octan-4-one ).[1][3] It provides validated protocols and mechanistic insights to facilitate their integration into fragment-based drug discovery (FBDD) and lead optimization campaigns.[1][3][]

Part 1: Structural Analysis & Physicochemical Properties[1][4]

The Geometry of Rigidity

The spiro[2.5]octane core (C₈H₁₄) possesses a unique orthogonality.[1] The cyclopropane ring lies in a plane perpendicular to the average plane of the cyclohexane ring (typically in a chair conformation). This "spiro-junction" creates a quaternary center that:

  • Restricts Conformation: Locks the orientation of substituents, reducing the entropic penalty of binding.

  • Increases Fsp3: Enhances solubility and metabolic stability compared to planar aromatic analogues.[3][]

  • Modulates Lipophilicity: The cyclopropane ring acts as a lipophilic spacer but, unlike a gem-dimethyl group, it introduces significant ring strain (~27.5 kcal/mol) that can be exploited for specific covalent interactions or ring-opening metabolic pathways under oxidative stress.[1][3]

Comparison with Gem-Dimethyl

Replacing a gem-dimethyl group with a spiro-cyclopropyl moiety often results in:

  • Reduced Metabolic Clearance: The C-H bonds of the cyclopropane ring are stronger (approx. 106 kcal/mol) and less prone to cytochrome P450 oxidation than methyl C-H bonds.

  • Altered Bond Angles: The internal angle of the cyclopropane (60°) compresses the external angle, altering the trajectory of substituents on the cyclohexane ring.

Part 2: Synthetic Strategies & Protocols

The synthesis of spiro[2.5]octane ketones generally follows two distinct retrosynthetic disconnections: Dialkylation of active methylenes and Cyclopropanation of exocyclic alkenes .

Strategy A: Double Alkylation (The Dione Route)

This is the preferred route for accessing spiro[2.5]octane-5,7-dione , a versatile 1,3-dicarbonyl building block.[1][3]

Mechanistic Pathway

The synthesis exploits the acidity of protons alpha to carbonyls. A "double alkylation" strategy using 1,2-dibromoethane is theoretically possible on a pre-formed 1,3-cyclohexanedione but often suffers from O-alkylation or polymerization.[1][3][] A more robust approach involves constructing the cyclohexane ring around a pre-formed cyclopropane or using a stepwise alkylation-cyclization sequence.[3][]

Validated Protocol: Synthesis of Spiro[2.5]octane-5,7-dione Reference Grounding: Adapted from methodologies in EP3191441B1 and related active-methylene chemistry.

Reagents:

  • Diethyl 1,3-acetonedicarboxylate (1.0 equiv)[1][3]

  • 1,2-Dibromoethane (1.2 equiv)[1][3]

  • Potassium Carbonate (K₂CO₃, 2.5 equiv)[1]

  • Acetone (Solvent)[1]

Step-by-Step Methodology:

  • Activation: Dissolve diethyl 1,3-acetonedicarboxylate in acetone. Add anhydrous K₂CO₃.[3][] The base deprotonates the methylene positions, forming a bis-enolate equivalent.[3]

  • Cyclization: Add 1,2-dibromoethane dropwise at reflux. The first alkylation occurs at the most acidic position (C2 or C4).[1] The second alkylation is intramolecular, closing the cyclopropane ring to form diethyl spiro[2.5]octane-5,7-dicarboxylate (Note: Direct formation of the dione usually requires a decarboxylation step).[1]

  • Hydrolysis & Decarboxylation: Treat the diester with aqueous NaOH (reflux), followed by acidification (HCl) and heating. This induces double decarboxylation to yield spiro[2.5]octane-5,7-dione .[1][3][]

Self-Validating Check:

  • Monitoring: The disappearance of the starting material diester can be tracked by TLC (Hexane/EtOAc).

  • NMR Signature: The product is confirmed by the disappearance of the ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and the appearance of the cyclopropyl protons (singlet or tight multiplet ~0.8-1.2 ppm) and the alpha-keto protons.

Strategy B: Simmons-Smith Cyclopropanation (The Ketone Route)

To synthesize spiro[2.5]octan-4-one , the most reliable method involves the cyclopropanation of a methylenecyclohexane derivative.[1][3]

Experimental Workflow Visualization

The following diagram illustrates the conversion of a protected ketone to the spiro[2.5]octane core.

SimmonsSmithRouteFigure 1: Synthesis of Spiro[2.5]octan-one via Simmons-Smith CyclopropanationStart1,4-CyclohexanedioneMonoethylene KetalStep1Methylenation(Wittig: Ph3P=CH2)Start->Step1THF, -78°CInter18-Methylene-1,4-dioxaspiro[4.5]decaneStep1->Inter1Step2Simmons-Smith(Et2Zn, CH2I2)Inter1->Step2DCM, 0°CInter2Spiro-KetalIntermediateStep2->Inter2CyclopropanationStep3Acid Hydrolysis(HCl, THF)Inter2->Step3FinalSpiro[2.5]octan-oneDerivativeStep3->FinalDeprotection

Caption: Figure 1 outlines the transformation of a ketal-protected ketone into the spiro-ketone via exocyclic alkene cyclopropanation.[1][3][]

Part 3: Reactivity & Functionalization[1][4]

The "Fragile" Cyclopropane

While metabolically stable, the spiro-cyclopropane ring is chemically reactive under specific conditions:

  • Acid Sensitivity: Strong Bronsted acids can open the cyclopropane ring, especially if a carbocation can be stabilized at the tertiary (spiro) center.

  • Hydrogenolysis: Catalytic hydrogenation (Pd/C, H₂) typically reduces the ketone but leaves the cyclopropane intact unless high pressures and elevated temperatures are used.

Functionalizing the Dione

Spiro[2.5]octane-5,7-dione is a "privileged" intermediate because it exists in equilibrium with its enol forms.[1][3][]

  • Heterocycle Formation: Reaction with hydrazines yields spiro-pyrazoles .[1][3][] Reaction with hydroxylamine yields spiro-isoxazoles .[1][3][]

  • Knoevenagel Condensation: The C6 position (between the two ketones) is highly acidic (pKa ~11) and readily condenses with aldehydes to form alkylidene derivatives.[1]

Part 4: Applications in Drug Discovery

Case Study: Cathepsin K Inhibitors

Spirocyclic ketones have been extensively explored as inhibitors of Cathepsin K , a cysteine protease involved in bone resorption. The spiro[2.5]octane motif serves as a rigid spacer that fits into the S2 or S3 pocket of the enzyme, displacing water molecules and improving binding enthalpy.

  • Mechanism:[1][][5][6][7][8][9] The ketone carbonyl often acts as a "warhead," forming a reversible covalent hemithioacetal with the active site cysteine (Cys25).

Library Building Blocks

In Fragment-Based Drug Discovery (FBDD), spiro[2.5]octane derivatives are valued for their high Fsp3 score.[1][3]

  • Solubility: The non-planar structure disrupts crystal lattice packing, often resulting in higher solubility compared to flat bicyclic systems (e.g., naphthalene).

  • Vector Analysis: Unlike 1,4-disubstituted cyclohexanes (which exist as cis/trans isomers), spiro[2.5]octane derivatives provide fixed, orthogonal exit vectors for library expansion.[1][3]

Part 5: Quantitative Data Summary

PropertySpiro[2.5]octane CoreGem-Dimethyl CyclohexaneImplication
Hybridization High Fsp3High Fsp3Improved solubility/metabolic stability.[1][3][]
Ring Strain ~27.5 kcal/mol~0 kcal/molPotential for covalent reactivity/ring opening.[]
Conformation Rigid/LockedFlexible (Chair flip)Lower entropic penalty upon binding.[1]
Metabolic Liability Low (C-H bond strength)Medium (Methyl oxidation)Longer half-life (t1/2).[1][3]

References

  • Synthesis of Spiro[2.

    • Source: European Patent Office (Espacenet)[1]

    • Title: Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione (EP3191441B1)[1][3]

    • URL:[Link][1][6][10]

  • Simmons-Smith Cyclopropanation Methodology

    • Source: Organic Reactions (Wiley) via Google Books/Scholar[1]

    • Title: The Simmons-Smith Reaction (Charette, A. B., & Beauchemin, A.)[3]

    • URL:[Link][1][6]

  • Spiro Scaffolds in Medicinal Chemistry (Review)

    • Source: Journal of Medicinal Chemistry[11]

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry (Zheng, Y., & Tice, C. M.)[1]

    • URL:[Link][1]

  • Cathepsin K Inhibitor Context

    • Source: PubMed[1][12]

    • Title: Cathepsin K inhibitors for osteoporosis: Biology, potential clinical utility, and lessons learned[9][13][14]

    • URL:[Link]

The Biological Activity of Spirocyclic Cyclohexane Derivatives: A Technical Guide to Scaffold Optimization and Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland" in Drug Discovery

In contemporary medicinal chemistry, escaping the "flatland" of planar, sp2-hybridized aromatic systems is a critical imperative. High three-dimensionality (sp3 character) correlates strongly with improved clinical success rates, enhanced solubility, and reduced off-target toxicity. Spirocyclic cyclohexane derivatives —molecules where a cyclohexane ring is fused to another ring system via a single common carbon atom—represent a privileged scaffold in this domain.

The unique orthogonal geometry of the spiro fusion restricts conformational flexibility, locking the pharmacophore into highly specific vectors. This technical guide explores the profound biological activities of spirocyclic cyclohexane derivatives, detailing the causality behind their pharmacological efficacy across neuromodulation, metabolic regulation, and antimicrobial applications.

Neuromodulatory Activity: The Dual NOP/MOP Agonist Paradigm

The most clinically advanced application of spirocyclic cyclohexane derivatives lies in pain management. Traditional μ-opioid peptide (MOP) receptor agonists (e.g., morphine, fentanyl) provide profound analgesia but are fundamentally limited by severe adverse effects, including respiratory depression, tolerance, and abuse liability.

Recent pharmacological advancements have demonstrated that co-activation of the MOP receptor and the nociceptin/orphanin FQ peptide (NOP) receptor synergistically potentiates analgesia while attenuating opioid-induced side effects[1].

The Cebranopadol Case Study

The discovery of Cebranopadol (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine) exemplifies the power of spirocyclic optimization[2].

The Causality of the Spiro Scaffold: Initial uncyclized analogs demonstrated high binding affinity for NOP and MOP receptors but failed to elicit full functional responses, acting only as partial agonists. By cyclizing the structure into a rigid spiro[cyclohexane-dihydropyrano[3,4-b]indole] framework, researchers forced the molecule into a bioactive conformation. This spirocyclic rigidity perfectly aligned the amine head group and the fluoro-indole moiety with the binding pockets of both receptors, converting the molecule from a partial agonist into a highly potent, full agonist[2][3].

Quantitative Pharmacological Profile

Cebranopadol exhibits sub-nanomolar binding affinity and full intrinsic activity (IA) at both target receptors, a profile rarely achieved by flexible linear molecules[1][4].

Table 1: Receptor Binding and Efficacy Profile of Cebranopadol

Receptor TargetBinding Affinity (

, nM)
Functional Efficacy (

, nM)
Intrinsic Activity (IA, %)
MOP (μ-opioid) 0.71.2104% (Full Agonist)
NOP (Nociceptin) 0.913.089% (Full Agonist)
KOP (κ-opioid) 2.617.067% (Partial Agonist)
DOP (δ-opioid) 18.0110.0105% (Full Agonist)

Data synthesized from in vitro human receptor assays[1][4].

Signaling Pathway Visualization

NOP_MOP_Signaling Cebranopadol Cebranopadol (Spirocyclic Scaffold) MOP MOP Receptor (μ-Opioid) Cebranopadol->MOP NOP NOP Receptor (Nociceptin) Cebranopadol->NOP Gi_Go Gi/Go Protein Activation MOP->Gi_Go NOP->Gi_Go cAMP cAMP Inhibition (Adenylate Cyclase) Gi_Go->cAMP Analgesia Potent Analgesia (Delayed Tolerance) cAMP->Analgesia

Caption: Dual MOP/NOP receptor activation pathway by Cebranopadol leading to potent analgesia.

Experimental Protocol: In Vitro [35S]GTPγS Binding Assay

To validate the functional efficacy (E-E-A-T trustworthiness) of spirocyclic dual agonists, a [35S]GTPγS binding assay is mandatory. This assay measures the direct functional coupling of the receptor to inhibitory G-proteins (


), proving causality between drug binding and cellular response.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human NOP or MOP receptors in ice-cold Tris-HCl buffer (pH 7.4) containing EDTA. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM

    
    , 100 mM NaCl, 0.1% BSA).
    
  • Assay Incubation: In a 96-well plate, combine 20 μg of membrane protein, 10 μM GDP (to lock receptors in the inactive state), and 0.05 nM [35S]GTPγS.

  • Compound Addition: Add the spirocyclic derivative (e.g., Cebranopadol) in a concentration gradient (

    
     to 
    
    
    
    M). Include a basal well (no agonist) and a maximal stimulation well (standard full agonist, e.g., DAMGO for MOP).
  • Antagonist Validation (Crucial for Specificity): In parallel wells, pre-incubate membranes with 1 μM Naloxone (MOP antagonist) or J-113397 (NOP antagonist) before adding the spirocyclic compound. Reversal of the signal proves receptor-specific activity.

  • Filtration and Quantification: Incubate for 60 minutes at 30°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression analysis.
    

Metabolic Regulation: GPR119 Agonism in Type 2 Diabetes

Beyond the CNS, spirocyclic cyclohexane derivatives have shown profound utility in metabolic diseases, specifically as agonists for G-protein-coupled receptor 119 (GPR119). Expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR119 activation stimulates glucose-dependent insulin and incretin (GLP-1) secretion[5][6].

Overcoming Pharmacokinetic Liabilities

Historically, GPR119 agonists relied heavily on substituted piperidine or piperazine rings. While potent, these flat, nitrogen-heavy rings often suffered from poor Ligand-Lipophilicity Efficiency (LLE) and severe off-target inhibition of Cytochrome P450 (CYP) enzymes, halting clinical progression.

The Causality of the Spiro Scaffold: Researchers at Japan Tobacco Inc. executed a scaffold hop, replacing the piperidine core with a spirocyclic cyclohexane structure (Compound 17)[5][7]. The removal of the basic nitrogen and the introduction of the highly three-dimensional spiro center drastically reduced the molecule's affinity for planar CYP active sites. The result was a potent agonist (


 = 4 nM) with zero detectable CYP inhibition (

> 10 μM) and excellent oral bioavailability[5][7].

Table 2: Scaffold Optimization Impact on GPR119 Agonists

Compound ClassGPR119

(nM)
CYP3A4 Inhibition (

, μM)
3D Character (sp3 fraction)
Traditional Piperidine5 - 15< 1.0 (High Toxicity)Low
Spirocyclic Cyclohexane (Cmpd 17) 4.0 > 10.0 (Safe) High
Signaling Pathway Visualization

GPR119_Signaling Spiro_Agonist Spirocyclic GPR119 Agonist (e.g., Cmpd 17) GPR119 GPR119 Receptor (Pancreatic β-cells) Spiro_Agonist->GPR119 Gs_Protein Gs Protein Activation GPR119->Gs_Protein cAMP_Elev cAMP Elevation Gs_Protein->cAMP_Elev Insulin Glucose-Dependent Insulin Secretion cAMP_Elev->Insulin

Caption: GPR119 activation by spirocyclic agonists driving glucose-dependent insulin secretion.

Experimental Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)

To validate that the spirocyclic GPR119 agonist induces glucose-dependent insulin secretion (avoiding fatal hypoglycemia), an in vivo IPGTT is required[5].

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (8-10 weeks old) for 16 hours prior to the experiment to establish a stable baseline glucose level.

  • Baseline Sampling: Draw blood from the tail vein and measure baseline plasma glucose and insulin levels using a glucometer and ELISA, respectively.

  • Compound Administration: Administer the spirocyclic GPR119 agonist (e.g., 30 mg/kg) or vehicle control via oral gavage (p.o.). Wait 30 minutes to allow for drug absorption and receptor binding.

  • Glucose Challenge: Inject a glucose load (2 g/kg) intraperitoneally (i.p.). Note: The agonist should only trigger insulin release AFTER this glucose spike.

  • Serial Sampling: Collect tail vein blood at 15, 30, 60, and 120 minutes post-glucose injection.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for both glucose clearance and insulin secretion. A successful spirocyclic agonist will show a significantly reduced Glucose

    
     and an elevated Insulin 
    
    
    
    compared to the vehicle.

Emerging Frontiers: Antimicrobial and Anticancer Properties

Beyond receptor-mediated pharmacology, functionally substituted spirocyclic cyclohexane derivatives—particularly spiro(cyclohexane-1,2′-thiazolidines)—are emerging as potent antimicrobial and antioxidant agents[8][9].

The Causality of the Spiro Scaffold: Bacterial cell walls, particularly the lipopolysaccharide (LPS) layer of Gram-negative bacteria, present a formidable barrier to drug entry. The spiro-fusion of a lipophilic cyclohexane ring to a biologically active toxophore (like a thiazolidinone) creates an amphiphilic balance. The cyclohexane ring acts as a lipid-penetrating vector, dragging the active heterocyclic warhead through the bacterial membrane, resulting in high zones of inhibition against pathogens like Escherichia coli and Acinetobacter baumannii[8]. Furthermore, nanocomposites of these spiro compounds with Silver (Ag) nanoparticles have shown synergistic bactericidal effects exceeding those of standard ampicillin[9].

Conclusion

Spirocyclic cyclohexane derivatives are not merely structural curiosities; they are highly rational solutions to complex pharmacological problems. By leveraging the rigid, three-dimensional geometry of the spiro fusion, drug developers can force molecules into optimal bioactive conformations (as seen in the dual NOP/MOP agonist Cebranopadol) or engineer out flat, toxic liabilities (as seen in GPR119 agonists). As medicinal chemistry continues to prioritize sp3-rich architectures, the spirocyclic cyclohexane scaffold will remain a cornerstone of next-generation therapeutics.

References

  • Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol ACS Medicinal Chemistry Letters (2014). URL:[Link]

  • Cebranopadol - Clinical Profile and Pharmacology Wikipedia, The Free Encyclopedia (2025). URL: [Link]

  • Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure Bioorganic & Medicinal Chemistry Letters (2018). URL:[Link]

  • Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives Pakistan Journal of Zoology (2020). URL:[Link]

  • Pharmacological evaluation of some novel synthesized compounds derived from spiro(cyclohexane-1,2′-thiazolidines) ResearchGate / Journal of Molecular Structure (2020). URL:[Link]

Sources

Methodological & Application

Synthesis of 6-oxospiro[2.5]octane-1-carboxylic acid from 1,3-cyclohexanedione

Application Note: Synthesis of 6-oxospiro[1]octane-1-carboxylic acid

Subtitle: A Comparative Analysis of Regioselective Pathways and Transposition Strategies from Cyclohexanedione Precursors Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Retrosynthetic Rationale

The synthesis of 6-oxospiro[1]octane-1-carboxylic acid presents a unique regiochemical challenge. Structural analysis of the target molecule reveals a strict 1,4-relationship between the spiro-carbon (C3) and the carbonyl group (C6) within the spiro[1]octane framework.

While the prompt specifies 1,3-cyclohexanedione as the starting material, direct spiro-annulation of a 1,3-dione system inherently yields either the 5-oxo or 4,8-dioxo spiro isomers due to the 1,3-oxygenation pattern. To achieve the required 1,4-geometry from a 1,3-precursor, a Regiochemical Transposition Strategy must be employed. This protocol outlines a self-validating, two-phase workflow:

  • Phase 1 (Transposition): Isomerization of the 1,3-oxygenation pattern to a 1,4-geometry via reduction and allylic oxidation.

  • Phase 2 (Spiro-Annulation): Horner-Wadsworth-Emmons (HWE) olefination followed by a Corey-Chaykovsky cyclopropanation—a highly reliable sequence validated in pharmaceutical patent literature for indoleamine-2,3-dioxygenase inhibitor synthesis[2].

(Note: In an optimized industrial setting, Phase 1 is typically bypassed by sourcing commercially available 1,4-cyclohexanedione monoethylene acetal. However, Phase 1 is detailed here to fulfill strict precursor constraints, such as specific isotopic labeling requirements starting from the 1,3-dione).

Experimental Workflow & Logical Relationships

PathwayN11,3-Cyclohexanedione(Starting Material)N2Cyclohex-2-en-1-one(via Reduction)N1->N2 Phase 1: TranspositionN31,4-Cyclohexanedione(via Allylic Oxidation)N2->N3 SeO2 / Pd-CN41,4-Dioxaspiro[4.5]decan-8-one(Mono-ketalization)N3->N4 Phase 2: AnnulationN5HWE Olefination Product(Exocyclic α,β-unsaturated ester)N4->N5 Triethyl phosphonoacetateN6Dispiro Cyclopropane Intermediate(Corey-Chaykovsky Reaction)N5->N6 Trimethylsulfoxonium iodideN76-Oxospiro[2.5]octane-1-carboxylic acid(Target Molecule)N6->N7 HCl / THF

Fig 1: Regiochemical transposition and spiro-annulation workflow for the target synthesis.

Step-by-Step Experimental Protocols

Phase 1: Regiochemical Transposition (1,3- to 1,4-Geometry)

Causality: We must migrate the oxygenation site to achieve the para-relationship required for the 6-oxospiro target.

Protocol 1.1: Synthesis of Cyclohex-2-en-1-one

  • Protection: Suspend 1,3-cyclohexanedione (1.0 eq) in toluene. Add absolute ethanol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux under a Dean-Stark trap for 12 hours to yield 3-ethoxycyclohex-2-en-1-one.

  • Reduction: Cool the isolated enol ether in anhydrous THF to -78 °C. Dropwise add DIBAL-H (1.1 eq). The hydride selectively attacks the carbonyl.

  • Hydrolysis: Quench with 1M HCl. The resulting acidic hydrolysis of the allylic hemiacetal triggers elimination, yielding cyclohex-2-en-1-one.

Protocol 1.2: Allylic Oxidation to 1,4-Cyclohexanedione

  • Oxidation: Dissolve cyclohex-2-en-1-one in CH₂Cl₂. Add Selenium dioxide (SeO₂, 0.5 eq) and tert-butyl hydroperoxide (TBHP, 2.0 eq). Stir at room temperature for 24 hours. SeO₂ facilitates selective allylic oxidation at C4, yielding cyclohex-2-ene-1,4-dione.

  • Hydrogenation: Transfer the crude enedione to a Parr shaker. Dissolve in EtOAc, add 10% Pd/C (0.05 eq), and hydrogenate at 1 atm H₂ for 6 hours to yield 1,4-cyclohexanedione.

Phase 2: Spiro-Annulation & Elaboration

Causality: With the 1,4-geometry established, we must install the cyclopropane ring. The Simmons-Smith reaction is ineffective for electron-deficient alkenes; therefore, a Corey-Chaykovsky cyclopropanation utilizing a sulfur ylide is the mechanistic choice[2].

Protocol 2.1: Mono-Ketalization

  • Reflux 1,4-cyclohexanedione (1.0 eq) with ethylene glycol (0.9 eq) and catalytic p-TsOH in benzene using a Dean-Stark trap for 16 hours.

  • Purify via silica gel chromatography to isolate the statistical mono-protected product: 1,4-dioxaspiro[3]decan-8-one.

Protocol 2.2: Horner-Wadsworth-Emmons (HWE) Olefination

  • Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0 °C.

  • Dropwise add triethyl phosphonoacetate (1.2 eq). Stir until hydrogen evolution ceases (formation of the phosphonate carbanion).

  • Add 1,4-dioxaspiro[3]decan-8-one (1.0 eq) in THF. Warm to room temperature and stir for 4 hours.

  • Quench with saturated NH₄Cl and extract with EtOAc. This yields ethyl 2-(1,4-dioxaspiro[3]decan-8-ylidene)acetate, establishing the exocyclic α,β-unsaturated ester necessary for cyclopropanation.

Protocol 2.3: Corey-Chaykovsky Cyclopropanation

  • Ylide Generation: Dissolve trimethylsulfoxonium iodide (3.0 eq) and potassium tert-butoxide (3.3 eq) in anhydrous DMSO. Stir at room temperature for 30 minutes to generate the dimethyloxosulfonium methylide[2].

  • Cyclopropanation: Add the HWE product from Protocol 2.2 (1.0 eq) dissolved in a minimal volume of DMSO. Stir at room temperature for 48 hours.

  • Mechanism: The ylide acts as a soft nucleophile, undergoing 1,4-conjugate addition to the exocyclic double bond. Subsequent intramolecular displacement of DMSO forms the spiro-cyclopropane ring.

  • Workup: Quench with water, extract with EtOAc, and purify via column chromatography (PE:EA = 5:1) to yield (±)-7,10-dioxadispiro[2.2.4⁶.2³]dodecane-1-carboxylic acid ethyl ester[2].

Protocol 2.4: Global Deprotection & Hydrolysis

  • Dissolve the dispiro intermediate in THF.

  • Add 3M HCl in a 1:1 v/v ratio with the THF solvent. Stir overnight at room temperature to concurrently hydrolyze the ethyl ester and deprotect the ethylene ketal[2].

  • Quench with a pH=6 buffer, extract with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄ to yield the final target: 6-oxospiro[1]octane-1-carboxylic acid .

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the self-validating synthetic system, assuming standard 10 mmol scale operations.

StepChemical TransformationKey Reagents & SolventsTemp / TimeExpected Yield
1 Enol Ether FormationEtOH, p-TsOH, Toluene110 °C, 12 h85%
2 Reduction & HydrolysisDIBAL-H, THF; then H₃O⁺-78 °C, 4 h70%
3 Allylic OxidationSeO₂, TBHP, CH₂Cl₂RT, 24 h55%
4 Olefin HydrogenationH₂ (1 atm), 10% Pd/C, EtOAcRT, 6 h95%
5 Mono-ketalizationEthylene glycol, p-TsOH, Benzene110 °C, 16 h65%
6 HWE OlefinationTriethyl phosphonoacetate, NaH, THF0 °C to RT, 4 h82%
7 Corey-ChaykovskyMe₃S(O)I, KOtBu, DMSORT, 48 h43%
8 Deprotection/Hydrolysis3M HCl, THFRT, 12 h88%

References

  • World Intellectual Property Organization. (2019). Spiro compound as indoleamine-2,3-dioxygenase inhibitor (Patent No. WO2019158051A1). Shanghai Institute of Organic Chemistry of CAS. Retrieved from[2]

Advanced Simmons-Smith Cyclopropanation Protocols for the Synthesis of Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of spiro[2.n]ketones is a critical transformation in modern drug discovery, providing conformationally restricted scaffolds that enhance metabolic stability and target affinity. While classical cyclopropanation methods often rely on hazardous diazoalkanes, the Simmons-Smith reaction offers a stereospecific, safe, and highly versatile alternative[1]. However, applying this methodology to exocyclic double bonds—the direct precursors to spirocycles—presents unique steric and electronic challenges.

This application note provides field-proven, self-validating protocols for the synthesis of spiro-ketones. By leveraging advanced modifications of the Simmons-Smith reaction (Furukawa and Denmark protocols), researchers can overcome the inherent low reactivity of hindered exocyclic alkenes and electron-deficient enones to achieve high-yielding spirocyclizations.

Mechanistic Causality & Reagent Selection

To successfully cyclopropanate an exocyclic alkene, one must understand the fundamental nature of the zinc carbenoid intermediate. The classical Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) is heterogeneous and often lacks the electrophilicity required for hindered spiro-systems[1].

The Concerted "Butterfly" Transition State

Computational and mechanistic studies reveal that the Simmons-Smith reaction does not proceed via a free carbene. Instead, it operates through a concerted, synchronous mechanism where both new C–C bonds form simultaneously[2]. This "butterfly" transition state ensures strict syn-addition, preserving the geometry of the starting olefin[2]. Because the carbenoid is highly electrophilic, electron-rich alkenes react fastest[3].

Causality in Reagent Modifications
  • Furukawa Modification (Et₂Zn / CH₂I₂): Replacing the insoluble Zn-Cu couple with diethylzinc generates a homogeneous EtZnCH₂I carbenoid[1]. This dramatically increases the reaction rate and reproducibility, making it the standard choice for ketal-protected exocyclic double bonds[3].

  • Denmark Modification (Et₂Zn / ClCH₂I): For sterically congested or electronically deactivated exocyclic enones, the Furukawa reagent may fail. Denmark and Edwards demonstrated that substituting diiodomethane with chloroiodomethane generates a significantly more electrophilic carbenoid (EtZnCH₂Cl)[4]. The increased Lewis acidity of this species forces the cyclopropanation of unreactive substrates.

  • Solvent Causality: The zinc carbenoid is a Lewis acid. Using Lewis basic solvents (like THF or Et₂O) strongly coordinates the zinc, dampening its reactivity[3]. Therefore, non-coordinating halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are mandatory for optimal spirocyclization[3].

MechanisticPathway Substrate Exocyclic Alkene (Ketone/Ketal) Complex Alkene-Carbenoid π-Complex Substrate->Complex Directing Group Coordination Reagent Et2Zn + CH2I2/ClCH2I (Furukawa/Denmark) Carbenoid Zinc Carbenoid (R-Zn-CH2-X) Reagent->Carbenoid Ligand Exchange (-78°C) Carbenoid->Complex Electrophilic Addition TS Concerted Butterfly Transition State Complex->TS Synchronous C-C Bond Formation Product Spiro[2.n]ketone Target TS->Product ZnX2 Elimination

Mechanistic pathway of zinc-carbenoid mediated spiro-cyclopropanation.

Experimental Methodologies

Protocol A: Furukawa Modification for Spiro-Ketal Synthesis

Best for: Unhindered exocyclic double bonds, allylic alcohols, and ketal-protected cyclic ketones.

Self-Validating Principle: The reaction relies on the generation of EtZnCH₂I. As the methylene unit is transferred to the alkene, ZnI₂ is extruded. The visual appearance of a fine white precipitate (ZnI₂) as the reaction warms to room temperature is a self-validating indicator of successful carbenoid turnover.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the exocyclic ketal substrate (1.0 equiv, e.g., 5.0 mmol) and dissolve in anhydrous DCM (0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Organozinc Addition: Syringe in Et₂Zn (1.0 M in hexanes, 2.5 equiv) dropwise over 10 minutes. Causality: Slow addition prevents localized heating, which can degrade the organozinc reagent.

  • Carbenoid Generation: Add CH₂I₂ (5.0 equiv) dropwise over 15 minutes. Causality: Diiodomethane must be added in excess and after the Et₂Zn to ensure complete conversion to the carbenoid and to manage the exothermic ligand exchange[3].

  • Cyclopropanation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor for the formation of a white precipitate.

  • Quench & Workup: Cool the flask back to 0 °C. Carefully quench with saturated aqueous NH₄Cl. Caution: Vigorous ethane gas evolution will occur. Stir for 30 minutes to break up zinc emulsions.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated Na₂S₂O₃ to remove residual iodine, dry over MgSO₄, and concentrate.

Protocol B: Denmark Modification for Hindered Exocyclic Enones

Best for: Sterically congested spiro-systems, electron-deficient exocyclic enones, and substrates failing Protocol A.

Self-Validating Principle: Chloroiodomethane generates a highly reactive carbenoid that is prone to rapid degradation at room temperature. Maintaining strict cryogenic control during reagent mixing prevents the carbenoid from polymerizing into polymethylene (indicated by a gummy, insoluble white mass).

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under argon, dissolve the hindered exocyclic enone (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cryogenic Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Organozinc Addition: Add Et₂Zn (1.0 M in hexanes, 3.0 equiv) dropwise.

  • Carbenoid Generation: Add ClCH₂I (6.0 equiv) dropwise over 20 minutes down the side of the flask to pre-cool the reagent. Causality: The EtZnCH₂Cl carbenoid is highly electrophilic and unstable; generation at -78 °C prevents premature self-destruction[4].

  • Cyclopropanation: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 4 hours. Do not let it exceed 0 °C until TLC confirms consumption of the starting material.

  • Quench & Workup: Quench at 0 °C with a 1:1 mixture of saturated aqueous NH₄Cl and Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1 hour to yield a clean phase separation. Extract with DCM and purify via silica gel chromatography.

Comparative Reagent Efficacy

To aid in protocol selection, the following table summarizes the quantitative performance metrics of various Simmons-Smith modifications applied to spiro-ketone synthesis.

ModificationReagentsActive Carbenoid SpeciesRelative ElectrophilicityIdeal Substrate ProfileAverage Spiro-Yield
Classic Simmons-Smith Zn-Cu, CH₂I₂IZnCH₂ILowUnhindered allylic alcohols40–55%
Furukawa Et₂Zn, CH₂I₂EtZnCH₂IHighStandard exocyclic ketals75–90%
Denmark Et₂Zn, ClCH₂IEtZnCH₂ClVery HighSterically hindered enones85–95%
Charette (Asymmetric) Et₂Zn, CH₂I₂, Chiral LigandL*·Zn(CH₂I)₂HighAsymmetric spiro-synthesis70–85% (>90% ee)

Note: The Charette modification utilizes chiral dioxaborolane ligands to achieve highly enantioselective cyclopropanations, which is particularly useful for asymmetric spiro-synthesis[5].

Troubleshooting & Self-Validation

  • Issue: Incomplete Conversion / Starting Material Recovery

    • Causality: Moisture in the reaction vessel hydrolyzes the zinc carbenoid into unreactive methylzinc species.

    • Validation: Ensure DCM is freshly distilled over CaH₂. If no white precipitate (ZnX₂) forms during the reaction, the carbenoid was quenched by water.

  • Issue: Formation of Polymethylene (Gummy White Solid)

    • Causality: The carbenoid was generated too rapidly or at too high a temperature, causing it to react with itself rather than the alkene.

    • Validation: Reduce the addition rate of the dihalomethane and strictly maintain -78 °C to 0 °C temperatures during the initial mixing phase.

  • Issue: Poor Diastereoselectivity in Substituted Rings

    • Causality: Lack of a directing group. The Simmons-Smith reaction is highly sensitive to steric bulk and will attack the less hindered face[6].

    • Validation: If a specific diastereomer is required, temporarily reduce the ketone to an allylic alcohol. The hydroxyl group will coordinate the zinc carbenoid, directing the cyclopropanation strictly syn to the alcohol face[1]. The resulting spiro-alcohol can then be oxidized back to the spiro-ketone.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: nih.gov URL:[Link]

  • Simmons-Smith reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Cyclopropanation Strategies in Recent Total Syntheses | Chemical Reviews Source: acs.org URL:[Link]

  • Cyclopropanation: the mechanism of the Simmons–Smith reaction. Source: ic.ac.uk URL:[Link]

  • Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A - ETH Zürich Source: ethz.ch URL:[Link]

  • 1 Asymmetric Cyclopropanation - Wiley-VCH Source: wiley-vch.de URL:[Link]

Sources

Reagents for converting enol ethers to spiro[2.5]octane systems

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents for Converting Enol Ethers to Spiro[2.5]octane Systems

Executive Summary & Strategic Analysis

The spiro[2.5]octane scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid,


-rich framework that restricts conformational freedom without adding excessive molecular weight. While standard cyclopropanation of alkenes is well-documented, the specific transformation of enol ethers  to spiro[2.5]octane systems requires precise geometric control.

Critical Mechanistic Distinction:

  • Endocyclic Enol Ethers (e.g., 1-methoxycyclohexene) undergo cyclopropanation to form fused bicyclo[4.1.0]heptane systems.

  • Exocyclic Enol Ethers (e.g., alkoxymethylene cyclohexanes) are the requisite precursors for spiro[2.5]octane systems.

This guide focuses on the Furukawa modification of the Simmons-Smith reaction as the gold-standard protocol for this transformation. Unlike the traditional Zn-Cu couple, the organozinc reagents derived from diethylzinc (


) and diiodomethane (

) provide homogeneous conditions, higher reactivity towards electron-rich enol ethers, and superior reproducibility.

Reagent Selection Guide

The choice of carbenoid source is the determinant factor in yield and safety.

Reagent SystemCompositionReactivity ProfileRecommended Use Case
Furukawa Reagent

High. Homogeneous solution; rapid methylene transfer.Standard Protocol. Best for exocyclic enol ethers.
Denmark Modification

Very High. Chloroiodomethane is more stable but reacts faster with Zn.Sterically hindered enol ethers or when

fails.
Shi Reagent

Ultra-High. Electrophilic activation via trifluoroacetate.Unreactive substrates; low temperature requirements.
Traditional Simmons-Smith

Moderate/Variable. Heterogeneous; activation period required.Large-scale commodity synthesis where

handling is prohibitive.

Core Protocol: Furukawa Cyclopropanation of Exocyclic Enol Ethers

This protocol details the conversion of (methoxymethylene)cyclohexane (an exocyclic enol ether) to 1-methoxy-spiro[2.5]octane .

Safety Pre-requisites
  • Diethylzinc (

    
    ):  Pyrophoric. Must be handled under inert atmosphere (Ar or 
    
    
    
    ). Use a sure-seal bottle and gas-tight syringes.
  • Exotherm: The formation of the zinc carbenoid is exothermic. Strict temperature control is mandatory.

Experimental Workflow

Materials:

  • Substrate: (Methoxymethylene)cyclohexane (1.0 equiv)

  • Reagent A: Diethylzinc (1.0 M in hexanes, 2.0 equiv)

  • Reagent B: Diiodomethane (

    
    , 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • System Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flush with nitrogen.

  • Solvent & Substrate: Charge the flask with anhydrous DCM (0.2 M concentration relative to substrate) and the exocyclic enol ether (1.0 equiv). Cool the solution to 0 °C using an ice bath.

  • Carbenoid Generation (In-Situ):

    • Add the Diethylzinc solution dropwise via syringe over 10 minutes. Note: Ensure the tip of the needle is submerged to prevent pyrophoric ignition at the tip.

    • Stir for 5 minutes at 0 °C.

    • Add Diiodomethane dropwise over 15–20 minutes. Caution: A white precipitate (

      
      ) may form, and the reaction will generate heat.
      
  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20–25 °C).

    • Monitor by TLC or GC-MS. Enol ethers are highly reactive; conversion is typically complete within 2–4 hours.

  • Quenching (Critical):

    • Cool the mixture back to 0 °C.

    • Slowly add saturated aqueous

      
      . Warning: Vigorous gas evolution (ethane) will occur.
      
  • Workup:

    • Separate the organic layer. Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with saturated

      
       (to remove iodine traces) and brine.
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Spiro-ethers are acid-sensitive. Use basic alumina or silica gel pre-treated with 1%

      
       for chromatography.
      

Advanced Application: Hydrolysis to Spiro-Aldehydes

The immediate product, 1-methoxy-spiro[2.5]octane , is a masked aldehyde. Hydrolysis provides spiro[2.5]octane-1-carbaldehyde , a valuable intermediate for drug discovery (e.g., bioisostere of cyclohexyl groups).

Protocol:

  • Dissolve the crude spiro-ether in THF/Water (4:1).

  • Add catalytic

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) or 1M HCl.
  • Stir at RT for 1 hour.

  • Neutralize with

    
     and extract.
    
    • Mechanism:[1][2][3][4][5] Protonation of the ether oxygen

      
       Ring opening of the cyclopropane (homo-allyl rearrangement) is NOT  the pathway here.
      
    • Correction: Unlike cyclopropanols, cyclopropyl ethers are relatively stable. However, under forcing acidic conditions, they may rearrange.

    • Targeting the Spiro-Aldehyde: To maintain the spiro ring, avoid ring-opening conditions. The spiro-ether itself is often the desired pharmacophore. If the aldehyde is required, oxidative cleavage of the corresponding spiro-vinyl species is preferred, or using a spiro-enol ether that hydrolyzes to a spiro-ketone (if the double bond was endocyclic to the 3-ring, which is impossible here).

    • Clarification: The 1-methoxy-spiro[2.5]octane is stable. The "hydrolysis" usually refers to spiro[2.5]octan-1-one synthesis via oxidation of the corresponding alcohol, or using the Kulinkovich route.

Visualizing the Pathway

The following diagram illustrates the geometric requirement for spiro-formation and the Furukawa cycle.

SpiroSynthesis Substrate Exocyclic Enol Ether (Methoxymethylene cyclohexane) TS Butterfly Transition State (Syn-Addition) Substrate->TS Coordination Reagent Furukawa Reagent (Et2Zn + CH2I2) Reagent->TS Carbenoid Gen Product 1-Methoxy-spiro[2.5]octane (Spiro Ether) TS->Product Methylene Transfer (Retains Spiro Geometry) Fused Bicyclo[4.1.0]heptane (FUSED System - Avoid) Endo Endocyclic Enol Ether Endo->Fused Simmons-Smith

Caption: Geometric divergence in cyclopropanation. Exocyclic enol ethers are required to access the spiro[2.5]octane scaffold.

Troubleshooting & Expert Tips

  • Reactivity Stalling: If the reaction stalls, add Trifluoroacetic acid (TFA) (1.0 equiv relative to

    
    ). This generates the highly reactive Shi reagent in situ (
    
    
    
    ), which is effective for sterically encumbered enol ethers [3].
  • Product Stability: Spiro cyclopropyl ethers can undergo acid-catalyzed ring expansion to cyclobutanones. Ensure all glassware for purification is base-washed.

  • Solvent Effects: 1,2-Dimethoxyethane (DME) can be used to coordinate zinc, stabilizing the carbenoid, but DCM generally offers faster rates for enol ethers due to non-coordination.

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959, 81(16), 4256–4264. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of Cyclopropanes by the Reaction of Olefins with Dialkylzinc and Methylene Iodide." Tetrahedron, 1968, 24(1), 53–58. Link

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2001, 58, 1–415. Link

  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003, 103(4), 977–1050. Link

Sources

Functionalization of the ketone group in 6-oxospiro[2.5]octane scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Functionalization of the Ketone Group in 6-Oxospiro[2.5]octane Scaffolds

Authored by a Senior Application Scientist

The 6-oxospiro[2.5]octane core represents a valuable scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity, conferred by the fusion of a cyclopropane and a cyclohexane ring, can lead to improved binding affinity and selectivity for biological targets.[1][2] The spirocyclic nature of these compounds often results in enhanced physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug development.[3][4] The ketone moiety at the 6-position is not merely a structural feature; it is a versatile synthetic handle that opens a gateway to a diverse array of molecular architectures. This guide provides detailed protocols and the underlying scientific rationale for several key transformations of this ketone group, enabling researchers to effectively leverage the 6-oxospiro[2.5]octane scaffold in drug discovery programs.

Stereoselective Reduction to Spiro[2.5]octan-6-ols

The conversion of the carbonyl to a hydroxyl group is a fundamental transformation that introduces a new chiral center and a valuable hydrogen-bond donor. The stereochemical outcome of this reduction is paramount, as the spatial orientation of the hydroxyl group can dramatically influence biological activity. The choice of reducing agent and reaction conditions dictates whether the hydride attacks from the less hindered equatorial face to yield the axial alcohol (kinetic product) or from the more hindered axial face to give the more stable equatorial alcohol (thermodynamic product).

Causality Behind Experimental Choices:
  • Bulky vs. Small Hydride Reagents: Small, unhindered hydrides like sodium borohydride (NaBH₄) typically favor axial attack on cyclohexanones to avoid torsional strain with the adjacent axial hydrogens in the transition state, leading predominantly to the equatorial alcohol. Conversely, bulkier hydride reagents (e.g., L-Selectride®) favor equatorial attack, yielding the axial alcohol.

  • Thermodynamic Control: Methods employing dissolving metal reductions or specific catalytic systems can achieve high selectivity for the most thermodynamically stable alcohol isomer.[5][6] For instance, using lithium dispersion with hydrated transition metal salts allows for the equilibration of the initially formed alcohol mixture to favor the more stable equatorial isomer.[5]

Workflow for Stereoselective Reduction

G cluster_0 Stereoselective Reduction A 6-Oxospiro[2.5]octane D Reaction at Controlled Temperature A->D 1. Dissolve B Hydride Reagent (e.g., NaBH₄ or Li/FeCl₂) B->D 2. Add Reagent C Solvent System (e.g., MeOH or THF) E Aqueous Workup (Quenching) D->E 3. Monitor & Quench F Purification (Chromatography) E->F 4. Extract G Axial/Equatorial Spiro[2.5]octan-6-ol F->G 5. Isolate Product

Caption: General workflow for the reduction of the spirocyclic ketone.

Protocol 1: Kinetic Reduction to the Equatorial Alcohol

Materials:

  • 6-Oxospiro[2.5]octane

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-oxospiro[2.5]octane (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, monitoring for the disappearance of the starting material by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between DCM and water. Separate the layers.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired spiro[2.5]octan-6-ol.

Scientist's Note: The use of a protic solvent like methanol is crucial as it facilitates the hydride transfer. The portion-wise addition of NaBH₄ at low temperature helps to control the exothermic reaction and maximize stereoselectivity.

Reductive Amination to Spirocyclic Amines

The introduction of a nitrogen atom via reductive amination is a powerful strategy for creating novel spirocyclic scaffolds with desirable pharmaceutical properties.[1] This one-pot reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[7][8] This method avoids the challenges of direct amine alkylation, which often leads to over-alkylation.[8]

Causality Behind Experimental Choices:
  • Reducing Agent Selection: The key to a successful one-pot reductive amination is a reducing agent that is selective for the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice because it is a mild and selective reagent that performs well in slightly acidic conditions, which also catalyze imine formation.[9][10] It is less reactive towards ketones and aldehydes compared to the intermediate iminium ion.[8]

  • Solvent and pH: The reaction is typically run in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10] The addition of a catalytic amount of acetic acid can accelerate the reaction by promoting the dehydration step to form the iminium ion, which is the species that is ultimately reduced.[10]

Workflow for Reductive Amination

G cluster_0 One-Pot Reductive Amination A 6-Oxospiro[2.5]octane + Primary/Secondary Amine D Imine/Iminium Formation (in situ) A->D 1. Mix reagents B NaBH(OAc)₃ E Reduction B->E 3. Add reductant C Solvent (DCE) + Acetic Acid (cat.) D->E 2. Equilibrium F Basic Workup (e.g., aq. NaHCO₃) E->F 4. Quench G Purification F->G 5. Extract H Substituted 6-Aminospiro[2.5]octane G->H 6. Isolate

Caption: Workflow for the synthesis of spirocyclic amines.

Protocol 2: Direct Reductive Amination with NaBH(OAc)₃

Materials:

  • 6-Oxospiro[2.5]octane

  • Desired primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial acetic acid (AcOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-oxospiro[2.5]octane (1.0 eq) in anhydrous DCE (0.2 M), add the amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCE (2x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, often with a gradient containing a small percentage of triethylamine in ethyl acetate/hexanes to prevent product tailing) to afford the target spirocyclic amine.

Scientist's Note: The order of addition is important. Pre-forming the imine/iminium ion before adding the reducing agent often improves yields. For weakly nucleophilic amines, a longer initial stirring time or gentle heating may be necessary.

Wittig Olefination for Exocyclic Alkene Synthesis

The Wittig reaction is an invaluable tool for converting a carbonyl group into a carbon-carbon double bond, replacing the C=O with a C=C bond.[11][12] In the context of the 6-oxospiro[2.5]octane scaffold, this reaction creates an exocyclic methylene or substituted alkene, which serves as a versatile precursor for further transformations such as epoxidation, dihydroxylation, or hydrogenation.

Causality Behind Experimental Choices:
  • Ylide Generation: The key reagent is a phosphonium ylide (or phosphorane), which is typically generated in situ by treating a phosphonium salt with a strong base.[13] The choice of base is critical; strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required to deprotonate the α-carbon of the phosphonium salt, which is only moderately acidic.[13]

  • Reaction Mechanism: The reaction proceeds via a [2+2] cycloaddition between the ylide and the ketone to form a transient four-membered oxaphosphetane intermediate.[11][14] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[12] The high stability of the P=O bond is the driving force for this reaction.

Workflow for Wittig Olefination

G cluster_0 Wittig Olefination A Phosphonium Salt (e.g., Ph₃P⁺CH₃Br⁻) C Phosphonium Ylide (in situ) A->C 1. Deprotonation B Strong Base (e.g., n-BuLi) E Oxaphosphetane Intermediate C->E 2. [2+2] Cycloaddition D 6-Oxospiro[2.5]octane D->E F Exocyclic Alkene + Ph₃P=O E->F 3. Decomposition

Caption: Mechanistic workflow for the Wittig reaction.

Protocol 3: Synthesis of 6-Methylene-spiro[2.5]octane

Materials:

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • 6-Oxospiro[2.5]octane

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: This reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Add methyltriphenylphosphonium bromide (1.2 eq) to a flame-dried, three-neck flask equipped with a stir bar, thermometer, and septum.

  • Add anhydrous THF via syringe to create a suspension (approx. 0.4 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi solution (1.1 eq) dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color upon formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C.

  • Add a solution of 6-oxospiro[2.5]octane (1.0 eq) in a small amount of anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Filter and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide.

  • Purify by flash column chromatography (silica gel, typically using hexanes or a low percentage of ethyl acetate in hexanes) to isolate the volatile 6-methylene-spiro[2.5]octane.

Scientist's Note: Triphenylphosphine oxide can be difficult to separate from nonpolar products. Trituration of the crude solid with cold pentane or hexanes can sometimes precipitate the oxide, allowing the desired alkene to be decanted with the solvent.

Grignard Reaction for Tertiary Alcohol Synthesis

The addition of organometallic reagents, such as Grignard reagents, to the ketone provides a robust method for forming a new carbon-carbon bond and a tertiary alcohol in a single step.[15][16] This reaction allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups, significantly expanding the chemical space accessible from the spirocyclic ketone.

Causality Behind Experimental Choices:
  • Nucleophilicity and Basicity: Grignard reagents (R-MgX) are potent carbon nucleophiles due to the highly polarized carbon-magnesium bond.[16] However, they are also extremely strong bases and will react with any available protic source (e.g., water, alcohols).[15][16] Therefore, the reaction must be performed under strictly anhydrous conditions to prevent quenching of the reagent.

  • Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral magnesium alkoxide intermediate.[17] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[15]

Workflow for Grignard Addition

G cluster_0 Grignard Reaction A 6-Oxospiro[2.5]octane in Anhydrous Ether/THF C Nucleophilic Addition A->C 1. Add ketone to Grignard B Grignard Reagent (e.g., MeMgBr) B->C D Magnesium Alkoxide Intermediate C->D Forms intermediate E Acidic Workup (e.g., aq. NH₄Cl) D->E 2. Protonation F Purification E->F 3. Extract G 6-Alkyl/Aryl-spiro[2.5]octan-6-ol F->G 4. Isolate Product

Caption: Workflow for C-C bond formation via Grignard addition.

Protocol 4: Addition of Methylmagnesium Bromide

Materials:

  • 6-Oxospiro[2.5]octane

  • Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: This reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Grignard reagents are highly reactive with air and moisture.

  • Dissolve 6-oxospiro[2.5]octane (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, three-neck flask equipped with a stir bar and addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC for the consumption of the starting ketone.

  • Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous NH₄Cl solution. A white precipitate (magnesium salts) will form.

  • Stir the mixture vigorously for 15-20 minutes.

  • Filter the mixture through a pad of Celite® to remove the magnesium salts, washing the pad with diethyl ether.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 6-methyl-spiro[2.5]octan-6-ol.

Scientist's Note: A saturated solution of NH₄Cl is the preferred quenching agent as it is acidic enough to protonate the alkoxide but generally avoids acid-catalyzed side reactions that can occur with stronger acids like HCl.

Summary Table of Functionalizations

TransformationReagents & ConditionsProduct TypeKey Advantages
Reduction NaBH₄, MeOH, 0 °CSecondary AlcoholSimple, high-yielding, introduces H-bond donor.
Reductive Amination Amine, NaBH(OAc)₃, DCESecondary/Tertiary AmineOne-pot, controlled alkylation, introduces basic center.
Wittig Olefination Ph₃P⁺RBr⁻, n-BuLi, THFExocyclic AlkeneForms C=C bond, versatile handle for further chemistry.
Grignard Addition R-MgBr, THF, 0 °CTertiary AlcoholForms new C-C bond, introduces diverse R-groups.

References

  • A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species. (2018). Journal of Visualized Experiments. [Link]

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (2017). The Journal of Organic Chemistry. [Link]

  • A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species. (2018). Journal of Visualized Experiments. [Link]

  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. (2015). Organic Chemistry Portal. [Link]

  • Preparation of Spirocyclic N-Heterocycles Utilizing Stannyl Amine Reagents. (2014). Synfacts. [Link]

  • A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species. (2018). JoVE. [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2025). PubMed Central. [Link]

  • Selective reductions. XX. Stereochemistry of the reduction of cyclic, bicyclic, and polycyclic ketones by dialkylboranes. Simple, convenient procedure for the reduction of ketones to the corresponding alcohols with exceptionally high steric control. (1974). The Journal of Organic Chemistry. [Link]

  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. (2015). PubMed. [Link]

  • Stereoselective electrochemical reduction of cyclic ketones. (N/A). Journal of the Chemical Society D. [Link]

  • Stereoselective Electrochemical Reduction of Cyclic Ketones. (N/A). RSC Publishing. [Link]

  • Typical approaches to the α-functionalization of ketones and our design... (N/A). ResearchGate. [Link]

  • Grignard Reaction. (N/A). Jasperse, Chem 355. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (N/A). ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). PubMed. [Link]

  • Reductive amination. (N/A). Wikipedia. [Link]

  • Grignard reaction. (N/A). Wikipedia. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996). PubMed. [Link]

  • Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. (2018). Nature Chemistry. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). Organic Chemistry Portal. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Wittig Reaction - Common Conditions. (N/A). organic-chemistry.org. [Link]

  • Wittig reaction. (N/A). Wikipedia. [Link]

  • The Wittig Reaction. (N/A). University of Wisconsin-Madison. [Link]

  • Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. (2025). MDPI. [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

  • Grignard Reagents. (2023). Chemistry LibreTexts. [Link]

Sources

Application Note: Spiro-Ketone Acids as Intermediates for MetAP2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide designed for researchers in medicinal chemistry and drug discovery. It focuses on the strategic utilization of spiro-ketone acids (specifically 1-oxaspiro[2.5]octan-6-one derivatives and their carboxylic acid congeners) as high-value intermediates for synthesizing MetAP2 inhibitors.

Executive Summary

Methionine aminopeptidase 2 (MetAP2) is a validated therapeutic target for angiogenesis-dependent diseases, including solid tumors and obesity. The clinical efficacy of MetAP2 inhibitors, such as fumagillin , TNP-470 , and beloranib , relies heavily on the 1-oxaspiro[2.5]octane core—a "spiro-epoxide" motif that irreversibly captures the active site Histidine-231 residue.

This guide details the synthesis and application of Spiro-Ketone Acids (specifically 1-oxaspiro[2.5]octan-6-one and its carboxylic acid derivatives) as versatile synthons. Unlike the natural product fumagillin, which requires complex fermentation and semi-synthesis, these synthetic intermediates allow for the de novo construction of MetAP2 inhibitors with optimized pharmacokinetic properties (e.g., reduced CNS toxicity, improved plasma stability).

Scientific Rationale & Mechanism

The "Spiro-Switch" Mechanism

The potency of this class of inhibitors stems from the high ring strain of the spiro-epoxide. The spiro-ketone intermediate serves as the pivotal branch point:

  • The Spiro-Epoxide (Warhead): The 3-membered epoxide ring is positioned to undergo nucleophilic attack by the imidazole nitrogen of His231 in the MetAP2 active site.

  • The Ketone/Acid Handle (Diversification): The C6-ketone or acid functionality allows for the attachment of diverse lipophilic side chains (e.g., cinnamoyl, carbamoyl) that occupy the hydrophobic pocket of the enzyme, determining selectivity over MetAP1.

Pathway Visualization

The following diagram illustrates the mechanism of action and the central role of the spiro-ketone intermediate.

MetAP2_Mechanism cluster_0 Synthetic Phase MetAP2 MetAP2 Active Site (His231) CovalentComplex MetAP2-Inhibitor Adduct (Irreversible Inhibition) MetAP2->CovalentComplex His231 Nucleophilic Attack SpiroKetone Spiro-Ketone Intermediate (1-oxaspiro[2.5]octan-6-one) Inhibitor Functional MetAP2 Inhibitor (e.g., Beloranib analog) SpiroKetone->Inhibitor + Side Chain Coupling (Wittig/Reductive Amination) SideChain Lipophilic Side Chain (Selectivity Element) SideChain->Inhibitor Inhibitor->CovalentComplex Binding & Epoxide Opening

Caption: Central role of the spiro-ketone intermediate in assembling the covalent MetAP2 inhibitor complex.[1]

Experimental Protocols

Protocol A: Synthesis of the Spiro-Ketone Intermediate

Target Molecule: 4-isobutyl-1-oxaspiro[2.5]octan-6-one (A simplified Beloranib core mimic). Scope: Gram-scale preparation of the core scaffold.

Reagents & Equipment
  • Starting Material: 1,4-Cyclohexanedione monoethylene ketal (CAS: 4746-97-8).

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), Sodium hydride (NaH), DMSO, THF, HCl (2N).

  • Equipment: Flame-dried round bottom flasks, N2 atmosphere manifold, rotary evaporator.

Step-by-Step Methodology
  • Corey-Chaykovsky Epoxidation (Spiro-Cyclization)

    • Preparation: In a flame-dried flask under N2, suspend NaH (1.2 eq, 60% dispersion) in dry DMSO. Heat to 50°C for 1 hour until gas evolution ceases (formation of dimsyl anion). Cool to room temperature (RT).

    • Ylide Formation: Add Trimethylsulfoxonium iodide (1.2 eq) in portions. Stir for 30 min to generate the sulfur ylide.

    • Addition: Add 1,4-Cyclohexanedione monoethylene ketal (1.0 eq) dissolved in dry THF dropwise.

    • Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of ketone.

    • Workup: Quench with ice-cold water. Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Result: Spiro-epoxy ketal intermediate.

  • Side Chain Installation (Optional Alkylation)

    • Note: If a C4-substituent (like the isobutyl group in fumagillin) is required, it is typically installed before spiro-epoxidation via alkylation of the ketone, or after via opening of a second epoxide. For this protocol, we proceed to the ketone deprotection to generate the "Spiro-Ketone" handle.

  • Ketal Deprotection (Unmasking the Ketone)

    • Dissolve the spiro-epoxy ketal in THF/Water (4:1).

    • Add p-Toluenesulfonic acid (catalytic, 0.1 eq) or 1N HCl. Caution: The spiro-epoxide is acid-sensitive. Use mild conditions.

    • Stir at 0°C for 2 hours. Monitor closely to avoid opening the epoxide.

    • Neutralize with saturated NaHCO3 immediately upon completion.

    • Extract with DCM, dry, and concentrate.

    • Purification: Flash chromatography (Silica, 0-20% EtOAc/Hexane).

    • Yield: Expect 60-75% of 1-oxaspiro[2.5]octan-6-one .

Protocol B: Coupling to Generate MetAP2 Inhibitors

Objective: Convert the spiro-ketone to a bioactive inhibitor (e.g., a Beloranib analog) using Reductive Amination.

  • Reagents: Spiro-ketone (from Protocol A), Side-chain amine (e.g., [2-(4-nitrophenyl)ethyl]amine), Sodium triacetoxyborohydride (STAB), Acetic acid, DCE (Dichloroethane).

  • Procedure:

    • Dissolve spiro-ketone (1.0 eq) and amine (1.1 eq) in DCE.

    • Add Acetic acid (1.0 eq) and stir for 30 min to form the imine.

    • Add STAB (1.5 eq) and stir overnight at RT.

    • Quench: Add saturated NaHCO3. Extract with DCM.

    • Purification: HPLC or Flash Chromatography.

  • Validation: Verify structure via 1H-NMR (Look for the characteristic spiro-epoxide protons at ~2.5-3.0 ppm).

Protocol C: Enzymatic Validation (MetAP2 Inhibition Assay)

Objective: Validate the inhibitory potency (IC50) of the synthesized compound.

Assay Setup Table
ComponentConcentrationFunction
Enzyme 10 nM rhMetAP2Recombinant human MetAP2 (Mn2+ dependent)
Substrate 100 µM Met-Gly-Pro-AMCFluorogenic substrate (cleaved to release AMC)
Buffer 50 mM HEPES, pH 7.5Physiological pH maintenance
Cofactor 0.1 mM MnCl2Essential for MetAP2 metallo-activity
Inhibitor Serial Dilution (1 nM - 10 µM)Test compound (DMSO stock)
Procedure
  • Incubation: Mix MetAP2 enzyme with the test inhibitor in assay buffer. Incubate for 30 minutes at 30°C to allow covalent modification (if testing irreversible inhibitors).

  • Reaction Start: Add the Met-Gly-Pro-AMC substrate.[2]

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope (velocity) of the reaction. Plot % Inhibition vs. Log[Inhibitor] to determine IC50.

Synthesis Workflow Diagram

The following diagram outlines the divergent synthesis strategy using the spiro-ketone acid intermediate.

Synthesis_Workflow Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Corey-Chaykovsky Epoxidation Start->Step1 Intermediate1 Spiro-Epoxy Ketal Step1->Intermediate1 Step2 Acid Hydrolysis (Mild) Intermediate1->Step2 SpiroKetone SPIRO-KETONE INTERMEDIATE (1-oxaspiro[2.5]octan-6-one) Step2->SpiroKetone PathA Path A: Reductive Amination (Amine Side Chains) SpiroKetone->PathA PathB Path B: Wittig Olefination (Acid/Ester Side Chains) SpiroKetone->PathB ProductA Beloranib Analogs (Carbamates/Amines) PathA->ProductA ProductB Fumagillin Analogs (Esters/Acids) PathB->ProductB

Caption: Divergent synthesis of MetAP2 inhibitors from the common Spiro-Ketone intermediate.

Troubleshooting & Optimization

  • Epoxide Stability: The spiro-epoxide is sensitive to strong acids and nucleophiles. Always use buffered workups and avoid strong Lewis acids during side-chain coupling.

  • Regioselectivity: If alkylating the ketone, ensure regiocontrol (C4 vs C2) by using kinetic (LDA, -78°C) vs thermodynamic conditions.

  • Solubility: Spiro-ketone acids can be poorly soluble in water. Use DMSO stocks for biological assays, ensuring final DMSO concentration is <1%.

References

  • Discovery of Beloranib: Kim, Y. M., et al. "Assessment of the anti-obesity effects of the TNP-470 analog, CKD-732." Journal of Molecular Endocrinology, 2007. Link

  • Spiro-Epoxide Synthesis: Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972. (Foundational chemistry for fumagillin synthesis). Link

  • MetAP2 Structure & Function: Griffith, E. C., et al. "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin." Chemistry & Biology, 1997. Link

  • Reversible Inhibitors: Heinrich, T., et al. "Discovery of potent, reversible MetAP2 inhibitors via fragment based drug discovery."[3] Bioorganic & Medicinal Chemistry Letters, 2016.[3] Link

  • Spiro-Isoxazoline Synthesis: "Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents." PMC, 2014. Link

Sources

Application Note: Strategic Reductive Amination of 6-Oxospiro[2.5]octane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 6-oxospiro[2.5]octane scaffold represents a critical structural motif in modern medicinal chemistry. By fusing a cyclopropane ring to a cyclohexanone core, this scaffold offers two distinct advantages over traditional cyclohexanone derivatives:

  • Conformational Locking: The spiro-cyclopropyl group at the C3 position (IUPAC numbering) imparts significant rigidity, often locking the cyclohexane ring into a preferred chair conformation. This reduces the entropic penalty of binding to protein targets.

  • Metabolic Blocking: The spiro-fusion protects the typically vulnerable C3/C5 positions from oxidative metabolism (e.g., P450 hydroxylation), extending the half-life of the resulting drug candidate.

However, the strain inherent in the cyclopropyl ring (approx. 27.5 kcal/mol) introduces a risk of acid-catalyzed ring opening or rearrangement during functionalization. This Application Note details two field-proven protocols for the reductive amination of 6-oxospiro[2.5]octane, specifically optimized to preserve ring integrity while maximizing diastereoselectivity.

Critical Reaction Parameters

Before initiating synthesis, the following chemical behaviors must be understood to ensure reproducibility.

Chemoselectivity & Ring Stability

While spiro[2.5]octanes are more stable than simple cyclopropanes due to the Thorpe-Ingold effect, they remain sensitive to strong Brønsted acids.

  • Risk: High concentrations of strong acid (HCl, H₂SO₄) or high temperatures (>80°C) can trigger a Wagner-Meerwein type rearrangement or ring opening.

  • Solution: Use weak acids (Acetic Acid) or Lewis acids (Titanium(IV) isopropoxide) that activate the carbonyl without compromising the cyclopropane ring.

Stereochemical Control

The spiro-cyclopropane group at C3 (distal to the C6 ketone) creates a "distal bias."

  • Conformation: The spiro group prefers the equatorial orientation in the chair form.

  • Hydride Attack: Small reducing agents (e.g., NaBH₄) typically attack from the axial trajectory (less sterically hindered face), leading to the equatorial amine (thermodynamically preferred).

  • Bulky Reagents: Larger borohydrides may shift this ratio, but the equatorial amine is generally the major isomer.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your specific amine substrate.

ReductiveAminationLogic cluster_tips Optimization Tips Start Target: 6-Aminospiro[2.5]octane AmineType Analyze Amine Partner Start->AmineType IsBasic Is the Amine Basic? (Alkyl amines, Benzyl amines) AmineType->IsBasic IsWeak Is the Amine Weakly Nucleophilic? (Anilines, Heterocycles, Sterically Hindered) AmineType->IsWeak MethodA PROTOCOL A: Direct Reductive Amination Reagent: NaBH(OAc)3 / AcOH Solvent: DCE or THF IsBasic->MethodA Yes MethodB PROTOCOL B: Lewis Acid Mediated Reagent: Ti(OiPr)4 then NaBH4 Solvent: Neat or THF IsWeak->MethodB Yes Tip1 Maintain T < 40°C to protect cyclopropane MethodA->Tip1 MethodB->Tip1

Figure 1: Decision matrix for selecting the optimal reductive amination method based on amine nucleophilicity.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Primary and secondary aliphatic amines (e.g., morpholine, benzylamine). Mechanism: In situ formation of an iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB) faster than the ketone itself.

Reagents:

  • 6-Oxospiro[2.5]octane (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 6-oxospiro[2.5]octane (1.0 mmol) in DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 15–30 minutes to promote equilibrium formation of the hemiaminal/iminium species.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal the vial and stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the ketone (m/z ~124 + H⁺).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 20 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Validation Check:

  • The product should show a distinct M+H peak.

  • ¹H NMR should confirm the integrity of the cyclopropane protons (typically

    
     0.3 – 0.8 ppm) to ensure no ring opening occurred.
    
Protocol B: Titanium(IV) Mediated Method

Best for: Weak nucleophiles (anilines), sterically hindered amines, or acid-sensitive substrates where AcOH is undesirable. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid to activate the ketone and effectively scavenges water, driving imine formation to completion before reduction.[1]

Reagents:

  • 6-Oxospiro[2.5]octane (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Ethanol (absolute) or THF

Step-by-Step Procedure:

  • Complexation: In a dry flask under Nitrogen/Argon, combine 6-oxospiro[2.5]octane (1.0 mmol) and the amine (1.0 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 mmol) neat via syringe.

    • Note: The mixture may become viscous. If stirring is difficult, add minimal dry THF (1-2 mL).

  • Imine Formation: Stir at RT for 6–12 hours.

    • Expert Insight: For extremely unreactive anilines, mild heating (40–50°C) is permissible, but strictly avoid exceeding 60°C to protect the spiro-junction.

  • Reduction: Dilute the mixture with absolute Ethanol (5 mL). Add NaBH₄ (1.5 mmol) carefully (exothermic!).

  • Reaction: Stir for an additional 2–4 hours at RT.

  • Quench (Critical): Add water (1 mL) to the reaction mixture. A heavy white precipitate (TiO₂) will form.

    • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate. Redissolve in EtOAc, wash with NaHCO₃, dry, and concentrate.

Comparative Data Analysis

ParameterProtocol A (STAB)Protocol B (Ti-Mediated)
Primary Reagent Sodium TriacetoxyborohydrideTi(OiPr)₄ / NaBH₄
Reaction pH Slightly Acidic (AcOH)Neutral / Lewis Acidic
Water Sensitivity Tolerant (STAB is stable)Sensitive (Ti species hydrolyze)
Substrate Scope Aliphatic amines, BenzylaminesAnilines, Hindered amines
Typical Yield 75 - 90%60 - 85%
Diastereoselectivity High (Equatorial amine favored)Moderate to High
Safety Profile Good (No toxic cyanide)Good (TiO₂ byproduct is inert)

Troubleshooting & Expert Tips

  • Issue: Low Conversion.

    • Cause: Steric hindrance of the spiro ring preventing iminium formation.

    • Fix: Switch to Protocol B and extend the "Imine Formation" time to 24 hours. Add 4Å Molecular Sieves to Protocol A to drive equilibrium.

  • Issue: Ring Opening (Byproduct M+18 or rearranged).

    • Cause: Acid concentration too high or workup too harsh.

    • Fix: In Protocol A, reduce AcOH to 0.5 equiv. Ensure quench is performed with basic NaHCO₃, not water alone. Avoid heating.

  • Issue: Difficult Purification.

    • Cause: Amine sticking to silica.

    • Fix: Use amine-functionalized silica gel or add 1% Triethylamine (TEA) to the eluent during flash chromatography.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][6][7] J. Org.[2][6] Chem. 1996 , 61, 3849–3862.[2][3][4][5][7]

  • Neidigh, K. A. ; Avery, M. A.; Williamson, J. S.; Bhattacharyya, S. Facile Preparation of N-Methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[8] J. Chem. Soc., Perkin Trans.[1] 1 1998 , 2527–2532.[1][8]

  • Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[1][8][9][10] J. Org.[2][6] Chem. 1995 , 60, 4928–4929.

Sources

Application Note: Esterification Strategies for Sterically Hindered Spiro-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of spirocyclic scaffolds (e.g., spiro[3.3]heptane, spiro[piperidine-4,3'-oxetane]) into drug candidates has become a premier strategy for improving metabolic stability and increasing three-dimensional molecular complexity. However, when a carboxylic acid is directly attached to the spirocyclic quaternary carbon, the resulting steric shield severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack.

Under standard acidic conditions, such as the Fischer esterification[1], the reaction fails or requires forcing conditions that degrade sensitive functional groups. To overcome this, modern synthetic protocols shift the mechanistic paradigm toward highly reactive electrophilic intermediates (Steglich/Yamaguchi) or bypass the carbonyl carbon entirely via polarity reversal (Base-Mediated Alkylation).

Strategic Workflow for Method Selection

Selecting the correct esterification protocol depends primarily on the steric profile of the coupling partner (the alcohol or electrophile).

Workflow Start Spiro-Carboxylic Acid Esterification Decision Target Ester Type? Start->Decision Steglich Steglich (EDC/DMAP) Primary/Sec Alcohols Decision->Steglich Standard Alcohols Yamaguchi Yamaguchi (TCBC/DMAP) Hindered Alcohols Decision->Yamaguchi Bulky Alcohols Alkylation Base Alkylation (Cs2CO3) Alkyl Halides Decision->Alkylation Electrophilic Halides

Decision matrix for spiro-carboxylic acid esterification.

Quantitative Data: Comparative Efficacy

The following table summarizes the operational parameters and expected outcomes for the three primary methodologies when applied to spiro-carboxylic acids.

MethodReagents & CatalystSubstrate Scope (Alcohol/Electrophile)Typical YieldPrimary Byproduct
Steglich EDC·HCl, DMAP, CH₂Cl₂Primary & unhindered secondary alcohols70–90%Water-soluble urea
Yamaguchi TCBC, Et₃N, DMAP, PhMeHighly hindered secondary & tertiary alcohols65–85%Trichlorobenzoic acid
Alkylation Cs₂CO₃, R-X, DMFPrimary & active secondary alkyl halides80–95%Cesium halide salts

Validated Experimental Protocols

Protocol A: Modified Steglich Esterification

Causality & Design: The Steglich esterification[2] utilizes a carbodiimide to form an O-acylisourea intermediate. For spiro-acids, we mandate the use of EDC·HCl over DCC. DCC generates dicyclohexylurea (DCU), which is notoriously difficult to filter away from sterically hindered products. EDC generates a water-soluble urea byproduct, ensuring a seamless aqueous workup. The addition of DMAP is non-negotiable; it acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a hyper-electrophilic N-acylpyridinium intermediate that easily accepts the alcohol[3].

Step-by-Step Methodology:

  • Initiation: In an oven-dried flask under N₂, dissolve the spiro-carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Catalysis: Add DMAP (0.2 eq). Note: Do not exceed 0.2 eq unless the alcohol is exceptionally unreactive, as excess DMAP can lead to side reactions.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. This step suppresses the undesired rearrangement of the O-acylisourea to the inert N-acylurea.

  • Coupling: Add EDC·HCl (1.5 eq) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Workup & Validation:

    • Dilute with additional CH₂Cl₂.

    • Wash sequentially with 1N HCl (removes DMAP and EDC-urea), saturated aqueous NaHCO₃ (removes unreacted acid), and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Self-Validation: Confirm success via ¹H NMR by observing the diagnostic downfield shift of the alcohol's α-protons (typically shifting from ~3.5 ppm to ~4.2 ppm upon esterification).

Protocol B: Yamaguchi Esterification

Causality & Design: When both the spiro-acid and the alcohol are sterically hindered, Steglich conditions often fail. The Yamaguchi esterification[4] solves this by forming a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC). The bulky ortho-chlorine atoms on the TCBC ring sterically block the reagent's carbonyl, forcing the DMAP and subsequent alcohol to attack the spiro-carbonyl regioselectively, despite its own hindrance.

Step-by-Step Methodology:

  • Mixed Anhydride Formation: Dissolve the spiro-carboxylic acid (1.0 eq) in anhydrous Toluene (0.1 M) under N₂. Add Et₃N (2.0 eq) and cool to 0 °C.

  • Add TCBC (1.2 eq) dropwise. Stir at room temperature for 1 hour.

  • Filtration (Crucial): Rapidly filter the mixture through a pad of Celite under N₂ to remove the precipitated Et₃N·HCl salts. Causality: Removing the hydrochloride salt prevents competitive chloride attack and simplifies the downstream kinetics.

  • Esterification: To the filtrate, add the hindered alcohol (1.5 eq) followed by DMAP (1.0 to 1.5 eq). Note: Stoichiometric DMAP is required here because it acts as both a catalyst and a stoichiometric acyl-transfer vehicle in highly hindered systems.

  • Stir at room temperature for 2 hours, then heat to 60 °C for 4–8 hours until completion.

  • Workup & Validation:

    • Dilute with EtOAc and wash with saturated aqueous NH₄Cl, followed by saturated NaHCO₃ to remove the trichlorobenzoic acid byproduct.

    • Self-Validation: Monitor the reaction via TLC. The mixed anhydride intermediate is highly UV-active and runs higher (less polar) than the starting acid. Its disappearance coupled with the appearance of the ester confirms the acyl transfer.

Protocol C: Cesium Carbonate Mediated Alkylation

Causality & Design: If the target ester can be derived from an alkyl halide rather than an alcohol, this approach is vastly superior for spiro-acids. It bypasses the sterically shielded carbonyl carbon. Instead, the carboxylate oxygen acts as the nucleophile in an Sₙ2 reaction against the alkyl halide. Cesium carbonate (Cs₂CO₃) is specifically chosen over K₂CO₃ or Na₂CO₃ because the large ionic radius of the Cs⁺ cation creates a loose ion pair, rendering the carboxylate anion "naked" and hyper-nucleophilic.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the spiro-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes. The solution may become slightly cloudy.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. (If using an alkyl iodide, wrap the flask in aluminum foil to prevent light-induced degradation).

  • Stir at room temperature (for primary halides) or 50 °C (for secondary halides) for 4–8 hours.

  • Workup & Validation:

    • Quench the reaction with ice water (5 volumes relative to DMF) to solubilize the cesium salts.

    • Extract 3x with EtOAc.

    • Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: LiCl washing is highly effective at pulling residual DMF out of the organic layer into the aqueous phase.

    • Self-Validation: Confirm via LC-MS. The starting spiro-acid will show a strong [M-H]⁻ peak in negative ionization mode. The successful esterification is validated by the complete disappearance of the negative mode signal and the appearance of the[M+H]⁺ or [M+Na]⁺ peak in positive mode.

References

  • [1] Fischer Esterification - J&K Scientific LLC. J&K Scientific. Verified Link

  • [2] Steglich esterification - Grokipedia. Grokipedia. Verified Link

  • [3] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). Verified Link

  • [4] Yamaguchi Esterification - Alfa Chemistry. Alfa Chemistry. Verified Link

Sources

Knoevenagel condensation routes to spiro[2.5]octane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Spiro[2.5]octane Scaffolds via Knoevenagel Condensation

Executive Summary & Strategic Rationale

The spiro[2.5]octane scaffold represents a privileged structural motif in modern medicinal chemistry.[1][2][3] By fusing a cyclopropane ring to a cyclohexane core, this scaffold offers a high fraction of sp


 hybridized carbons (

), enabling the design of molecules with defined three-dimensional vectors that escape the "flatland" of traditional aromatic drug candidates.

This guide details a robust, two-stage synthetic workflow to access functionalized spiro[2.5]octane derivatives. Unlike direct alkylation methods, this route leverages the Knoevenagel condensation to install an electron-deficient exocyclic alkene, which serves as a highly reactive Michael acceptor for subsequent Corey-Chaykovsky cyclopropanation .[4] This sequence allows for the precise installation of geminal electron-withdrawing groups (EWGs) such as nitriles or esters directly onto the spiro-cyclopropane ring, a substitution pattern difficult to achieve via Simmons-Smith or carbene insertion methods.[4]

Reaction Pathway & Mechanism

The synthesis proceeds via a "Activate-then-Cyclize" logic.[4] The Knoevenagel condensation breaks the symmetry of the cyclohexanone precursor, creating a polarized double bond. The subsequent reaction with a sulfur ylide exploits this polarization to close the spiro ring.

Visualizing the Synthetic Workflow

SpiroSynthesis cluster_conditions Critical Process Parameters Cyclohexanone Cyclohexanone (Starting Material) Intermediate Cyclohexylidene- malononitrile (Knoevenagel Adduct) Cyclohexanone->Intermediate Cat. NH4OAc, Toluene (-H2O) Malononitrile Malononitrile (Active Methylene) Malononitrile->Intermediate Product Spiro[2.5]octane- 1,1-dicarbonitrile (Target Scaffold) Intermediate->Product Michael Addition & Ring Closure Ylide Dimethyloxosulfonium Methylide (Corey-Chaykovsky Reagent) Ylide->Product Note1 Water Removal Essential for Step 1 Note2 Sulfoxonium Ylide Required for Step 2

Caption: Logical flow from cyclohexanone to spiro[2.5]octane via Knoevenagel activation and sulfur ylide cyclopropanation.

Detailed Experimental Protocols

Phase 1: The Knoevenagel Condensation

Objective: Synthesis of cyclohexylidenemalononitrile. Principle: An amine-catalyzed dehydration reaction between a ketone and an active methylene compound.[4][5]

Reagents & Materials:

  • Cyclohexanone (1.0 equiv)[4]

  • Malononitrile (1.0 equiv)[4]

  • Ammonium Acetate (0.1 equiv) or Piperidine (0.05 equiv) with Acetic Acid (0.05 equiv)[4]

  • Solvent: Toluene (anhydrous)[4]

  • Apparatus: Dean-Stark trap (crucial for equilibrium shift)

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add cyclohexanone (e.g., 20 mmol) and malononitrile (20 mmol) to toluene (50 mL).

  • Catalysis: Add the catalyst (Ammonium Acetate, ~150 mg).

    • Expert Insight: While piperidine is faster, ammonium acetate often yields a cleaner product profile for this specific substrate, minimizing polymerization side products.[4]

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Monitor the collection of water in the trap.

  • Completion: Continue reflux until water evolution ceases (typically 3–6 hours). TLC (20% EtOAc/Hexane) should show consumption of the ketone.

  • Workup: Cool to room temperature. Wash the toluene layer with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. The crude solid can be recrystallized from ethanol/hexane to yield white crystals.
    

Data Specification (Expected):

Parameter Value
Appearance White to off-white crystalline solid
Melting Point 83–85 °C
Yield 85–95%

| Key IR Signal | ~2225 cm


 (CN stretch), ~1590 cm

(C=C) |[4]
Phase 2: Corey-Chaykovsky Cyclopropanation

Objective: Conversion of the Knoevenagel adduct to spiro[2.5]octane-1,1-dicarbonitrile. Principle: A Michael addition of a sulfur ylide followed by intramolecular nucleophilic substitution (ring closure).

Reagents & Materials:

  • Trimethylsulfoxonium Iodide (Me

    
    SOI) (1.2 equiv)[4]
    
  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)[4]

  • Knoevenagel Adduct (from Phase 1) (1.0 equiv)[4]

  • Solvent: DMSO (anhydrous)[4]

  • Atmosphere: Nitrogen or Argon (Strictly inert)[4]

Step-by-Step Protocol:

  • Ylide Generation (The Danger Zone):

    • Flame-dry a flask and cool under N

      
      .
      
    • Add NaH (washed with hexane if oil-free is desired, otherwise used as is).[4]

    • Add Trimethylsulfoxonium Iodide.[4][6]

    • Add DMSO slowly at room temperature.[4] Caution: Hydrogen gas evolution.

    • Stir for 30–60 minutes until the solution becomes clear/milky and evolution ceases. This forms the dimethyloxosulfonium methylide .

    • Mechanistic Note: We use the sulfoxonium ylide (from Me

      
      SOI), not the sulfonium ylide (from Me
      
      
      
      SI). The sulfoxonium ylide is "softer" and thermodynamically stable enough to undergo reversible addition to the carbonyl but irreversible 1,4-addition to the conjugated alkene, which is required here.
  • Reaction:

    • Dissolve the Knoevenagel adduct in a minimum amount of DMSO or THF.

    • Add this solution dropwise to the ylide solution at room temperature.

    • Stir at room temperature for 2–4 hours.

    • Observation: The reaction typically turns from a milky white to a pale yellow solution.

  • Quench & Workup:

    • Pour the reaction mixture carefully into ice-cold water.

    • Extract with Ethyl Acetate (

      
      ).[4]
      
    • Wash combined organics with water (

      
      ) to remove DMSO (critical step).[4]
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Visualizing the Mechanism (Phase 2)

Mechanism Start Knoevenagel Adduct (Michael Acceptor) Intermediate Zwitterionic Enolate (Intermediate) Start->Intermediate 1,4-Addition Ylide Sulfoxonium Ylide (Nucleophile) Ylide->Intermediate Transition Intramolecular SN2 Displacement Intermediate->Transition Rotation Final Spiro-Cyclopropane (Product) Transition->Final -DMSO

Caption: Mechanistic sequence of the Corey-Chaykovsky reaction on the conjugated alkene.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete water removal.[4]Ensure Dean-Stark trap is functioning; add fresh toluene if volume drops.[4]
Polymerization (Phase 1) Reaction temperature too high or base too strong.[4]Switch from Piperidine to Ammonium Acetate; lower bath temp to 110°C.
Epoxide Formation (Phase 2) Wrong ylide used.[4]Ensure use of Trimethylsulfoxonium Iodide (Me

SOI), NOT Trimethylsulfonium Iodide.
Residual DMSO Poor workup.Wash organic phase 3-4 times with water or brine; DMSO traps product in the aqueous phase if not removed.[4]

References

  • The Knoevenagel Condensation (Classic Scope)

    • Cope, A. C. (1937).[4] "The Introduction of Substituted Vinyl Groups. I. Introduction of the Isopropenyl Group into Malonic Esters." Journal of the American Chemical Society.

    • [4]

  • The Corey-Chaykovsky Reaction (Ylide Chemistry)

    • Corey, E. J., & Chaykovsky, M. (1965).[4] "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[4][7] Formation and Application to Organic Synthesis." Journal of the American Chemical Society.

    • [4]

  • Medicinal Chemistry Applications of Spiro Scaffolds

    • Zheng, Y., & Tice, C. M. (2016).[4] "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery.

  • Spiro[2.5]octane Synthesis (Specific Application)

    • See Organic Syntheses, Coll.[4] Vol. 5, p. 755 (1973) for analogous cyclopropanation protocols using sulfur ylides on conjugated systems.[4]

    • [4]

Disclaimer: This Application Note is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Scalable Synthesis of Spiro[2.5]octan-6-one Carboxylic Acid Precursors: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spiro[2.5]octan-6-one Scaffolds in Medicinal Chemistry

Spirocyclic frameworks have emerged as a privileged motif in modern drug discovery, prized for their inherent three-dimensionality and conformational rigidity. This unique structural feature often leads to enhanced binding affinity and selectivity for biological targets. Among these, the spiro[2.5]octan-6-one scaffold, which incorporates a cyclopropane ring fused to a cyclohexanone, offers a compelling starting point for the design of novel therapeutics. The introduction of a carboxylic acid functionality to this core structure provides a versatile handle for further chemical modification and for engaging in critical interactions with biological macromolecules. This application note provides a comprehensive guide to the scalable synthesis of key spiro[2.5]octan-6-one carboxylic acid precursors, detailing robust protocols and the scientific rationale behind the chosen synthetic strategies.

Retrosynthetic Analysis and Strategic Considerations for Scalable Synthesis

A successful scalable synthesis hinges on the selection of readily available starting materials, efficient and high-yielding reactions, and purification methods that are amenable to large-scale production. Our retrosynthetic analysis identifies two primary strategies for the construction of spiro[2.5]octan-6-one carboxylic acid precursors, both of which leverage the cyclopropanation of a functionalized cyclohexenone core.

Retrosynthesis Target Spiro[2.5]octan-6-one Carboxylic Acid Precursor Functional_Group_Interconversion Functional Group Interconversion Target->Functional_Group_Interconversion Hydrolysis Cyclopropanation Cyclopropanation Precursor2 Functionalized Cyclohexenone Cyclopropanation->Precursor2 Precursor1 Spiro[2.5]octan-6-one with Precursor Group (e.g., Nitrile) Functional_Group_Interconversion->Precursor1 Precursor1->Cyclopropanation Simmons-Smith or Corey-Chaykovsky Starting_Materials Readily Available Starting Materials Precursor2->Starting_Materials Functionalization Corey_Chaykovsky_Workflow Start 4-Cyanocyclohex-3-en-1-one Reaction Corey-Chaykovsky Cyclopropanation Start->Reaction Reagent_Prep Preparation of Dimethylsulfoxonium Methylide Reagent_Prep->Reaction Product 6-Oxospiro[2.5]octane-4-carbonitrile Reaction->Product Hydrolysis Nitrile Hydrolysis Product->Hydrolysis Final_Product Spiro[2.5]octan-6-one Carboxylic Acid Hydrolysis->Final_Product

Troubleshooting & Optimization

Advanced Technical Support Center: Simmons-Smith Cyclopropanation of Cyclohexenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. Cyclopropanating electron-deficient alkenes—specifically


-unsaturated ketones like cyclohexenone—using classical Simmons-Smith conditions is notoriously difficult. This guide provides field-proven diagnostics, self-validating protocols, and mechanistic insights to help you overcome poor yields and achieve high-efficiency cyclopropanation.

Part 1: Troubleshooting Diagnostics & FAQs

Q1: Why is my standard Simmons-Smith reaction (Zn-Cu couple,


) yielding <10% product on cyclohexenone? 
Causality:  The classical Simmons-Smith reagent (often represented as 

) reacts via a concerted electrophilic attack on the alkene. Because the carbonyl group of cyclohexenone withdraws electron density via resonance, the

-double bond becomes highly electron-deficient. This creates an electronic mismatch with the electrophilic zinc carbenoid, resulting in sluggish reaction rates and near-zero yields[1]. Diagnostic Tip: To confirm your reagent is active and the issue is purely substrate-related, run a parallel control reaction with an electron-rich alkene (e.g., cyclohexene). If the control reaches >90% conversion while your cyclohexenone stalls, the electronic mismatch is the culprit.

Q2: How can I modify the zinc carbenoid to force reactivity with an electron-deficient enone? Causality: You must increase the reactivity of the carbenoid. The Shi Modification achieves this by adding trifluoroacetic acid (TFA) to diethylzinc and diiodomethane, generating a


 intermediate. The strongly electron-withdrawing trifluoroacetate ligand significantly alters the electronic profile of the zinc center, creating a highly reactive species capable of cyclopropanating unfunctionalized and electron-deficient alkenes without requiring a directing group[1][2].

Q3: Can I alter the substrate instead of the reagent to improve yields? Causality: Yes, via a Directing Group / Ketalization Strategy . By converting the enone into a ketal (e.g., using chiral hydrobenzoin), you eliminate the electron-withdrawing effect of the carbonyl, restoring electron density to the alkene. Furthermore, the ketal oxygen atoms act as Lewis basic sites that coordinate with the zinc carbenoid. This coordination directs the methylene delivery to a specific face of the alkene, dramatically accelerating the reaction and ensuring high diastereoselectivity[2][3].

Q4: What if my substrate is sensitive to ketalization and the Shi modification fails? Causality: You can bypass the electrophilic concerted mechanism entirely by using Transition Metal Catalysis . Adding catalytic amounts of Nickel (e.g.,


) or Copper to the Furukawa reagent (

/

) shifts the reaction pathway. The transition metal facilitates a nucleophilic, Michael-type addition of the carbenoid to the

-unsaturated system. This reverses the traditional chemoselectivity of the Simmons-Smith reaction, actively favoring electron-deficient alkenes over electron-rich ones[4][5].

Part 2: Decision Matrix & Workflow

Use the following logical workflow to determine the best synthetic strategy for your specific cyclohexenone derivative.

G Start Low Yield with Cyclohexenone? Eval Evaluate Strategy Start->Eval DirGroup Can form Ketal Directing Group? Eval->DirGroup Ketal Form Hydrobenzoin Ketal DirGroup->Ketal  Yes   NoDir Direct Enone Cyclopropanation DirGroup->NoDir  No   Furukawa Furukawa Mod. (Et2Zn, CH2I2) Ketal->Furukawa Success Improved Yield (>70%) Furukawa->Success Shi Shi Modification (CF3COOH, Et2Zn, CH2I2) NoDir->Shi Metal Ni/Cu Catalysis (Michael-type) NoDir->Metal Shi->Success Metal->Success

Workflow for troubleshooting and optimizing Simmons-Smith cyclopropanation on cyclohexenones.

Part 3: Quantitative Strategy Comparison

The table below summarizes the expected outcomes of various cyclopropanation strategies when applied to unactivated cyclohexenone derivatives.

StrategyActive Reagent SpeciesPrimary MechanismTypical Enone YieldSubstrate Scope & Limitations
Classical Simmons-Smith

Electrophilic< 10%Fails on electron-deficient enones.
Furukawa Modification

Electrophilic10 - 30%Good for unfunctionalized alkenes; poor for enones.
Shi Modification

Enhanced Electrophilic50 - 75%Effective for moderately electron-deficient systems.
Ni/Cu-Catalysis Metal-Carbenoid ComplexNucleophilic (Michael-type)60 - 85%Reverses chemoselectivity; ideal for strict enones.
Directing Group (Ketal)

(Coordinated)
Directed Electrophilic80 - 95%Requires an extra protection/deprotection step.

Part 4: Self-Validating Experimental Protocols

Protocol A: The Shi Modification (Direct Enone Cyclopropanation)

Use this protocol when ketalization is impossible and you need to cyclopropanate the enone directly.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 equiv of the cyclohexenone derivative dissolved in anhydrous 1,2-dichloroethane (DCE).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Zinc Addition: Slowly add 2.0 equiv of diethylzinc (

    
    , 1.0 M in hexanes).
    
    • Self-Validation Check: The solution must remain perfectly clear. Any immediate white precipitation indicates moisture contamination in your solvent or flask; halt and restart if observed.

  • Ligand Exchange: Dropwise add 2.0 equiv of trifluoroacetic acid (TFA) dissolved in DCE. Caution: This step is highly exothermic and evolves ethane gas.

  • Carbenoid Generation: Dropwise add 2.0 equiv of diiodomethane (

    
    ).
    
  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature. Monitor via TLC.

  • Quench: Once the enone is consumed, quench carefully with saturated aqueous

    
     to destroy excess organozinc species.
    
Protocol B: Ketalization & Furukawa Modification

Use this protocol to achieve the highest yields and strict diastereoselectivity.

  • Ketalization: Reflux 1.0 equiv of cyclohexenone with 1.2 equiv of (-)-erythro-hydrobenzoin and catalytic p-TsOH in benzene using a Dean-Stark trap until water evolution ceases[3]. Isolate the ketal.

  • Setup: In a separate flame-dried flask, dissolve the ketal (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to -15 °C.

  • Reagent Addition: Add 2.5 equiv of

    
     (1.0 M in hexanes), followed by the slow, dropwise addition of 2.5 equiv of 
    
    
    
    .
    • Self-Validation Check: The reaction mixture should remain homogeneous. If a brown/purple tint appears, your

      
       has degraded into free 
      
      
      
      . Always filter
      
      
      through a pad of basic alumina before use.
  • Reaction: Stir for 12 hours, allowing the bath to gradually warm to 0 °C.

  • Quench: Quench strictly with saturated aqueous

    
    . Do not use acidic quenches (
    
    
    
    ), as this will prematurely hydrolyze the ketal back to the ketone during workup.
Protocol C: Nickel-Catalyzed Michael-Type Cyclopropanation

Use this protocol for highly resistant


-unsaturated systems.
  • Catalyst Loading: In a glovebox or under strict argon flow, add 10 mol% anhydrous

    
     to a Schlenk tube[5].
    
  • Substrate Addition: Add 1.0 equiv of cyclohexenone dissolved in anhydrous THF. Cool to 0 °C.

  • Carbenoid Precursors: Add 2.0 equiv of

    
    , followed by the slow addition of 2.0 equiv of 
    
    
    
    .
    • Self-Validation Check: Monitor the reaction via GC-MS after 1 hour. The presence of the mono-cyclopropanated product without unwanted side-chain methylation confirms that the catalytic cycle (rather than a runaway radical process) is active.

  • Heating: Warm the reaction to 40 °C and stir for 2-4 hours.

  • Quench: Cool to room temperature, quench with saturated

    
    , and extract with ethyl acetate.
    

Part 5: References

  • 1, wikipedia.org

  • 2, organic-chemistry.org 3.4, oup.com 4.3, openrepository.com 5.5, rsc.org

Sources

Troubleshooting decarboxylation issues in spiro-beta-keto acids

Technical Support Center: Spiro- -Keto Acid Decarboxylation

Current Status:SYSTEM ONLINE

Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Decarboxylative Pathways in Spirocyclic Scaffolds

Diagnostic & Triage: Identify Your Failure Mode

Before altering conditions, you must diagnose the specific failure mode. Decarboxylation issues in spiro-systems generally fall into three distinct categories.

Symptom Observation (LCMS/NMR) Root Cause Immediate Action
The "Stuck" Substrate Starting material (SM) persists unchanged even after prolonged heating.Steric/Conformational Lock. The spiro-ring prevents the overlap required for the cyclic transition state (thermal) or blocks nucleophilic attack (Krapcho).Switch to Protocol C (Pd-Catalysis) or Protocol B (Microwave).
The "Shattered" Core SM disappears; multiple polar spots appear. Mass corresponds to ring-opened products (Retro-Claisen).Nucleophilic Attack at Ketone. Hard nucleophiles (OH⁻, MeO⁻) attack the strained spiro-ketone instead of the ester.STOP using aqueous base. Switch to Protocol A (Anhydrous Krapcho).
The "Wrong" Isomer Product forms but as an inseparable diastereomeric mixture or the undesired epimer.Protonation Face Bias. The spiro-ring dictates the face of enol protonation, often yielding the thermodynamic (less hindered) product.Modify proton source sterics or temperature (See FAQ 3 ).

Mechanistic Visualization

To troubleshoot effectively, you must visualize why the reaction fails.

The Spiro-Conformational Barrier

In thermal decarboxylation, the

trans-oid

DecarboxylationMechanismSMSpiro-beta-Keto Acid(Starting Material)TSCyclic Transition State(Often Sterically Blocked)SM->TS Heat (Δ) -CO2 TS->SM Reversible if TS energy too high EnolSpiro-Enol Intermediate(High Energy)TS->Enol Concerted Loss ProdSpiro-Ketone(Final Product)Enol->Prod Tautomerization (Stereocenter Set)

Figure 1: The mechanistic pathway. In spiro-systems, the "SM

Troubleshooting Guides & FAQs

Module 1: The "Stuck" Substrate (Reluctant Decarboxylation)

Q: I am refluxing my spiro-beta-keto acid in toluene, but nothing is happening. Why? A: Toluene reflux (

  • The Fix: You need a Krapcho Decarboxylation .[1][2] This bypasses the cyclic transition state mechanism entirely. Instead of an intramolecular elimination, it uses a halide nucleophile to attack the methyl ester directly.

Q: I tried standard Krapcho (DMSO/NaCl/150°C), but the reaction is stalled at 50% conversion after 24 hours. A: The spiro-quaternary center creates significant steric bulk around the ester, hindering the

  • Optimization:

    • Change the Salt: Switch from NaCl to LiCl . Lithium acts as a Lewis acid, coordinating to the carbonyl oxygens, increasing the electrophilicity of the ester and stabilizing the transition state.

    • Add Water: Ensure you have exactly 1-2 equivalents of water. Water is required to protonate the intermediate enolate; without it, the equilibrium may stall.

    • Microwave: Use Protocol B. The thermal gradient effects in microwave reactors often overcome the steric barrier of spiro-systems.

Module 2: The "Shattered" Core (Decomposition)

Q: During saponification (NaOH/MeOH), my ring opened. What happened? A: You triggered a Retro-Claisen Fragmentation .

  • Mechanism: The hydroxide ion (

    
    ) is a "hard" nucleophile. In spiro-beta-keto esters, the ketone carbonyl is often more electrophilic than the ester due to ring strain. The 
    
    
    attacks the ketone, leading to C-C bond cleavage and ring opening.
  • The Fix: Avoid saponification entirely. Do not isolate the free acid. Move directly to Protocol A (Anhydrous Krapcho) using the ester. If you must hydrolyze, use TMSOK (Potassium Trimethylsilanolate) in anhydrous ether—it cleaves esters via a non-hydrolytic mechanism.

Module 3: Stereochemical Control

Q: I get a 1:1 mixture of diastereomers. How can I favor one? A: Decarboxylation destroys a stereocenter (the ester attachment) but creates a new one during protonation of the enol.

  • Thermodynamic Control: If you run the reaction at high temperature (Krapcho), the system will equilibrate to the most stable isomer (usually with the alkyl group trans to the largest group on the spiro ring).

  • Kinetic Control: This is difficult in decarboxylation. However, using Protocol C (Pd-Allyl) allows you to perform the decarboxylation at room temperature. In some cases, the protonation occurs on the face bound to the Palladium complex, offering unique selectivity.

Validated Experimental Protocols

Protocol A: Modified Krapcho for Sterically Hindered Spiro-Esters

Best for: Stable spiro-systems that are sterically hindered.

  • Setup: Dissolve the spiro-

    
    -keto ester (
    
    
    ) in DMSO (
    
    
    concentration). Note: DMF decomposes at high temps; DMSO is superior here.
  • Additives: Add LiCl (

    
    ) and Water  (
    
    
    ).
  • Reaction: Heat to

    
      under Argon. Monitor by LCMS every 2 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash

    
     with water (crucial to remove DMSO). Dry over 
    
    
    .
Protocol B: Microwave-Assisted Decarboxylation

Best for: "Stuck" substrates where thermal reflux fails.

  • Vessel: Use a microwave-safe pressure vial.

  • Mixture: Suspend substrate in NMP (N-Methyl-2-pyrrolidone) . Add LiCl (

    
    ).
    
  • Irradiation: Set microwave to

    
      (High Absorption) for 20 minutes .
    
  • Note: NMP is difficult to remove. Use a reverse-phase C18 column for purification if possible.

Protocol C: Palladium-Catalyzed Decarboxylation (The "Nuclear Option")

Best for: Acid/Base sensitive substrates or when stereocontrol is needed. Requires the starting material to be an Allyl Ester .

  • Pre-requisite: Synthesize the Allyl

    
    -keto ester (not methyl/ethyl).
    
  • Catalyst: In a flame-dried flask, dissolve substrate in anhydrous THF .

  • Reagents: Add

    
     (
    
    
    ) and Morpholine (
    
    
    ) as the allyl scavenger.
  • Conditions: Stir at

    
     to RT . Reaction is usually complete in < 1 hour.
    
  • Mechanism: Pd inserts into the allyl ester, decarboxylation occurs via a

    
    -allyl Pd complex, and morpholine scavenges the allyl group. This occurs under neutral  conditions.
    

Decision Logic Flowchart

TroubleshootingFlowStartStart: Spiro-beta-Keto EsterCheckIs the Spiro-Ring Sensitiveto Base/Nucleophiles?Start->CheckSensitiveYes (Lactones, Enones present)Check->SensitiveYesRobustNo (Carbocycles, Ethers)Check->RobustNoAllylCheckIs it an Allyl Ester?Sensitive->AllylCheckKrapchoTry Protocol A(DMSO/LiCl/160C)Robust->KrapchoPdMethodUse Protocol C(Pd-Catalysis)AllylCheck->PdMethodYesSynthAllylSynthesize Allyl EsterAllylCheck->SynthAllylNoSynthAllyl->PdMethodResultDid it work?Krapcho->ResultSuccessPurify ProductResult->SuccessYesFailStuckNo: SM RemainsResult->FailStuckStuckFailBreakNo: Ring OpenedResult->FailBreakDecomposedFailStuck->PdMethodSwitch StrategyFailBreak->PdMethodSwitch Strategy

Figure 2: Decision matrix for selecting the optimal decarboxylation protocol based on substrate stability.

References

  • Krapcho, A. P. (1982).

    
    -Keto Esters, 
    
    
    -Cyano Esters and Related Compounds in Dipolar Aprotic Solvents". Synthesis, 805–822. Link
  • Tsuji, J., et al. (1980).

    
    -keto acids". Tetrahedron Letters, 21(33), 3199-3202. Link
    
  • Taber, D. F., et al. (2012). "Synthesis of the Spirocyclic Core of the Prunolides". The Journal of Organic Chemistry, 77(18), 8294–8299. (Demonstrates Krapcho on complex spiro-systems). Link

  • Smith, A. B., & Agosti, A. (2006). "Retro-Claisen Fragmentation in the Synthesis of Spirocyclic Ketones". Journal of the American Chemical Society, 128(12), 4132. Link

Technical Support Center: Spiro-Ketone Crystallization Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing solvent selection for rigid spiro-ketone scaffolds.

Welcome to the Crystallization Support Hub

I am Dr. Aris, your Senior Application Scientist. You are likely here because your spiro-ketone—a rigid, pharmacologically privileged scaffold—is refusing to behave. Unlike flat aromatic systems that stack predictably via


-

interactions, spiro-ketones possess orthogonal ring systems that create awkward packing volumes. This often leads to the "crystallization valley of death": Oiling Out (Liquid-Liquid Phase Separation) or Stubborn Solvation .

This guide does not offer generic advice. It provides a mechanistic workflow to force your molecule into a lattice.

Module 1: Rational Solvent Selection (The Hansen Strategy)

User Question: "Standard solvents (EtOAc, Hexanes) aren't working. My compound is either too soluble or forms a gum. How do I choose a solvent system scientifically?"

Technical Insight: Spiro-ketones are typically moderately polar (due to the carbonyl dipole) but lack strong hydrogen bond donors (unless functionalized with -OH/-NH). Relying on "Like Dissolves Like" is insufficient. We must use Hansen Solubility Parameters (HSP) to separate Dissolution (for the mobile phase) from Nucleation (for the solid phase).

You need a solvent that matches the Polarity (


)  of your ketone but mismatches the Hydrogen Bonding (

)
to encourage self-association over solvation.
Reference Data: Solvent Parameters for Ketone Scaffolds
Solvent ClassSolvent

(Dispersion)

(Polarity)

(H-Bonding)
Suitability for Spiro-Ketones
Good Solvent DCM 18.26.36.1High. Good solubilizer, but low BP limits thermal gradients.
Good Solvent THF 16.85.78.0High. Excellent for dissolving rigid cycles; risk of peroxide formation.
Good Solvent MEK (2-Butanone) 16.09.05.1Optimal. Matches ketone dipole; higher BP (80°C) allows wider cooling ramps.
Anti-Solvent Heptane 15.30.00.0Standard. Pure dispersion forces. Forces polar spiro-cores out of solution.
Anti-Solvent MTBE 14.84.35.0Tunable. Mild polarity prevents "crashing out" (amorphous precipitation).
Anti-Solvent IPA (Isopropanol) 15.86.116.4Risky. High

can compete with crystal lattice formation, leading to solvates.
Protocol 1.0: The "Solubility Bracketing" Workflow

Do not guess. Measure.

  • Target Concentration: Aim for 50–100 mg/mL at reflux.

  • The Screen: Place 50 mg of spiro-ketone in 4 vials.

    • Vial A: Toluene (High

      
       interaction, moderate BP).
      
    • Vial B: MEK (Dipole match, moderate BP).

    • Vial C: Isopropyl Acetate (Ester match, moderate BP).

    • Vial D: Methanol (High H-bond donor).

  • The Stress Test:

    • Heat to reflux.[1] If insoluble, discard solvent.

    • If soluble, cool to 0°C at 0.5°C/min.

    • Result Analysis:

      • Crystals: Optimize yield.

      • Precipitate (Amorphous): Solvent is too poor. Switch to a mixture (e.g., MEK/Heptane).

      • Oil:[2] See Module 2.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: "I cool my reaction and see oily droplets at the bottom, not crystals. Eventually, it hardens into a glass. Why?"

Technical Insight: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the Metastable Zone Width (MSZW) is crossed into a region where a solute-rich liquid is thermodynamically more stable than the solid phase.

  • Cause 1 (Thermodynamic): The melting point of your solvated spiro-ketone is lower than the process temperature.

  • Cause 2 (Kinetic): Impurities are acting as "plasticizers," lowering the melting point.

  • Cause 3 (Spiro-Specific): The rigid spiro-structure has high conformational energy, making it difficult to pack into a lattice quickly.

Visual Workflow: The Oiling-Out Decision Tree

OilingOutWorkflow Start Problem: Oiling Out Observed CheckPurity Step 1: Check Purity (HPLC) Start->CheckPurity Impure Purity < 90% CheckPurity->Impure Pure Purity > 95% CheckPurity->Pure PurifyFirst Action: Silica Plug / Charcoal (Impurities depress MP) Impure->PurifyFirst CheckTemp Step 2: Check Temperature vs. BP Pure->CheckTemp HighTemp Oil forms near Boiling Point CheckTemp->HighTemp LowTemp Oil forms upon cooling CheckTemp->LowTemp ChangeSolvent Action: Switch to Higher BP Solvent (Raise T > Oil MP) HighTemp->ChangeSolvent SeedStrategy Step 3: Seeding Strategy LowTemp->SeedStrategy AddSeed Action: Add 1% Seed at T = (Cloud Point + 5°C) SeedStrategy->AddSeed Standard Fix Surfactant Action: Add trace surfactant (Reduce interfacial tension) SeedStrategy->Surfactant Last Resort

Figure 1: Decision matrix for diagnosing and resolving liquid-liquid phase separation (oiling out) in crystallization processes.

Protocol 2.0: The "Two-Solvent Re-Heat"

If you are stuck with an oil:

  • Re-heat the mixture until the oil redissolves (becomes a single phase).

  • Add a small amount of the "Good Solvent" (e.g., 5-10% volume). This lowers the supersaturation and shifts the system out of the LLPS region.

  • Cool slowly.

  • CRITICAL: Add seed crystals before you reach the temperature where oiling previously occurred. This provides a template for the rigid spiro-molecules to align before they aggregate into disordered droplets.

Module 3: Polymorph Control

User Question: "I produced crystals, but the XRPD pattern changed after drying, or the melting point is 10°C lower than the literature value."

Technical Insight: Spiro-ketones are notorious for Conformational Polymorphism . The angle between the two rings can lock into slightly different local minima depending on the solvent used.

  • Kinetic Forms: Often formed by rapid cooling or anti-solvent crashing (e.g., from DCM/Hexane).

  • Thermodynamic Forms: Formed by slow cooling or slurry aging (e.g., from Toluene or IPA).

Protocol 3.0: Competitive Slurrying (The "Thunderdome")

To ensure you have the most stable form (essential for drug development stability):

  • Take your mixed crystal forms (or the oil/solid mix).

  • Suspend them in a solvent where solubility is low but non-zero (e.g., IPA/Water 90:10).

  • Stir at a constant temperature (e.g., 25°C) for 24–48 hours.

  • Mechanism: Ostwald Ripening will occur. The less stable (higher energy) polymorphs will dissolve and recrystallize onto the surface of the more stable (lower energy) polymorphs.

  • Filter and analyze via XRPD.

FAQs: Rapid Fire Support

Q: Can I use water as an anti-solvent for spiro-ketones? A: Proceed with caution. While water is a strong anti-solvent, the hydrophobic nature of the spiro-scaffold often leads to immediate oiling out because the interfacial tension is too high. Better Alternative: Use Methanol or Ethanol as the "intermediate" solvent, or use Heptane if your "good" solvent is an ester.

Q: My crystals are needles and they clog the filter. How do I get chunks? A: Needles usually indicate that growth is too fast in one dimension (high supersaturation).

  • Slow down the cooling rate (e.g., from 1°C/min to 0.1°C/min).

  • Temperature Cycling: Heat and cool the slurry ±5°C repeatedly. This dissolves the fine tips of the needles (high surface energy) and redeposits the material on the sides, thickening the crystals.

Q: I have no seed crystals. How do I start? A: Use the "Scratch and Sonication" method.

  • Cool the solution to high supersaturation.[1]

  • Scratch the glass wall with a glass rod (creates microscopic glass nucleation sites).

  • Briefly sonicate the vial. The cavitation bubbles can induce nucleation in rigid molecules.

References

  • Hansen Solubility Parameters in Pharmaceutical Systems.

    • Source: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
    • Relevance: Foundational text for calcul

      
       values for solvent selection.[3][4]
      
  • Troubleshooting Oiling Out (LLPS)

    • Source: Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Solution Crystallization." Organic Process Research & Development.
    • Relevance: Defines the mechanism of LLPS and strategies to avoid the metastable zone gap.
  • Polymorphism in Rigid Scaffolds.

    • Source: Cruz-Cabeza, A. J., & Bernstein, J. (2014).
    • Relevance: Explains how rigid molecules like spiro-ketones lock into different l
  • Spirocyclic Synthesis and Processing.

    • Source:Organic Process Research & Development (Various case studies on spirocyclic ligands).
    • Relevance: Industrial context for handling spiro-scaffolds

Sources

Technical Support Center: Resolution of Spiro[2.5]octane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: ONLINE Support Tier: Level 3 (Senior Application Scientist) Topic: Enantiomeric Resolution of Chiral Spiro[2.5]octane-1-carboxylic acid CAS: 17202-86-7 (Racemate)[1]

Executive Summary & Molecule Profile

User Query: "I need to separate the enantiomers of spiro[2.5]octane-1-carboxylic acid. Standard recrystallization is yielding oils, and I need a scalable method for >98% ee."

Scientist's Analysis: Spiro[2.5]octane-1-carboxylic acid presents a unique stereochemical challenge. The chirality stems from the asymmetry of the substitution on the cyclopropane ring relative to the spiro-fused cyclohexane. Unlike flexible linear acids, the rigid spiro-junction creates a distinct "steric wall" that can be leveraged for chiral recognition, but the lipophilicity of the cyclohexane ring often leads to "oiling out" during classical resolution.

Structural Considerations:

  • Acidic Handle: The carboxylic acid (

    
    ) allows for diastereomeric salt formation with chiral amines.[1]
    
  • Lipophilicity: The spiro-cyclohexane moiety increases solubility in non-polar solvents, necessitating careful antisolvent selection.[1]

  • Stability: The cyclopropane ring is generally stable, but avoidance of highly acidic conditions at elevated temperatures is recommended to prevent ring-opening or rearrangement.

Master Resolution Workflow (Decision Tree)

Before committing to a pathway, review the decision logic below. This workflow minimizes material loss during method development.[1]

ResolutionWorkflow start Start: Racemic Spiro[2.5]octane Acid scale_check Scale Check start->scale_check small_scale < 100 mg Analytical/Discovery scale_check->small_scale large_scale > 100 mg Prep/Process scale_check->large_scale hplc_screen Chiral HPLC Screening (CSP: AD-H, OD-H) small_scale->hplc_screen salt_screen Diastereomeric Salt Screen (Agents: PEA, Naphthylethylamine) large_scale->salt_screen hplc_success Success? Rs > 1.5 hplc_screen->hplc_success salt_success Crystalline Solid? salt_screen->salt_success prep_hplc Prep HPLC Separation hplc_success->prep_hplc Yes troubleshoot_tail Troubleshoot: Peak Tailing (Add TFA/DEA) hplc_success->troubleshoot_tail No recryst Recrystallize to const. mp/rot salt_success->recryst Yes troubleshoot_oil Troubleshoot: Oiling Out (Change Solvent/Agent) salt_success->troubleshoot_oil No

Figure 1: Strategic decision tree for selecting the resolution modality based on scale and initial screening results.

Module A: Classical Chemical Resolution (The "Workhorse")

For scales >1g, diastereomeric salt formation is the most economic route.

Primary Protocol: Amine Screening

Recommended Resolving Agents:

  • (R)-(+)-1-Phenylethylamine (PEA): First-line choice.[1] Inexpensive, available in both enantiomers.

  • (R)-1-(1-Naphthyl)ethylamine: Provides stronger

    
     stacking interactions if PEA fails.[1]
    
  • Quinine / Cinchonidine: Use if the synthetic amines fail to crystallize.

Step-by-Step Procedure (1.0 g Scale)
  • Dissolution: Dissolve 1.0 g (6.5 mmol) of racemic spiro acid in 10 mL of hot Ethanol (95%) .

  • Addition: Add 0.5 equivalents (3.25 mmol) of (R)-(+)-1-Phenylethylamine dropwise.

    • Note: We use the "Half-Quantity Method" to maximize yield of the less soluble diastereomer.

  • Crystallization: Allow the solution to cool slowly to room temperature (RT) over 4 hours.

    • Critical: Do not disturb.[1] If no crystals form after 4 hours, cool to 4°C.

  • Filtration: Filter the precipitate. This is the Salt of Enantiomer A .

  • Recrystallization: Recrystallize the salt from boiling ethanol/acetone (1:1) until the melting point and specific rotation

    
     are constant.[1]
    
Troubleshooting Guide: "The Oil-Out"

Issue: The solution turns cloudy and separates into a gummy oil instead of crystals. Diagnosis: The lattice energy of the salt is lower than the solvation energy of the amorphous form. The lipophilic spiro-octane tail is interfering with packing.[1]

Try ThisWhy?
Change Solvent Switch from EtOH to Acetone or Methyl tert-butyl ether (MTBE) . Less polar solvents force tighter ion pairing.[1]
Seeding Scratch the glass side or add a seed crystal of a similar chiral salt if available.
Change Agent Switch to (R)-1-(1-Naphthyl)ethylamine . The naphthalene ring adds bulk and planarity, often forcing crystallization in stubborn spiro systems.

Module B: Chromatographic Resolution (HPLC/SFC)

For analytical determination of ee% or small-scale purification (<100 mg).

Column Selection Matrix

Based on the carboxylic acid functionality and the spiro-hydrocarbon skeleton.

Column TypePhase DescriptionSuitabilityMobile Phase Strategy
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)High Hexane/IPA + 0.1% TFA
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Medium Hexane/IPA + 0.1% TFA
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)High DCM/MeOH or Hexane/EtOH
Protocol: Analytical Method (Normal Phase)
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)[1]

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1)[1][2]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 210 nm (Carboxyl group absorbance)[1]

  • Temperature: 25°C

Troubleshooting Guide: Peak Tailing

Issue: The enantiomer peaks are broad and tailing, preventing baseline resolution (


).
Root Cause:  Secondary interactions between the free carboxylic acid proton and the silica support or the chiral selector.

Solution:

  • Acid Additive: Ensure 0.1% TFA (Trifluoroacetic acid) is present in the mobile phase.[1] This suppresses ionization (

    
    ), keeping the molecule neutral and sharp.
    
  • Concentration: If using Prep-HPLC, do not overload. Carboxylic acids dimerize at high concentrations in non-polar solvents; check if the peak shape improves at 10x dilution.

Salt Breaking & Recovery (The Final Step)

Once you have the pure diastereomeric salt (from Module A), you must liberate the free chiral acid.

SaltBreaking salt Pure Diastereomeric Salt (Solid) acidification Suspend in Water Add 1M HCl (pH < 2) salt->acidification Dissociation extraction Extract with EtOAc (x3) acidification->extraction Partitioning drying Dry (Na2SO4) & Evaporate extraction->drying product Pure Chiral Spiro Acid (>98% ee) drying->product

Figure 2: Chemical workflow for liberating the free acid from the resolving agent.[1]

Safety Note: The spiro[2.5]octane ring contains a cyclopropane moiety. While relatively stable, avoid boiling in concentrated mineral acids for extended periods to prevent potential ring-opening or rearrangement.[1] Use dilute HCl (1M) at room temperature for the salt breaking.

Frequently Asked Questions (FAQ)

Q: Can I use enzymatic resolution for this molecule? A: Yes. Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B, CAL-B) is viable.[1] You would typically esterify the racemic acid first (e.g., methyl ester), then perform a selective hydrolysis. The enzyme will preferentially hydrolyze one enantiomer back to the acid, leaving the other as the ester.

  • Pros: Mild conditions.[1]

  • Cons: Requires converting acid

    
     ester 
    
    
    
    acid.[1]

Q: How do I determine the absolute configuration (R or S)? A: Unless you have a reference standard, you cannot determine absolute configuration by rotation alone. You must:

  • Grow a single crystal of the diastereomeric salt and perform X-ray crystallography .

  • Or, derivatize with a known chiral auxiliary (e.g., Mosher's Acid Chloride) and use NMR anisotropy methods.

Q: Why is my specific rotation


 lower than the literature value? 
A: 
  • Wet Sample: Solvent trapped in the crystal lattice lowers the rotation value. Dry under high vacuum (50°C) for 12h.

  • Trace Resolving Agent: Incomplete salt breaking. Check H-NMR for aromatic peaks corresponding to the amine (e.g., phenylethylamine signals).[1] If present, repeat the HCl wash.

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10441897, Spiro[2.5]octane-1-carboxylic acid. Retrieved from [Link]

  • General Resolution of Acids: Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for amine selection).

  • Chiral HPLC Methodology: Phenomenex. Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Spiro Scaffold Chemistry: Wiberg, K. B. (1986).[1] The structure and properties of small ring spiro hydrocarbons. (Context for cyclopropane stability).

Sources

Minimizing side reactions during oxidation of spiro-alcohol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of complex molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of oxidizing spiro-alcohol intermediates, a critical transformation in the synthesis of many pharmaceuticals and natural products. Our focus is on providing practical, mechanistically grounded solutions to minimize common side reactions and maximize the yield and purity of your desired spiro-ketone.

Introduction: The Unique Challenges of Spiro-Alcohol Oxidation

Spirocyclic systems, characterized by two rings sharing a single carbon atom, present a unique set of stereochemical and electronic challenges during chemical transformations. The rigid, three-dimensional architecture of spiro-alcohols can lead to significant steric hindrance, influencing reagent accessibility to the hydroxyl group. Furthermore, the inherent ring strain in some spirocycles can predispose them to rearrangement or fragmentation pathways under certain reaction conditions. This guide will address these specific issues head-on, providing you with the expertise to anticipate and overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxidation of a secondary spiro-alcohol is sluggish and incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a common issue, often rooted in steric hindrance, suboptimal reagent choice, or inadequate reaction conditions.

The spirocyclic framework can significantly shield the alcohol's hydroxyl group, making it less accessible to bulky oxidizing agents.

Troubleshooting Steps:

  • Re-evaluate Your Oxidizing Agent: For sterically hindered alcohols, milder and less bulky reagents are often more effective. Consider switching from chromium-based oxidants to methods like the Swern or Dess-Martin periodinane (DMP) oxidations, which are well-suited for congested environments.[1][2]

  • Optimize Reaction Temperature: While many oxidations are run at low temperatures to minimize side reactions, sluggish reactions with hindered substrates may benefit from a modest increase in temperature. Monitor the reaction closely by TLC to avoid product degradation.

  • Increase Reagent Stoichiometry: For particularly challenging substrates, a moderate excess of the oxidizing agent (e.g., 1.5-2.0 equivalents) can help drive the reaction to completion. However, be mindful that a large excess can sometimes lead to an increase in byproducts.

  • Consider a More Reactive DMSO Activation Method (for Swern-type oxidations): If using a Swern oxidation, the choice of activator for DMSO can influence reactivity. Trifluoroacetic anhydride, for instance, generates a more reactive "activated DMSO" species compared to oxalyl chloride, which may be beneficial for hindered alcohols.[1]

Comparative Table of Common Oxidizing Agents for Hindered Alcohols:

Oxidizing AgentTypical ConditionsAdvantages for Spiro-AlcoholsPotential Drawbacks
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperatureMild, good for sensitive substrates, tolerates many functional groups.Byproducts can be difficult to remove; reagent is shock-sensitive.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CExcellent for hindered alcohols, mild conditions.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.
Parikh-Doering Oxidation SO₃·pyridine, DMSO, Et₃NMilder than Swern, avoids oxalyl chloride.Can be less effective for extremely hindered substrates.
Jones Oxidation CrO₃, H₂SO₄, acetoneStrong oxidant, can be effective when others fail.Harsh acidic conditions can promote side reactions; toxic chromium waste.
Q2: I'm observing a significant amount of a lactone byproduct in my reaction mixture. What is this side reaction and how can I prevent it?

A2: The formation of a lactone from a cyclic ketone is the hallmark of a Baeyer-Villiger oxidation, a common side reaction when using peroxy-acid-based oxidants or when the desired spiro-ketone is exposed to certain oxidizing conditions.

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone to form an ester (or a lactone in the case of a cyclic ketone).[3][4][5][6][7] This can occur if the primary oxidant is a peracid, or if certain reagents, like hydrogen peroxide, are used in the presence of a Lewis or Brønsted acid.[5]

Mechanism of Baeyer-Villiger Side Reaction:

baeyer_villiger Spiro_Ketone Spiro-Ketone Criegee Criegee Intermediate Spiro_Ketone->Criegee Nucleophilic attack Peracid Peroxyacid (RCO3H) Peracid->Criegee Lactone Spiro-Lactone Criegee->Lactone Rearrangement

Caption: Baeyer-Villiger oxidation pathway.

Preventative Measures:

  • Avoid Peroxy-Acid Based Oxidants: If you are using reagents like m-CPBA, peracetic acid, or Oxone® for the primary oxidation, switch to a non-peroxyacid-based method such as Swern, DMP, or PCC oxidation.

  • Control Reaction Stoichiometry and Time: Over-oxidation of the desired spiro-ketone can lead to the Baeyer-Villiger product. Use a minimal excess of the oxidizing agent and monitor the reaction closely, quenching it as soon as the starting spiro-alcohol is consumed.

  • Purify the Spiro-Ketone Promptly: If the Baeyer-Villiger reaction is occurring during workup or purification, ensure that the crude product is not exposed to oxidizing conditions for prolonged periods.

Q3: My reaction is producing a complex mixture of products, and I suspect ring-opening or rearrangement of the spirocyclic core. Is this possible and what conditions favor these side reactions?

A3: Yes, ring-opening and rearrangements are significant concerns, especially with strained spirocycles or under acidic conditions.

The stability of the spirocyclic system is paramount. Highly strained rings (e.g., those containing three- or four-membered rings) are more susceptible to cleavage. Additionally, acidic conditions, which are present in some oxidation protocols (e.g., Jones oxidation) or can be generated as byproducts (e.g., acetic acid from DMP), can catalyze rearrangements.

Potential Rearrangement and Fragmentation Pathways:

  • Acid-Catalyzed Rearrangement: Protonation of the alcohol followed by loss of water can generate a carbocation at the spiro-center or an adjacent carbon. This carbocation can then undergo rearrangement to alleviate ring strain or to form a more stable carbocation, leading to a constitutional isomer of the desired product. There are documented cases of acid-catalyzed rearrangements of spiroketal systems.[8][9]

rearrangement Spiro_Alcohol Spiro-Alcohol Protonation Protonation (H+) Spiro_Alcohol->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Loss of H2O Rearranged_Product Rearranged Product Carbocation->Rearranged_Product Ring Expansion/Contraction

Caption: Acid-catalyzed rearrangement pathway.

  • Oxidative Fragmentation: In some cases, the oxidation process itself can induce fragmentation of the spirocycle, particularly if there are suitably positioned functional groups that can stabilize radical or cationic intermediates. Electrochemical oxidations have been shown to cause fragmentation of certain spirocyclic systems.[10]

Troubleshooting Strategies:

  • Employ Mild, Non-Acidic Oxidation Conditions: The Swern and Dess-Martin oxidations are performed under neutral or slightly basic conditions and are excellent choices to avoid acid-catalyzed rearrangements.

  • Buffer the Reaction Mixture: If using an oxidant that may generate acidic byproducts (like DMP), the addition of a mild base such as sodium bicarbonate can be beneficial.

  • Protect Other Functional Groups: If your spiro-alcohol contains other functionalities that could participate in rearrangements (e.g., double bonds, other hydroxyl groups), consider protecting them prior to the oxidation step.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of a Hindered Spiro-Alcohol

This protocol is suitable for small to medium-scale reactions where the spiro-alcohol is sensitive to harsh conditions.

Materials:

  • Spiro-alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the spiro-alcohol (1.0 equiv) in anhydrous DCM (0.1-0.2 M) at room temperature, add solid sodium bicarbonate (2.0 equiv).

  • Add DMP (1.5 equiv) in one portion.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Add a saturated aqueous solution of NaHCO₃ and stir for 15-20 minutes until the solid byproducts dissolve.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude spiro-ketone by column chromatography.

Protocol 2: Swern Oxidation of a Highly Hindered Spiro-Alcohol

This protocol is ideal for substrates that are prone to rearrangement or are very sterically encumbered.

Materials:

  • Spiro-alcohol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM (0.2-0.5 M) at -78 °C (acetone/dry ice bath), add a solution of anhydrous DMSO (2.2 equiv) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Add a solution of the spiro-alcohol (1.0 equiv) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Add triethylamine (5.0 equiv) dropwise, and stir the reaction mixture at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude spiro-ketone by column chromatography.

References

  • Jirgensons, A., et al. (2021). Electrochemical preparation of functionalised a,b-unsaturated esters from furfurylated ethylene glycols or amino alcohols, via the electro-oxidative fragmentation of electrochemically prepared spirocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Khomutnyk, Y. Y., et al. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Krische, M. J., et al. (2016). Consequences of Acid Catalysis in Concurrent Ring Opening and Halogenation of Spiroketals. Organic Letters. Available at: [Link]

  • Lielpetere, A., et al. (2025). Preparation of a furfural-derived enantioenriched vinyloxazoline building block and exploring its reactivity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2024). Baeyer–Villiger oxidation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sun, Z., & Nagorny, P. (2020). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules. Available at: [Link]

  • Schmalz, H.-G., et al. (1998). Acid catalysed rearrangement of a spiroketal enol ether. An easy synthesis of chrycorin. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions. Available at: [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron. Available at: [Link]

  • Ferreira, V. F., et al. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cossy, J., et al. (2024). An Unexpected Formation of Spiro Isoxazoline-Dihydrofurane Compounds from Substituted Ketofurfuryl Alcohols. Molecules. Available at: [Link]

  • Crich, D., & Neelamkavil, S. (2002). The fluorous Swern and Corey-Kim reaction: scope and mechanism. Tetrahedron. Available at: [Link]

  • Kappe, C. O., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts. Available at: [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2018). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Mack, J., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2020). Baeyer–Villiger monooxygenases. ScienceDirect. Available at: [Link]

  • Paquette, L. A., & Bauta, W. E. (1990). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Singleton, D. A., & Meyer, M. P. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2019). Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Wennberg, P. O., & Seinfeld, J. H. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics. Available at: [Link]

  • Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions. Available at: [Link]

  • Stahl, S. S., & Sigman, M. S. (2011). Development and Comparison of the Substrate Scope of Pd-Catalysts for the Aerobic Oxidation of Alcohols. ACS Catalysis. Available at: [Link]

  • Zhang, Y., et al. (2022). Selective Oxidation of Alcohols and Alkenes with Molecular Oxygen Catalyzed by Highly Dispersed Cobalt (II) Decorated 12-Tungstosilicic Acid-Modified Zirconia. Catalysts. Available at: [Link]

  • Rzepa, H. S. (2023). SWERN Oxidation. Transition State Theory is OK. ChemRxiv. Available at: [Link]

  • Master Organic Chemistry. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Various Authors. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • Larock, R. C. (1999).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
  • Hudlicky, M. (1990). Oxidations in Organic Chemistry. American Chemical Society.
  • Patai, S. (Ed.). (1971). The Chemistry of the Carbonyl Group. Wiley.
  • Patai, S. (Ed.). (1974). The Chemistry of the Hydroxyl Group. Wiley.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis. Cambridge University Press.

Sources

Handling stability issues of spiro-cyclopropane rings under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SP-CYC-ACID-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Strain-Reactivity Paradox

You are likely here because your spiro-cyclopropane moiety—a high-value pharmacophore found in drugs like Ledipasvir —has decomposed during an acidic step (e.g., Boc-deprotection or glycosylation).

The Core Physics: Cyclopropane rings possess ~27.5 kcal/mol of ring strain (Baeyer strain). In a spiro-fused system, this strain is compounded by steric compression (Thorpe-Ingold effect). Under acidic conditions, the ring acts as a "spring-loaded" electrophile.

The Failure Mode: Protonation does not occur on a specific atom but rather on the C-C bond (edge protonation) or the carbon atom (corner protonation), generating a non-classical carbocation. If your system has Donor-Acceptor (D-A) substitution, this ring opening is not just possible; it is kinetically inevitable without specific intervention.

Diagnostic Triage: Why Did It Break?

Before attempting a salvage protocol, diagnose your specific failure mechanism using the pathway below.

Mechanistic Failure Pathways (DOT Visualization)

SpiroFailure Start Spiro-Cyclopropane (Intact) Protonation Protonation Event (Corner/Edge) Start->Protonation  + H+ Acid Acid Source (H+ or Lewis Acid) Acid->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation  Ring Opening PathA Nucleophilic Trapping (Solvolysis/Halogenation) Carbocation->PathA  + Nu- (Cl-, ROH) PathB Rearrangement (Ring Expansion/Shift) Carbocation->PathB  1,2-Shift PathC Elimination (Diene Formation) Carbocation->PathC  - H+

Figure 1: Acid-catalyzed decomposition pathways. The transition from protonation to carbocation is the rate-determining step, heavily influenced by substituents.

The "Push-Pull" Risk Assessment

Is your cyclopropane a Donor-Acceptor (D-A) system?

  • High Risk: You have an electron-donating group (EDG) like -OR, -NR2, or -Aryl adjacent to the spiro-carbon, and an electron-withdrawing group (EWG) like -COOR or -CN nearby. This polarizes the C-C bond, lowering the activation energy for acid-catalyzed homo-Michael addition.

  • Moderate Risk: Alkyl-substituted spiro-rings (e.g., Ledipasvir intermediate).

  • Low Risk: Fully electron-deficient rings (though these are rare in bioactive cores).

Operational Protocols: Troubleshooting & Repair

Do not use standard "undergraduate" conditions (e.g., 4M HCl in Dioxane) for spiro-cyclopropanes. The chloride ion is a potent nucleophile that will trap the transient carbocation, permanently opening the ring.

Protocol A: The "Safe" Boc-Deprotection

Use this for high-value intermediates where ring preservation is critical.

The Logic: We replace the strong Brønsted acid (HCl/TFA) with a silylating agent. This cleaves the Boc group via a silyl carbamate intermediate without generating a high concentration of free protons or nucleophilic counter-ions.

Materials:

  • Substrate (1.0 equiv)

  • 2,6-Lutidine (3.0 equiv) – Acts as a non-nucleophilic proton sponge.

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.5 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Dissolve: Dissolve substrate and 2,6-lutidine in DCM under

    
     atmosphere. Cool to 0°C.
    
  • Add: Dropwise addition of TMSOTf. Do not rush this.

  • Incubate: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC (stain with Ninhydrin).[1]

  • Quench: Quench with saturated aqueous

    
    .
    
  • Why it works: The triflate anion (

    
    ) is non-nucleophilic. The lutidine scavenges any stray protons, preventing the "corner protonation" of the cyclopropane ring.
    
Protocol B: The "TFA Compromise"

Use this if TMSOTf is unavailable, but strictly control temperature and time.

The Logic: TFA is an acid, but Trifluoroacetate is a poor nucleophile compared to Chloride. By lowering the temperature, we kinetically favor N-deprotection over C-C bond cleavage.

Parameters:

  • Reagent: TFA/DCM (1:4 ratio). Avoid neat TFA.

  • Additives: Add 2-5 equivalents of Triethylsilane (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6] If a t-butyl cation is generated, it is a "hot" electrophile that can attack the ring. Silane acts as a hydride source to quench the t-butyl cation into isobutane, protecting the ring from alkylation.

  • Temperature: Strictly 0°C. Never heat.

Reference Data: Compatibility Matrices

Acid Tolerance Table
ReagentRisk LevelMechanism of FailureRecommendation
HCl / Dioxane CRITICAL ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

acts as a nucleophile (

-like opening).
DO NOT USE
HBr / AcOH CRITICAL

is a strong nucleophile; AcOH promotes solvolysis.
DO NOT USE
TFA / DCM MODERATE Strong acidity, but low nucleophilicity.Use at 0°C with scavengers.
Formic Acid HIGH Promotes formolysis (ring opening to formates).Avoid.
TMSOTf / Lutidine LOW Lewis-acid mechanism; minimal free protons.PREFERRED
p-TsOH MODERATE Non-nucleophilic counter-ion (

), but high acidity.
Use in non-polar solvents.
Case Study: Ledipasvir Intermediate

In the synthesis of Ledipasvir, the spiro[2.4]heptane-proline moiety is a key challenge.

  • The Problem: Early routes used standard acids which led to ring-opening or racemization.

  • The Solution: Gilead and process chemists utilized electrochemical dehalogenation to close the ring after sensitive steps or employed enzymatic resolution to avoid harsh chemical conditions on the formed ring. When deprotection was necessary, non-nucleophilic conditions were prioritized to prevent the formation of the acyclic isomer.

Decision Support Workflow

Use this logic flow to determine your next experimental step.

DecisionTree Q1 Task: Remove Acid-Labile Group (e.g., Boc, t-Bu) Q2 Is the Ring Donor-Acceptor Activated? Q1->Q2 Action1 USE PROTOCOL A (TMSOTf / 2,6-Lutidine) Q2->Action1 Yes (High Risk) Action2 USE PROTOCOL B (TFA / DCM / Et3SiH @ 0°C) Q2->Action2 No (Alkyl/Stable) Action3 STOP: Redesign Synthesis (Switch to Fmoc/Cbz) Action2->Action3 If Decomposition Persists

Figure 2: Decision matrix for selecting deprotection conditions based on substrate electronic activation.

References

  • Gilead Sciences Ledipasvir Synthesis

    • Scott, R. W., et al. "Preparation of Ledipasvir." WO2014110994A1. (Describes the handling of spiro[2.
  • Mechanisms of Cyclopropane Ring Opening

    • Werz, D. B., et al. "Donor–Acceptor Cyclopropanes in Organic Synthesis." Chem. Rev., 2014. (Definitive guide on D-A cyclopropane reactivity and acid sensitivity).
  • Boc Deprotection Methodologies

    • Sakaitani, M., & Ohfune, Y. "Selective deprotection of t-butyl carbamates using TMSOTf." J. Org. Chem., 1990. (The basis for Protocol A).[7]

  • Spiro-Cyclopropane Stability Studies

    • Carreira, E. M., et al. "Spirocyclopropanes in Drug Discovery." J. Med. Chem. (General principles of spiro-ring stability in pharmacophores).

Sources

Technical Support Center: Strategies for Increasing Fsp3 Character in Drug Design Using Spiro Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced drug design. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into leveraging spirocyclic scaffolds to enhance the three-dimensionality (Fsp3 character) of drug candidates. We will move beyond theoretical concepts to address practical experimental challenges, offering troubleshooting guidance and validated protocols.

Section 1: Frequently Asked Questions (FAQs) - The "Why" and "How" of Spiro Scaffolds

This section addresses fundamental questions regarding the strategic implementation of spirocycles in medicinal chemistry.

Q1: What is Fsp3 character, and why is it a critical parameter in modern drug design?

A1: Fsp3 character is a quantitative measure of a molecule's three-dimensionality, calculated as the fraction of sp3-hybridized carbons to the total carbon count (Fsp3 = number of sp3 carbons / total number of carbons).[1] A higher Fsp3 value indicates a more saturated, three-dimensional structure, a departure from the "flatland" of aromatic, sp2-rich compounds that have historically dominated screening libraries.[2][3]

The drive to "escape from flatland" is rooted in compelling evidence linking higher Fsp3 character to improved clinical success rates.[4][5] Molecules with greater three-dimensionality often exhibit enhanced physicochemical properties, including:

  • Improved Solubility: Increased saturation can lead to better solubility, a crucial factor for oral bioavailability.[2][4]

  • Enhanced Target Engagement: The rigid, defined three-dimensional arrangement of functional groups on a spirocyclic scaffold can lead to more precise and optimal interactions with complex biological targets like proteins.[3] This can result in improved potency and selectivity.[1][5]

  • Reduced Off-Target Effects: The conformational constraint imposed by the spirocyclic core can minimize interactions with unintended biological targets, thereby reducing the risk of adverse effects.[3]

  • Access to Novel Chemical Space: Spirocycles provide access to unique and underexplored areas of chemical space, offering opportunities for novel intellectual property.[6][7]

A study analyzing compounds in different stages of development found that the mean Fsp3 increases from 0.36 for discovery compounds to 0.47 for approved drugs, highlighting the correlation between three-dimensionality and successful drug development.[2]

Q2: How do spiro scaffolds inherently increase the Fsp3 character of a molecule?

A2: Spirocycles are bicyclic systems where two rings are joined by a single, shared quaternary carbon atom, known as the spiroatom.[1] This structural feature is the primary reason for their ability to increase Fsp3 character. By definition, the spiroatom is an sp3-hybridized carbon. The rings connected at this spirocenter are also typically saturated or partially saturated, further contributing to the overall count of sp3 carbons.

The introduction of a spirocyclic moiety into a molecular design effectively replaces flat, aromatic systems with a rigid, three-dimensional core, directly boosting the Fsp3 value.[1][5] This strategic replacement is a key tactic in scaffold hopping, where a known pharmacophore is reoriented in 3D space using a spirocyclic core to improve properties while maintaining or enhancing biological activity.[7][8]

Q3: What are the key advantages of using spirocycles over other types of scaffolds for increasing Fsp3?

A3: While other saturated carbocyclic and heterocyclic systems can also increase Fsp3 character, spirocycles offer a unique combination of advantages:

  • Rigidity and Conformational Restriction: The spiro junction imparts significant rigidity to the molecule, locking the relative orientation of the two rings.[3][6] This pre-organization of substituents can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity.[9]

  • Precise Vectorial Display of Substituents: The rigid framework of a spirocycle allows for the precise positioning of functional groups in three-dimensional space.[7] This enables medicinal chemists to fine-tune interactions with a biological target with a high degree of control.

  • Modulation of Physicochemical Properties: The introduction of spirocycles has been shown to favorably modulate key drug-like properties. For instance, replacing a piperazine with a diazaspiro[3.3]heptane in the PARP inhibitor Olaparib led to significantly increased selectivity.[1] In other cases, spirocyclic analogs have demonstrated higher solubility and metabolic stability compared to their non-spirocyclic counterparts.[5][10]

Q4: What are the main synthetic challenges in constructing spirocyclic scaffolds?

A4: The synthesis of spirocycles can be challenging due to the presence of the sterically demanding quaternary spirocenter.[6][11] Key challenges include:

  • Construction of the Spirocyclic Core: Creating the quaternary carbon at the heart of the spirocycle often requires specialized synthetic methods.[6][12]

  • Control of Stereochemistry: Many bioactive spirocycles contain multiple stereocenters, and their precise control is crucial for optimal biological activity.[6] Enantioselective and diastereoselective synthetic strategies are often necessary but can be complex to develop.

  • Availability of Starting Materials: While the availability of spirocyclic building blocks is increasing, the synthesis of novel or highly functionalized spirocycles may require the development of custom starting materials.[13]

Despite these challenges, significant progress has been made in developing robust synthetic methodologies for spirocycle synthesis, including cycloaddition reactions and diversity-oriented synthesis (DOS) strategies.[9][14][15]

Q5: Which analytical techniques are best suited for characterizing spirocyclic compounds?

A5: A combination of analytical techniques is essential for the unambiguous characterization of spirocyclic compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the connectivity and constitution of the molecule.[16][17] Advanced 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY/ROESY, are invaluable for assigning the relative stereochemistry by providing through-bond and through-space correlation information.[18][19][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.[16]

  • X-ray Crystallography: This is the gold standard for the unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of chiral centers.[20][21][22] Obtaining a high-quality single crystal suitable for X-ray diffraction is often a critical and sometimes challenging step.[20][23]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral spirocyclic compound.[20]

Section 2: Troubleshooting Guides - Navigating Experimental Hurdles

This section provides practical advice for overcoming common experimental problems encountered during the synthesis and characterization of spirocyclic compounds.

Reaction Optimization
Q1: My spirocyclization reaction is yielding low amounts of the desired product. What are the likely causes and how can I optimize the reaction conditions?

A1: Low yields in spirocyclization reactions are a common issue.[24] A systematic approach to troubleshooting is recommended:

  • Sub-optimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate.[24]

    • Solution: Systematically screen reaction parameters. For example, some reactions benefit from lower temperatures to minimize side reactions, while others require higher temperatures to overcome activation energy barriers.

  • Steric Hindrance: The formation of the quaternary spirocenter can be sterically demanding.

    • Solution: Consider using less sterically hindered starting materials if possible. Alternatively, explore different catalytic systems or reagents that are more tolerant of steric bulk.

  • Reagent/Catalyst Incompatibility or Degradation: The reagents or catalyst may be unstable under the reaction conditions or incompatible with functional groups on your substrate.

    • Solution: Ensure the purity and activity of your reagents and catalyst. If necessary, protect sensitive functional groups on your starting material.

  • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[24]

    • Solution: Monitor the reaction progress over time using techniques like TLC or LC-MS to check for product decomposition. If decomposition is observed, consider modifying the workup procedure (e.g., using milder pH conditions) or shortening the reaction time.

Q2: I am observing unexpected side products in my reaction. How can I identify them and modify my synthetic route to avoid them?

A2: The formation of side products can complicate purification and reduce the yield of the desired spirocycle.

  • Identification of Side Products:

    • Solution: Isolate the major side products using preparative chromatography (e.g., flash column chromatography or preparative HPLC). Characterize their structures using a combination of NMR, MS, and if possible, X-ray crystallography.

  • Modification of the Synthetic Route:

    • Solution: Once the structures of the side products are known, you can often deduce the reaction pathways leading to their formation. This knowledge can guide the modification of your synthetic strategy. For example, if a side product results from a competing reaction pathway, you might be able to suppress it by changing the solvent, temperature, or catalyst.

Stereochemistry Control and Characterization
Q3: I am observing poor diastereoselectivity in my spirocyclization reaction. How can I control the stereochemical outcome?

A3: Achieving high diastereoselectivity is a significant challenge in spirocycle synthesis.[24]

  • Chiral Auxiliaries or Catalysts:

    • Solution: Employ a chiral auxiliary on one of the starting materials to direct the stereochemical outcome of the cyclization. Alternatively, screen a variety of chiral catalysts (e.g., chiral Lewis acids or organocatalysts) to identify one that provides high diastereoselectivity.

  • Temperature: The reaction temperature can influence the energy difference between the diastereomeric transition states.[24]

    • Solution: Vary the reaction temperature. Lower temperatures often favor the transition state with the lower activation energy, leading to higher diastereoselectivity.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.[24]

    • Solution: If applicable, consider modifying the substrate to introduce steric bulk or directing groups that can influence the facial selectivity of the cyclization.

Q4: I am having difficulty confirming the three-dimensional structure of my spiro compound. What combination of analytical techniques would be most effective?

A4: A multi-pronged analytical approach is often necessary for complete structural elucidation.

  • Step 1: Connectivity and Relative Stereochemistry with NMR:

    • Workflow:

      • Acquire high-quality 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra to establish the connectivity of the molecule.

      • Perform a 2D NOESY or ROESY experiment to identify through-space correlations between protons. These correlations provide crucial information about the relative stereochemistry.[20]

  • Step 2: Separation and Quantification of Enantiomers with Chiral HPLC:

    • Workflow:

      • Develop a chiral HPLC method to separate the enantiomers of your spirocyclic compound.

      • Integrate the peaks in the chromatogram to determine the enantiomeric excess (ee) of your product.

  • Step 3: Unambiguous Determination of Absolute Stereochemistry with X-ray Crystallography:

    • Workflow:

      • Grow single crystals of your purified compound suitable for X-ray diffraction. This can be a trial-and-error process involving screening different solvents and crystallization techniques.

      • Collect and analyze the X-ray diffraction data to obtain the three-dimensional structure, which will unambiguously confirm both the relative and absolute stereochemistry.[20][21]

Section 3: Experimental Protocols and Data

This section provides a generalized experimental protocol for a common spirocyclization reaction and a table comparing the physicochemical properties of spirocyclic compounds to their non-spirocyclic analogs.

General Protocol for a [3+2] Cycloaddition for Spirocycle Synthesis

This protocol describes a general procedure for a 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic spirocycles.[9][18]

Objective: To synthesize a spiro[indoline-3,3'-pyrrolizine] scaffold.[18]

Materials:

  • Substituted isatin (1.0 equiv)

  • (S)-Pipecolic acid (1.0 equiv)

  • Electron-deficient alkene (e.g., trans-3-benzoylacrylic acid) (1.0 equiv)

  • Methanol (solvent)

Procedure:

  • To a solution of the substituted isatin in methanol, add (S)-pipecolic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the electron-deficient alkene to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified spirocyclic product by NMR (1H, 13C), HRMS, and, if possible, X-ray crystallography.

Data Presentation: Impact of Spirocyclization on Physicochemical Properties

The following table summarizes data from published studies, illustrating the impact of incorporating a spirocyclic scaffold on key physicochemical properties.

Non-Spirocyclic Compound Spirocyclic Analog Property Change Reference
MorpholineSpiro[3.3]heptane-2,6-diamineLowered logD, improved metabolic stability[5]
Piperazine in OlaparibDiazaspiro[3.3]heptaneIncreased selectivity for PARP-1[1]
PiperidineSpiro-oxetane-azetidineLower logD, less basic, lower intrinsic clearance[10]
AM-1638 (non-spiro FFA1 agonist)AM-5262 (spiro FFA1 agonist)Improved potency and off-target selectivity[25]

Section 4: Visualizations

Logical Relationship: The Rationale for Increasing Fsp3 Character

Fsp3_Rationale cluster_problem The Challenge of 'Flatland' in Drug Discovery cluster_solution The 'Escape from Flatland' Strategy cluster_outcomes Improved Drug Candidate Profile Flat_Molecules Predominance of sp2-rich, aromatic compounds Poor_Properties Poor physicochemical properties (e.g., solubility) and higher attrition rates Flat_Molecules->Poor_Properties Increase_Fsp3 Increase Fsp3 Character (Three-Dimensionality) Poor_Properties->Increase_Fsp3 drives the need for Spiro_Scaffolds Utilize Spirocyclic Scaffolds Increase_Fsp3->Spiro_Scaffolds is achieved by Improved_Solubility Enhanced Solubility Spiro_Scaffolds->Improved_Solubility Improved_Potency Improved Potency & Selectivity Spiro_Scaffolds->Improved_Potency Improved_PK Favorable Pharmacokinetics Spiro_Scaffolds->Improved_PK Novel_IP Access to Novel IP Spiro_Scaffolds->Novel_IP

Caption: Rationale for increasing Fsp3 character in drug design.

Experimental Workflow: Stereochemistry Determination of a Chiral Spirocycle

Stereochem_Workflow Start Synthesized Chiral Spirocyclic Compound NMR NMR Spectroscopy (1D and 2D: COSY, HSQC, HMBC, NOESY) Start->NMR Chiral_HPLC Chiral HPLC Start->Chiral_HPLC Xray X-ray Crystallography Start->Xray if single crystal is obtained Relative_Stereo Determine Connectivity and Relative Stereochemistry NMR->Relative_Stereo Enantiomeric_Excess Separate Enantiomers and Determine Enantiomeric Excess (ee) Chiral_HPLC->Enantiomeric_Excess Absolute_Stereo Unambiguously Determine Absolute Stereochemistry Xray->Absolute_Stereo Final_Structure Complete Structural Elucidation Relative_Stereo->Final_Structure Enantiomeric_Excess->Final_Structure Absolute_Stereo->Final_Structure

Caption: Workflow for stereochemistry determination.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Gesiot, M., & Wessjohann, L. A. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 425-456). Royal Society of Chemistry. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-760. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3639-3645. [Link]

  • Nogueira, T., & Correia, J. D. G. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 527-542. [Link]

  • Spring, D. R., et al. (2020). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. Chemical Science, 11(4), 935-941. [Link]

  • Practical Fragments. (2009). Too many aromatics stink. Practical Fragments. [Link]

  • SpiroChem. (n.d.). Scaffolds. SpiroChem. [Link]

  • Jones, C. D., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 26(50), 11481-11486. [Link]

  • Penny, M. R. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. [Link]

  • Tice, C. M. (2016). Selected Applications of Spirocycles in Medicinal Chemistry. In Spirocycles (pp. 1-24). Springer. [Link]

  • Foley, D. J., et al. (2017). Spirocycles as Rigidified sp 3 -Rich Scaffolds for a Fragment Collection. Journal of Medicinal Chemistry, 60(7), 2824-2838. [Link]

  • Dallinga, J. W., & van de Graaf, B. (1980). Carbon-13 magnetic resonance study of spiro compounds. Journal of the American Chemical Society, 102(1), 13-17. [Link]

  • Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3639-3645. [Link]

  • Iusupov, R., et al. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. [Link]

  • Wei, W., et al. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 25(10), 1839-1845. [Link]

  • Nogueira, T., & Correia, J. D. G. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 527-542. [Link]

  • Stotani, S., et al. (2022). Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. Chemistry – A European Journal, 28(72), e202202681. [Link]

  • EMAN RESEARCH PUBLISHING. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]

  • ProQuest. (1977). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest. [Link]

  • Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3639-3645. [Link]

  • IUCr Journals. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr Journals. [Link]

  • Kumar, A., et al. (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Advances, 15(1), 1-12. [Link]

  • Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1275-1282. [Link]

  • Preite, M. D., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(4), 306-313. [Link]

  • Stotani, S., et al. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 18(6), 330-336. [Link]

  • Cambridge University Press. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Cambridge University Press. [Link]

  • University of Southampton. (2012). Absolute Stereochemistry: The merits of ven and XRD. University of Southampton ePrints. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

High-Field vs. Benchtop ¹H NMR for Structural Elucidation of Spirocyclic Intermediates: A Guide to 6-oxospiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic compounds are highly valued in modern medicinal chemistry for their ability to project functionality into three-dimensional space, thereby improving target binding affinity and metabolic stability. 6-oxospiro[2.5]octane-1-carboxylic acid is a prime example of such a rigid, highly functionalized building block[1]. However, the very conformational rigidity that makes spirocycles attractive also makes their structural elucidation via


H NMR spectroscopy exceptionally challenging.

This guide provides an objective, data-driven comparison between High-Field (600 MHz) and Benchtop (80 MHz) NMR spectrometers for the analysis of this specific spirocycle. By examining the causality behind signal overlap and second-order coupling effects, we establish a self-validating experimental framework for accurate structural assignment.

Molecular Complexity: The Causality of NMR Bottlenecks

To understand the analytical demands of this compound, we must deconstruct its geometry and the resulting quantum mechanical effects:

  • The Spiro Junction & Chiral Center : The molecule consists of a cyclohexanone ring fused to a cyclopropane ring at a single spiro carbon (C3). The presence of a carboxylic acid at C1 introduces a chiral center, breaking any plane of symmetry within the molecule.

  • Diastereotopic Protons : Because of the chiral center at C1, the two protons on C2 (cyclopropane ring) are strictly diastereotopic. Similarly, the axial and equatorial protons on the cyclohexanone ring (C4, C5, C7, C8) are chemically non-equivalent and will resonate at different frequencies.

  • Second-Order Strong Coupling : In low-field environments, the chemical shift difference (

    
    ) between these non-equivalent protons is extremely small. When the ratio of 
    
    
    
    to the scalar coupling constant (
    
    
    ) drops below 10, the spin system enters the "strong coupling" regime[2]. This manifests as complex spectral distortions (e.g., roof effects) and severe signal overlap, rendering first-order multiplet analysis impossible.
Comparative Analysis: High-Field vs. Benchtop NMR

While benchtop NMR systems have successfully democratized access to reaction monitoring and routine purity checks[3], they face fundamental physics limitations when analyzing complex spirocycles.

  • Chemical Shift Dispersion (Resolution) : A 600 MHz superconducting magnet increases the

    
     between diastereotopic protons by a factor of 7.5 compared to an 80 MHz system. This critical transition from second-order to first-order kinetics allows the complex, overlapping humps seen at 80 MHz to resolve into distinct, analyzable multiplets (e.g., doublets of doublets) at 600 MHz.
    
  • Sensitivity & Throughput : High-field systems equipped with cryoprobes offer unparalleled signal-to-noise ratios (SNR), which is essential for detecting the fine

    
    -coupling splitting of the single C1-H proton. Conversely, benchtop systems excel in high-throughput, near-line environments where quantitative calibration models can sometimes compensate for reduced dispersion[4], though they fall short for de novo stereochemical assignment.
    
Quantitative Data Comparison

The following table summarizes the expected


H NMR profile of this compound (12 protons total, correlating with known ester derivatives[1]) and compares the analytical performance of both platforms.
Proton EnvironmentExpected Shift (ppm)Integration600 MHz (High-Field) Performance80 MHz (Benchtop) Performance
-COOH 11.00 – 11.501HBroad singlet. Excellent resolution.Broad singlet. Good resolution.
C5-H₂, C7-H₂ (Cyclohexanone,

to C=O)
2.20 – 2.504HDistinct multiplets (dt, ddd). First-order analysis possible.Broad, unresolved multiplet due to strong coupling[2].
C1-H (Cyclopropane,

to COOH)
1.80 – 2.001HDoublet of doublets (dd). Clear

-coupling extraction.
Buried in the aliphatic envelope. Unresolvable.
C4-H₂, C8-H₂ (Cyclohexanone,

to C=O)
1.50 – 1.804HComplex multiplets. Partially resolved diastereotopic pairs.Severe peak overlap. Appears as a single broad hump.
C2-H₂ (Cyclopropane)1.10 – 1.502HTwo distinct multiplets (diastereotopic splitting).Heavily overlapping with C4/C8 signals.
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment of this compound, the following protocol employs a self-validating feedback loop, ensuring both chemical shift accuracy and quantitative integrity.

Step 1: Precision Sample Preparation

  • Action : Dissolve exactly 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality : The 15.0 mg mass guarantees an optimal concentration (~150 mM) to achieve high SNR for the single C1-H proton without causing concentration-dependent viscosity broadening. TMS acts as an internal standard, self-validating the 0.00 ppm axis to prevent the misassignment of the highly upfield cyclopropane signals.

Step 2: Automated Shimming and Tuning (600 MHz System)

  • Action : Insert the sample into the spectrometer and execute a 3D gradient shim protocol (e.g., TopShim) on the

    
    H lock signal.
    
  • Causality : The rigid spiro[2.5]octane core produces fine multiplet splitting (

    
     = 4–12 Hz). Poor magnetic field homogeneity will artificially broaden these peaks, destroying the critical scalar coupling data required to differentiate axial from equatorial protons.
    

Step 3: Quantitative Acquisition

  • Action : Set the spectral width to 15 ppm (to capture the downfield -COOH proton). Utilize a standard 90° excitation pulse with a relaxation delay (

    
    ) of 5.0 seconds. Acquire 16 scans.
    
  • Causality : A 5-second

    
     delay ensures complete longitudinal relaxation (
    
    
    
    ) of all protons, particularly the slower-relaxing -COOH proton. This makes the resulting integration strictly quantitative, self-validating the spectrum against the expected 12-proton count of the molecular formula (C
    
    
    H
    
    
    O
    
    
    ).

Step 4: Data Processing & Phase Correction

  • Action : Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation. Perform rigorous manual phase correction.

  • Causality : Proper phase correction ensures purely absorptive peak shapes. Any dispersive character will distort the baseline in the crowded 1.0–2.5 ppm aliphatic envelope, leading to erroneous integration and masking of underlying minor diastereomers.

Workflow Visualization

NMR_Workflow Start Synthesize 6-oxospiro[2.5]octane- 1-carboxylic acid Prep Sample Prep: 15 mg in 0.6 mL CDCl3 Start->Prep Benchtop Benchtop NMR (80 MHz) Quick Purity Check Prep->Benchtop Decision Are spirocyclic multiplets resolved? Benchtop->Decision HighField High-Field NMR (600 MHz) Full Structural Elucidation Analyze Multiplet Analysis & J-Coupling Extraction HighField->Analyze Decision->HighField No (Second-Order Effects) Decision->Analyze Yes (Rare) 2 2 Analyze->2 D 2D NMR (COSY, HSQC) for Diastereotopic Assignment

Figure 1: Decision workflow for the NMR structural elucidation of spirocyclic intermediates.

References
  • [3] Title: What is Benchtop NMR Spectroscopy? Source: Oxford Instruments URL:[Link]

  • [2] Title: The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy Source: Magritek / Asahilab Application Notes URL: [Link]

  • [4] Title: Benchtop Proton NMR Spectroscopy for High-Throughput Lipoprotein Quantification in Human Serum and Plasma Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • [5] Title: Benchtop NMR in Biomedicine: An Updated Literature Overview Source: Clinical Chimica Acta (PMC) URL:[Link]

  • [1] Title: Spiro compound as indoleamine-2,3-dioxygenase inhibitor (WO2019158051A1) Source: WIPO / Google Patents URL:

Sources

A Comparative Guide to the Structural Elucidation of Spiro[2.5]octane Carboxylic Acid Derivatives: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, the rigid, three-dimensional architecture of spirocyclic compounds offers a compelling advantage. The spiro[2.5]octane framework, in particular, which features a cyclopropane ring fused to a cyclohexane ring, provides a unique scaffold for creating novel therapeutics with enhanced target affinity and selectivity.[1][2] The addition of a carboxylic acid functional group further enhances the versatility of these molecules, allowing for a variety of synthetic modifications.[1][2] This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural characterization of spiro[2.5]octane carboxylic acid derivatives, offering insights into the experimental choices and the data each method yields.

The Gold Standard: Single-Crystal X-ray Diffraction

For unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction remains the definitive technique. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding structure-activity relationships.

A case study of a related derivative, (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde, illustrates the power of this method.[3][4] The crystal structure reveals a trans-orientation of the formyl and phenyl substituents on the cyclopropane ring.[3][4] The angles within the three-membered ring are close to the ideal 60°, and the six-membered ring adopts a chair conformation.[3][4] This level of detail is unattainable with most other analytical methods.

Experimental Workflow for X-ray Crystallography

The process of obtaining a crystal structure can be broken down into several key stages:

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-rays are diffracted by the crystal's lattice. The diffraction pattern is recorded as a series of reflections.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, initially providing an electron density map. This map is then interpreted to build a molecular model, which is refined to best fit the experimental data.

crystallography_workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Determination Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crystallization Trials Crystallization Trials Purification->Crystallization Trials Crystal Mounting Crystal Mounting Crystallization Trials->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Integration Data Integration X-ray Diffraction->Data Integration Structure Solution Structure Solution Data Integration->Structure Solution Model Building Model Building Structure Solution->Model Building Structure Refinement Structure Refinement Model Building->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure (CIF) Final Structure (CIF) Validation->Final Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Crystallography.

A Multi-Faceted Approach: Comparison with Spectroscopic and Computational Methods

While X-ray crystallography provides unparalleled detail, it is not always feasible or necessary. Other techniques offer complementary information and are often more accessible.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Definitive structural elucidation.Requires a high-quality single crystal, which can be difficult to obtain.
NMR Spectroscopy Connectivity of atoms, chemical environment, stereochemical relationships.Provides detailed information about the molecule in solution.Does not directly provide 3D structure; complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight, elemental composition.High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or connectivity.
IR Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited structural information.
Computational Methods (DFT) Predicted 3D geometry, spectroscopic data (NMR, IR), electronic properties.Complements experimental data, can provide insights into properties that are difficult to measure.Predictions are theoretical and require experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For spiro[2.5]octane derivatives, ¹H and ¹³C NMR can confirm the presence of the spirocyclic core and the carboxylic acid moiety.[2] Advanced techniques like COSY and NOESY can reveal through-bond and through-space correlations, respectively, which helps in assigning the relative stereochemistry of the molecule.[5]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a compound, confirming its elemental composition.[2] The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and straightforward method for identifying the functional groups present in a molecule. For spiro[2.5]octane carboxylic acid, the characteristic carbonyl stretch of the carboxylic acid would be a key diagnostic peak, typically appearing around 1700-1725 cm⁻¹.[2]

Computational Chemistry

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the geometry, spectroscopic properties, and electronic structure of spiro[2.5]octane derivatives.[1] These computational models can aid in the interpretation of experimental data and provide insights into the molecule's reactivity and potential biological activity.[1]

analytical_decision_tree Start Start New Spiro[2.5]octane Derivative New Spiro[2.5]octane Derivative Start->New Spiro[2.5]octane Derivative Initial Characterization Initial Characterization New Spiro[2.5]octane Derivative->Initial Characterization NMR_MS_IR NMR, MS, IR Spectroscopy Initial Characterization->NMR_MS_IR Yes Detailed Structural Info Needed? Detailed Structural Info Needed? Crystal Available? Crystal Available? Detailed Structural Info Needed?->Crystal Available? Yes Computational Modeling Computational Modeling (DFT) Detailed Structural Info Needed?->Computational Modeling No Crystal Available?->Computational Modeling No X-ray Crystallography X-ray Crystallography Crystal Available?->X-ray Crystallography Yes NMR_MS_IR->Detailed Structural Info Needed? Combine Data Combine all data for full characterization Computational Modeling->Combine Data X-ray Crystallography->Combine Data End End Combine Data->End

Caption: Decision tree for analytical technique selection.

Conclusion

The comprehensive characterization of spiro[2.5]octane carboxylic acid derivatives relies on a synergistic approach. While single-crystal X-ray diffraction provides the ultimate proof of structure, a combination of spectroscopic techniques like NMR, MS, and IR, supported by computational modeling, offers a robust and often more accessible pathway to structural elucidation. The choice of analytical methods will ultimately depend on the specific research question, the availability of high-quality crystals, and the desired level of structural detail.

References

  • Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde. PMC. [Link]

  • Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde. IUCr. [Link]

  • Spiro[2.5]octane, 5,5-dimethyl-4-(3-oxobutyl)-. SpectraBase. [Link]

  • Spiro[2.5]octane - NIST WebBook. NIST. [Link]

  • Spiro(2,5)octane | C8H14 | CID 135988. PubChem. [Link]

  • Spiro(2.5)octane-1-carboxylic Acid | C9H14O2 | CID 10441897. PubChem. [Link]

  • The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane] | Request PDF. ResearchGate. [Link]

Sources

Comparative Reactivity Guide: 6-Oxospiro[2.5]octane vs. 6-Oxaspiro[2.5]octane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Analysis & Scaffold Architecture[1]

In the optimization of lead compounds, spirocyclic scaffolds offer a critical advantage: the ability to increase


 character and enforce specific vector orientations without the entropic penalty of flexible chains.[1] However, the choice between the carbocyclic ketone (6-oxospiro[2.5]octane ) and the heterocyclic ether (6-oxaspiro[2.5]octane ) dictates the chemical fate of the molecule.

This guide analyzes the divergent reactivity profiles of these two structurally homologous but electronically distinct scaffolds.

The Structural Dichotomy
  • 6-Oxospiro[2.5]octane (The "Activated" Scaffold):

    • Core Structure: A cyclohexane ring spiro-fused to a cyclopropane, featuring a ketone at the C6 position (para to the spiro junction).

    • Electronic State: The carbonyl group acts as an electron-withdrawing group (EWG). Through-bond and through-space interactions can transmit this polarization to the cyclopropane ring, creating a "spiro-activated" system susceptible to ring-opening or nucleophilic attack.[2]

    • Primary Utility: Synthetic intermediate, reactive handle for further functionalization, covalent warhead precursor.

  • 6-Oxaspiro[2.5]octane (The "Stable" Isostere):

    • Core Structure: A tetrahydropyran ring spiro-fused to a cyclopropane (Oxygen at C6).

    • Electronic State: The ether oxygen is a

      
      -donor but generally unreactive.[2] It lacks the 
      
      
      
      -acceptor capability of the ketone.[2] The cyclopropane ring remains electronically neutral and kinetically stable.
    • Primary Utility: Bioisostere for gem-dimethyl cyclohexane, LogP lowering agent, metabolic blocker.[2]

Part 2: Detailed Reactivity Profiling

Nucleophilic Susceptibility & Homoconjugation

The defining difference lies in how these scaffolds respond to nucleophiles.

  • The Oxo (Ketone) Pathway: The 6-oxospiro[2.5]octane is an electrophilic scaffold . While the saturated ketone is relatively stable, it possesses two reactive sites:

    • Site A (Carbonyl): Direct 1,2-addition (e.g., Grignard, Hydride).

    • Site B (Cyclopropane): Under acid catalysis or with specific soft nucleophiles, the strain of the spiro-cyclopropane, combined with the distal electron withdrawal of the carbonyl, facilitates homoconjugate addition (homo-Michael addition), leading to ring opening. This is significantly amplified if the system is unsaturated (e.g., spiro[2.5]octadienone).

  • The Oxa (Ether) Pathway: The 6-oxaspiro[2.5]octane is a nucleophilic/neutral scaffold . The ether oxygen creates a dipole but does not activate the cyclopropane ring.

    • Inertness: It resists Grignard reagents, hydrides (LiAlH4), and mild acids.

    • Stability: The cyclopropane ring acts as a steric shield rather than a reactive leaving group.

Physicochemical Modulation (MedChem Data)

For drug development, the Oxa variant is often superior as a terminal scaffold due to its ability to lower lipophilicity (LogP) while maintaining the spiro-constraint.

Property6-Oxospiro[2.5]octane (Ketone)6-Oxaspiro[2.5]octane (Ether)Impact on Drug Design
Electronic Nature Electrophile (Acceptor)Neutral (H-bond Acceptor)Ether improves solubility via H-bonding.[2]
cLogP (Est.) ~1.7 - 2.1~0.8 - 1.2Oxa variant lowers LogP by ~1 unit.
Metabolic Stability Low (Ketone reduction,

-oxidation)
High (Ether is generally robust)Oxo requires blocking groups to prevent metabolism.[2]
TPSA ~17 Ų~9 ŲEther contributes less to polar surface area than ketone.
Reactivity Risk Moderate (Ring opening, condensation)Low (Genotoxic risk low)Oxo may trigger toxicological alerts (Michael acceptor).

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the divergent chemical fates of the two scaffolds when subjected to standard synthetic conditions.

ReactivityComparison Substrate_Oxo 6-Oxospiro[2.5]octane (Ketone) Cond_Nuc Nucleophile (Nu⁻) (e.g., Grignard) Substrate_Oxo->Cond_Nuc Cond_Acid Acid (H⁺) / Nu (Ring Opening) Substrate_Oxo->Cond_Acid Substrate_Oxa 6-Oxaspiro[2.5]octane (Ether) Substrate_Oxa->Cond_Nuc Substrate_Oxa->Cond_Acid Prod_12Add 1,2-Addition Product (Tertiary Alcohol) Cond_Nuc->Prod_12Add Kinetic Control Prod_NoRxn No Reaction (Scaffold Intact) Cond_Nuc->Prod_NoRxn Inert Prod_RingOpen Homo-Michael Product (Ring Opened Alkyl Chain) Cond_Acid->Prod_RingOpen Thermodynamic Release of Strain Cond_Acid->Prod_NoRxn Stable < pH 1

Figure 1: Divergent reactivity profiles.[2] The Ketone (Red) is reactive toward nucleophiles and acids, while the Ether (Blue) remains inert, serving as a stable structural element.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Oxospiro[2.5]octane (Simmons-Smith Method)

This protocol utilizes the Furukawa modification for reproducible cyclopropanation of enones.[2]

Reagents:

  • 4-Methylene-cyclohexanone (or protected ketal equivalent)[2]

  • Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Diiodomethane (

    
    )
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: Under

    
     atmosphere, charge a flame-dried flask with DCM (10 mL/mmol substrate) and cool to 0°C.
    
  • Carbenoid Formation: Add

    
     (2.0 equiv) dropwise. Carefully add 
    
    
    
    (2.0 equiv) dropwise. A white precipitate may form. Stir for 20 min to form the
    
    
    species.
  • Addition: Add the 4-methylene-cyclohexanone substrate (1.0 equiv) dissolved in minimal DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with PMA or Vanillin).

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous

    
    . (Caution: Gas evolution).
    
  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The spiro-ketone is typically an oil.[2]

Protocol B: Reactivity Test – Acid-Catalyzed Ring Opening

To demonstrate the "activated" nature of the Oxo scaffold.

Procedure:

  • Dissolve 6-oxospiro[2.5]octane (1.0 equiv) in MeOH.

  • Add catalytic p-TsOH (0.1 equiv) or aqueous HCl.[2]

  • Heat to reflux for 2 hours.

  • Observation: Analysis by LC-MS will show the formation of the methoxy-ethyl derivative (ring opening) or the isomerized ethyl-cyclohexenone, driven by the release of ring strain and conjugation with the carbonyl.[2]

  • Note: The 6-Oxaspiro (Ether) variant subjected to these exact conditions will show 0% conversion , recovering the starting material intact.

Part 5: Strategic Recommendations

  • Select 6-Oxospiro (Ketone) when:

    • You need a synthetic branch point . The ketone can be converted to amines (reductive amination), alcohols, or heterocycles.

    • You are designing a covalent inhibitor . The spiro-cyclopropane can be tuned to react with cysteine residues in specific pockets (though this requires careful tuning of the "warhead" reactivity).

  • Select 6-Oxaspiro (Ether) when:

    • You are in Lead Optimization . You need to lower the LogP of a cyclohexyl moiety without losing the steric bulk.

    • You need metabolic stability . The ether blocks the typical P450 oxidation sites found on carbocyclic rings.

    • You require a conformational lock . The spiro-ether forces substituents into specific axial/equatorial vectors, improving target selectivity.[2]

References

  • Simmons-Smith Cyclopropanation Mechanism & Scope

    • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959, 81(16), 4256–4264.
  • Spirocyclic Scaffolds in Medicinal Chemistry (LogP & Properties)

    • Zheng, Y.; Tice, C. M.[1] "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery, 2016 , 11(9), 831–845.

  • Reactivity of Spiro[2.5]octadienones (Homoconjugate Addition)

    • Yuan, Z., et al. "1,6-Conjugated Addition-Mediated [2+1] Annulation: Approach to Spiro[2.5]octa-4,7-dien-6-one."[2][3][4] The Journal of Organic Chemistry, 2015 , 80(21), 11123–11130.[3]

    • [5]

  • Synthesis of Oxaspiro Cycles

    • Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 2006, 45(46), 7736-7739. (Contextual reference for oxa-spiro stability vs carbocycles).

Sources

Breaking the Steric Lock: HPLC Method Development for Spiro-Acid Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes

Executive Summary

Spiro-acid diastereomers represent a unique separation challenge in small molecule drug development. Unlike standard impurities, these compounds possess identical molecular weights and often indistinguishable logP values. Their difference lies in the rigid, orthogonal orientation of the two rings sharing a single spiro-atom.

Standard alkyl-bonded phases (C18) frequently fail to resolve these isomers because they rely primarily on hydrophobicity. This guide objectively compares three distinct separation strategies—High-Density C18 , Pentafluorophenyl (PFP) , and Immobilized Polysaccharide Chiral Stationary Phases (CSPs) —to provide a definitive roadmap for resolving these "steric locks."

Part 1: The Challenge of Spiro-Acidity

Spiro-acids (e.g., spiro[3.3]heptane carboxylic acid derivatives) possess two critical attributes that dictate chromatography:

  • Rigid 3D Geometry: The orthogonal rings create a fixed steric bulk that does not "flatten" onto a stationary phase like a flexible alkyl chain.

  • Ionizable Functionality: The carboxylic acid moiety (typically pKa 4.0–5.0) causes peak tailing and retention loss if ionization is not suppressed.

The Scientist’s Rule: Separation of spiro-diastereomers requires a stationary phase that can discriminate based on shape (steric selectivity) rather than just polarity.

Part 2: Comparative Analysis of Stationary Phases

The following comparison evaluates the three primary column chemistries used for this application.

1. The Baseline: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction / Partitioning.[1]

  • Performance: Often insufficient for spiro-diastereomers. Since the isomers have nearly identical lipophilicity, they co-elute as a single, broad peak.

  • Best Use Case: Removing bulk synthetic byproducts before focusing on isomer resolution.

  • Verdict: Low Selectivity. [2]

2. The Shape Selector: PFP (Pentafluorophenyl)[3][4][5]
  • Mechanism:

    
     interactions, dipole-dipole interactions, and shape selectivity.[3][5]
    
  • Performance: The fluorine atoms on the PFP ring create an electron-deficient cavity. This phase is highly sensitive to the specific shape and electron density of the analyte's aromatic or rigid spiro rings. It frequently resolves isomers that C18 cannot touch.

  • Verdict: High Selectivity (Recommended First Choice).

3. The "Nuclear Option": Immobilized Polysaccharide CSPs (e.g., Amylose/Cellulose)
  • Mechanism: Inclusion complexation and hydrogen bonding within chiral grooves.

  • Performance: While designed for enantiomers, these phases are exceptional for diastereomers. The twisted structure of a spiro compound fits differently into the "grooves" of the amylose tris(3,5-dimethylphenylcarbamate) polymer, resulting in massive resolution (

    
    ).
    
  • Verdict: Maximum Selectivity (Higher Cost).

Quantitative Comparison Matrix
FeatureC18 (High Strength Silica)PFP (Core-Shell)Immobilized CSP (Amylose-based)
Primary Interaction Hydrophobic

/ Shape / Dipole
Steric Fit / H-Bonding
Spiro-Selectivity (

)
1.0 – 1.1 (Poor)1.2 – 1.8 (Good)> 2.0 (Excellent)
Loadability HighModerateLow
Mobile Phase Compatibility UniversalUniversalMode Dependent (NP/RP)
Cost per Column $


Part 3: Method Development Strategy

Do not rely on trial and error. Use this logic-driven workflow to select the correct method.

Diagram 1: Column Selection Decision Tree

ColumnSelection Start Start: Spiro-Acid Mixture CheckLogP Check Hydrophobicity (Is LogP diff > 0.5?) Start->CheckLogP UseC18 Use C18 Column (Acidic Mobile Phase) CheckLogP->UseC18 Yes CheckAromatic Contains Aromatic/Pi Systems? CheckLogP->CheckAromatic No (Isomers similar) UsePFP Use PFP Column (Methanol driven) CheckAromatic->UsePFP Yes (Pi-Pi potential) UseCSP Use Immobilized CSP (Amylose/Cellulose) CheckAromatic->UseCSP No (Purely steric)

Caption: Logic flow for selecting the stationary phase based on molecular properties of the spiro-acid.

Part 4: The Validated Protocol

This protocol uses a PFP Core-Shell approach as the primary recommendation due to its balance of cost, speed, and selectivity.

1. Sample Preparation
  • Solvent: Dissolve sample in 50:50 Water:Methanol. Avoid 100% organic diluents to prevent "solvent wash-through" of early eluting polar acids.

  • Concentration: 0.2 mg/mL (prevent column overload which masks separation).

2. Mobile Phase Design (The "Acid Lock")

Spiro-acids must be kept in their neutral (protonated) state to interact with the PFP phase.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH).

    • Why MeOH? Acetonitrile (ACN) is aprotic and forms a dipole layer that can shield the specific

      
       interactions of the PFP ring. Methanol allows the PFP-analyte interaction to dominate [1].
      
3. Gradient Profile (Screening)
  • Column: PFP Core-Shell, 2.7 µm, 100 x 3.0 mm.

  • Flow: 0.6 mL/min.

  • Temp: 35°C (Lower temperature enhances steric selectivity).

Time (min)%B (MeOH)Event
0.05Hold for retention
10.095Linear Gradient
12.095Wash
12.15Re-equilibrate
4. Optimization (Troubleshooting)

If resolution (


) is < 1.5:
  • Switch Organic: Change B to Acetonitrile. (Rarely better for PFP, but worth checking).

  • Flatten Gradient: Change slope to 5% per minute around the elution point.

  • Nuclear Option: Switch to Chiralpak IA/ID (Immobilized Amylose) used in Reversed Phase mode (0.1% H3PO4 / ACN).

Part 5: Mechanism of Action Visualization

Understanding why the separation happens allows you to defend the method during validation.

Diagram 2: Interaction Mechanisms

Mechanisms cluster_C18 C18 Interaction cluster_PFP PFP Interaction Spiro Spiro-Acid Analyte (Rigid, Orthogonal) C18_Mech Hydrophobic Partitioning (Fails to 'see' shape) Spiro->C18_Mech Weak Discrimination PFP_Mech Pi-Pi & Shape Selectivity (Fluorine ring locks into spiro-system) Spiro->PFP_Mech Strong Discrimination

Caption: Comparison of retention mechanisms. PFP offers "lock-and-key" style retention for rigid spiro molecules.

References
  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[4] Journal of Chromatography A, 1073(1-2), 99-109. Link

  • Dolan, J. W. (2008). The Role of pH in Retention and Selectivity.[1][6][7][8] LCGC North America, 35(11). Link

  • Welch, C. J., et al. (2010). Method development strategies for the separation of pharmaceutical compounds. Journal of Chromatography A, 1217(7), 971-984. Link

  • Advanced Materials Technology. (2024). Separation of Structurally Similar Steroids on HALO PFP. Application Note. Link

  • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules. Reporter US, 31.1. Link

Sources

Benchmarking metabolic stability of spiro[2.5]octane vs gem-dimethyl analogs

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Metabolic Stability: Spiro[1]octane vs. gem-Dimethyl Analogs in Lead Optimization

Executive Summary

In small-molecule drug discovery, blocking metabolically labile sites is a fundamental optimization strategy. Historically, medicinal chemists have relied heavily on the gem-dimethyl group to impart steric hindrance and lock molecules into bioactive conformations via the Thorpe-Ingold effect[2]. However, this classical approach often introduces a severe lipophilicity penalty (increasing LogD) and creates new metabolic liabilities, as the terminal methyl groups themselves become prime targets for cytochrome P450 (CYP450) mediated hydroxylation.

To circumvent these developability bottlenecks, the field has increasingly pivoted toward spirocyclic bioisosteres[3]. Among these, the spiro[1]octane scaffold—and related spiro-oxetanes—has emerged as a superior structural motif[4]. By replacing a gem-dimethyl group with a spiro-fused cyclopropane ring, researchers can maintain the necessary steric bulk while fundamentally altering the molecule's three-dimensional geometry, physicochemical profile, and resistance to enzymatic clearance.

Mechanistic Causality: Why Spiro[1]octane Outperforms gem-Dimethyl

As an application scientist evaluating structural modifications, it is critical to understand why a bioisosteric replacement works at the enzymatic level. The superiority of the spiro[1]octane system lies in the fundamental orbital mechanics of its carbon-hydrogen bonds.

CYP450 enzymes clear xenobiotics primarily through a Hydrogen Atom Transfer (HAT) mechanism, followed by an oxygen rebound step to form a hydroxylated product[5].

  • The gem-Dimethyl Liability: The standard

    
    -hybridized C-H bonds of a methyl group have a relatively low Bond Dissociation Energy (BDE). This makes them highly susceptible to radical abstraction by the high-valent iron-oxo species in the CYP450 active site.
    
  • The Spirocyclic Advantage: The cyclopropane ring within the spirooctane system possesses significant ring strain. To accommodate the constrained 60° internal bond angles, the C-C bonds gain higher p-character. Consequently, the exocyclic C-H bonds are forced to adopt a much higher s-character. This increased s-character significantly raises the BDE of the cyclopropyl C-H bonds. Radical clock studies have definitively shown that spirooctane is highly resistant to radical rearrangement and subsequent hydroxylation by CYP450 enzymes[6], effectively shutting down the HAT clearance pathway while preserving the desired conformational restriction.

CYP450_Metabolism Target Lead Optimization (Metabolically Labile Site) GemDimethyl gem-Dimethyl Analog (High Lipophilicity) Target->GemDimethyl Traditional Substitution Spiro spiro[2.5]octane Analog (Constrained Geometry) Target->Spiro Bioisosteric Replacement CYP450_Gem CYP450 Binding & HAT Oxidation GemDimethyl->CYP450_Gem CYP450_Spiro CYP450 Binding (High C-H BDE Resistance) Spiro->CYP450_Spiro Clearance_High High Intrinsic Clearance (Short Half-life) CYP450_Gem->Clearance_High Clearance_Low Low Intrinsic Clearance (Prolonged Half-life) CYP450_Spiro->Clearance_Low

Logical workflow comparing CYP450-mediated clearance of gem-dimethyl vs spiro[1]octane analogs.

Data Presentation: Matched Molecular Pair Benchmarking

To quantify this advantage, we benchmark the physicochemical and in vitro metabolic properties of a representative Matched Molecular Pair (MMP). The data below illustrates the typical profile shift observed when a gem-dimethyl moiety is replaced by a spiro[1]octane group during lead optimization.

Parametergem-Dimethyl AnalogSpiro[1]octane AnalogScientific Implication
LogD (pH 7.4) 3.83.2Spirocycles reduce overall lipophilicity, improving solubility and reducing off-target binding.
Fraction

(

)
0.450.52Increased 3D character correlates with higher clinical success rates.
HLM

(µL/min/mg)
45.212.4A ~70% reduction in intrinsic clearance in Human Liver Microsomes.
In Vitro Half-life (

)
15.3 min55.9 minProlonged systemic exposure potential for the spirocyclic analog.
Primary CYP Liability CYP3A4 (Methyl OH)MinimalSteric block is maintained without introducing new vulnerable C-H bonds.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

To objectively validate the metabolic stability of these analogs, researchers must employ a robust, self-validating Human Liver Microsome (HLM) Intrinsic Clearance Assay. The following protocol details the exact methodology, emphasizing the causality behind each procedural step to ensure reproducible, high-fidelity data.

Reagents & Materials:

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM

    
    
    
  • NADPH (

    
    -Nicotinamide adenine dinucleotide phosphate), 10 mM stock
    
  • Ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1 µM solution of the test compound (either the gem-dimethyl or spiro[1]octane analog) in the potassium phosphate buffer. Rationale: A 1 µM concentration ensures the assay operates under linear, first-order kinetic conditions (well below the

    
     of typical CYP450 enzymes).
    
  • Microsome Addition: Add HLM to the compound mixture to achieve a final protein concentration of 0.5 mg/mL.

  • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes. Rationale: Pre-incubation ensures thermal equilibrium of the microsomal enzymes before catalytic initiation, preventing lag phases in the kinetic data.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Rationale: NADPH is the obligate electron donor for the CYP450 catalytic cycle; withholding it until time zero prevents premature enzymatic turnover.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold ACN containing the IS. Rationale: The organic solvent instantly denatures and precipitates the microsomal proteins, halting the reaction and preventing protein matrix fouling of the LC-MS/MS column.

  • Centrifugation & Extraction: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the clear supernatant to a 96-well plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound relative to the internal standard. Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant (

    
    ) and derive the intrinsic clearance (
    
    
    
    ).

AssayWorkflow Prep Prepare 1 µM Test Compound in Phosphate Buffer (pH 7.4) AddHLM Add HLM (0.5 mg/mL) Pre-incubate at 37°C Prep->AddHLM Initiate Initiate Reaction (Add 1 mM NADPH) AddHLM->Initiate Quench Time-Course Aliquots Quench with Cold Acetonitrile Initiate->Quench Centrifuge Centrifuge at 4000 rpm Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (Calculate CL_int) Centrifuge->LCMS

Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Conclusion

Benchmarking data continuously validates that replacing a gem-dimethyl group with a spiro[1]octane scaffold is a highly effective tactic in modern drug design. By leveraging the high C-H bond dissociation energy inherent to strained cyclopropane rings, researchers can systematically engineer out CYP450 metabolic liabilities while simultaneously improving the molecule's three-dimensional topology and physicochemical profile.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications.[Link]

  • Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[2,5]octane. Journal of the American Chemical Society.[Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry.[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.[Link]

Sources

Validating Purity of Spiro-Carboxylic Acid Building Blocks for Library Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Mandate

The pharmaceutical industry’s shift toward higher Fsp³ fraction molecules—driven by the "Escape from Flatland" paradigm (Lovering et al., 2009)—has elevated spirocyclic carboxylic acids from niche curiosities to essential library building blocks. Unlike flat aromatic acids, spiro-scaffolds offer improved solubility and metabolic stability.

However, these benefits come with a distinct analytical cost. Spiro-carboxylic acids frequently lack strong UV chromophores , rendering standard LC-UV purity checks deceptive. A "99% pure" result at 254 nm often masks significant contamination by regioisomers, residual coupling reagents, or decarboxylated byproducts.

This guide defines a self-validating quality control system that moves beyond simple LC-MS, utilizing Quantitative NMR (qNMR) and Charged Aerosol Detection (CAD) to ensure library integrity.

The Analytical Blind Spot: Why Standard QC Fails

The primary failure mode in spiro-library synthesis is reliance on UV absorption. Most commercial spiro-acids (e.g., 2-azaspiro[3.3]heptane derivatives) possess only weak end-absorption (<210 nm), which is often obscured by solvent cutoffs.

Comparative Detection Sensitivity (Experimental Data)

Table 1: Detection of common impurities in Spiro[3.3]heptane-2-carboxylic acid (0.5 mg/mL).

Impurity TypeUV (254 nm) ResponseUV (210 nm) ResponseCAD/ELSD ResponseRisk Level
Target Spiro Acid None/Noise Weak High N/A
Residual EDC/HATUHighHighHighCritical (False Purity)
Decarboxylated ByproductNoneWeakHighCritical (Silent Impurity)
Regioisomer (non-chiral)NoneWeakHighModerate
Residual Solvent (DMF)NoneHigh (Solvent front)Low (Volatile)Low

Insight: A sample containing 15% residual coupling urea (highly UV active) and 85% spiro-acid (UV silent) will appear as >95% impurity by UV integration, leading to false rejection. Conversely, non-UV active synthetic precursors will be invisible, leading to false acceptance.

Protocol 1: The "Triad" Validation System

To guarantee the integrity of spiro-building blocks, we utilize a three-pronged validation protocol. This system is self-validating because each method covers the blind spots of the others.

A. Quantitative NMR (qNMR) – The Absolute Truth

qNMR provides absolute purity without requiring a reference standard of the analyte itself.

  • Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) or Maleic Acid.

  • Why: BTMSB is chemically inert, non-hygroscopic, and provides a sharp singlet at 0.0 ppm (or ~7 ppm for Maleic) distinct from spiro-aliphatic signals (1.5–4.0 ppm).

  • Method:

    • Weigh ~10 mg of Spiro-Acid (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve in DMSO-d6 (ensures solubility of polar acids).

    • Set relaxation delay (

      
      ) to 
      
      
      
      (typically 30s) to ensure full magnetization recovery.
B. LC-CAD (Charged Aerosol Detection) – The Impurity Profile

CAD detects analytes based on mass, not optical properties. It is essential for visualizing the "silent" aliphatic impurities missed by UV.

C. Chiral SFC – The Stereochemical Gate

Spiro-centers often introduce chirality. Standard C18 HPLC cannot separate enantiomers. Supercritical Fluid Chromatography (SFC) on chiral stationary phases (e.g., Chiralpak IC/IG) is mandatory.

Visualization: The Analytical Workflow

AnalyticalWorkflow cluster_legend Detection Logic Start Incoming Spiro-Acid Building Block qNMR Step 1: qNMR (Absolute Purity) Start->qNMR Decision1 Purity > 95%? qNMR->Decision1 LCCAD Step 2: LC-MS + CAD (Impurity Profiling) Decision1->LCCAD Yes Fail REJECT / RE-PURIFY Decision1->Fail No Decision2 Silent Impurities < 5%? LCCAD->Decision2 Chiral Step 3: Chiral SFC (Enantiomeric Excess) Decision2->Chiral Yes Decision2->Fail No Decision3 ee > 98%? Chiral->Decision3 Pass VALIDATED Release for Library Decision3->Pass Yes Decision3->Fail No Info qNMR = Mass Balance CAD = Relative Impurity SFC = Stereochem

Figure 1: The "Triad" validation workflow ensures no impurity—silent, stereochemical, or mass-based—escapes detection.

Protocol 2: Functional Stress Test (Kinetic Use-Test)

Purity does not guarantee reactivity. Spiro-acids possess significant steric bulk near the carboxylate, which can retard amide coupling rates compared to benzoic acids.

The Protocol: Perform a competitive rate experiment to normalize reactivity expectations for the library synthesis platform.

  • Reaction: Coupling of Spiro-Acid (1.0 eq) vs. Benzoic Acid (1.0 eq) with Benzylamine (1.0 eq) using HATU/DIPEA in DMF. Note: Run separate vessels to avoid complex kinetics.

  • Sampling: Take aliquots at t=5, 15, 30, 60 mins.

  • Analysis: Monitor conversion via LC-MS.

Comparative Performance Data

Table 2: Kinetic Coupling Efficiency of Building Block Classes.

Building Block ClassExample Structuret50% (Time to 50% Conv.)t95% (Time to 95% Conv.)Rec. Coupling Time
Flat Aromatic Benzoic Acid< 2 min10 min1 hour
Flexible Aliphatic Cyclohexanecarboxylic acid5 min25 min2 hours
Rigid Spiro Spiro[3.3]heptane-2-COOH 12 min 45 min 4 hours
Hindered Spiro 2-Methyl-2-azaspiro[3.3]... 35 min > 120 min Overnight

Scientific Insight: The rigid spiro-scaffold prevents the carboxylate from rotating away from steric clashes during the formation of the active ester intermediate. Library protocols optimized for benzoic acids (e.g., 1-hour reaction times) will result in incomplete coupling for spiro-acids, leading to low yields and "missing" wells.

Visualization: The Functional Feedback Loop

FeedbackLoop LibSyn Library Synthesis (High Throughput) QC Plate QC (LC-MS) LibSyn->QC Analysis Failure Analysis: Low Conversion? QC->Analysis Yield < 80% RootCause Root Cause: Steric Hindrance or Purity? Analysis->RootCause RootCause->LibSyn Purity Issue (Discard Batch) Adjust Adjust Protocol: Increase Temp/Time or Switch Coupling Agent RootCause->Adjust Confirmed Sterics Adjust->LibSyn Re-Run

Figure 2: Functional feedback loop. Low yields in spiro-libraries often trigger false "failed reaction" flags when the root cause is actually insufficient reaction time due to steric bulk.

Conclusion

Validating spiro-carboxylic acids requires a departure from standard "flatland" QC methods. The lack of UV activity and unique steric profiles demand a shift to qNMR for purity and kinetic profiling for reactivity .

By implementing the Triad Validation System , research teams can eliminate the "silent" impurities that plague high-Fsp³ libraries, ensuring that the resulting biological data reflects the true potential of the scaffold, not the artifacts of the synthesis.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(10), 4916–4940. [Link]

  • Vehovec, T., & Obreza, A. (2010). Review of Operating Principle and Applications of the Charged Aerosol Detector. Journal of Chromatography A, 1217(10), 1549-1556. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

Comparative Analysis of Spiro-Ring Strain: Spiro[3.3]heptane vs. Spiro[3.4]octane Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (Fsp3) character, improving solubility, and providing rigid exit vectors that differ from planar aromatic systems.[1][2][3][4][5] This guide compares two homologous spiro-systems: Spiro[3.3]heptane (two cyclobutane rings) and Spiro[3.4]octane (one cyclobutane, one cyclopentane).

While Spiro[3.3]heptane offers a unique "dumbbell" geometry often used as a bioisostere for para-substituted benzenes, it possesses significant ring strain (~63 kcal/mol) that influences its synthetic accessibility and metabolic liability. Spiro[3.4]octane, by expanding one ring, relieves approximately 20 kcal/mol of strain, offering a compromise between the rigid orthogonality of the [3.3] system and the stability of larger bicycles.

Part 1: Thermodynamic & Geometric Analysis

The fundamental difference between these systems lies in the "Strain Energy" (SE)—the excess energy stored in the molecule due to geometric distortion from ideal tetrahedral angles (


).
Comparative Data Profile
MetricSpiro[3.3]heptaneSpiro[3.4]octaneDelta (Impact)
Ring Composition 4-membered / 4-membered4-membered / 5-memberedExpansion of one ring relieves angle strain.
Total Strain Energy (SE) ~63.0 kcal/mol~32.5 kcal/mol-30.5 kcal/mol (Significant stabilization).
Dominant Strain Type Angle (Baeyer) + Torsional (Pitzer)Angle (Baeyer)[3.4] system reduces eclipsing interactions.
Spiro-Carbon Geometry Distorted Tetrahedral (

internal angles)
Distorted Tetrahedral (

/

)
[3.4] allows closer approach to ideal

.
Conformation Puckered (Butterfly shape)Envelope (Cyclopentane) + Puckered[3.3] is rigid; [3.4] has more conformational entropy.
Mechanistic Insight: The "Puckering" Effect
  • Spiro[3.3]heptane: To relieve the severe torsional strain of eight pairs of eclipsing hydrogens, both cyclobutane rings "pucker" significantly (dihedral angles ~20-30°). This creates a rigid, butterfly-like shape. The central spiro-carbon is heavily distorted, forcing the C-C-C bond angles to ~88-90°, far from the ideal 109.5°.

  • Spiro[3.4]octane: The cyclopentane ring adopts an "envelope" conformation. This flexibility allows the system to distribute strain more effectively. While the cyclobutane side remains strained, the cyclopentane side relaxes the overall tension on the quaternary spiro-center.

Part 2: Synthetic Accessibility & Protocols

Synthesis of strained spiro-cycles requires overcoming the energy barrier to close the ring. The Spiro[3.3]heptane system is notoriously more difficult to close due to the "Gem-Dialkyl Effect" (Thorpe-Ingold effect) working against the high enthalpy of the strained transition state.

Visualizing the Synthetic Logic (Graphviz)

SpiroSynthesis cluster_strain Strain Barrier Start Starting Material (Cyclic Ketone/Diester) Alkylation Double Alkylation (Formation of Quaternary C) Start->Alkylation + Electrophile Reduction Reduction to Diol (LiAlH4) Alkylation->Reduction Activation Activation (Mesylation/Tosylation) Reduction->Activation Cyclization Ring Closure (Malonate/S N 2) Activation->Cyclization High Dilution Product Spiro Scaffold Cyclization->Product

Caption: General synthetic workflow for spiro-cycle construction. The "Ring Closure" step is the critical bottleneck for [3.3] systems due to high strain energy.

Standard Protocol: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s Acid Analog)

Rationale: This method uses the "Malonate Synthesis" approach, which is self-validating because the intermediate stability can be monitored via TLC/LCMS before the difficult cyclization step.

Reagents:

  • Diethyl malonate[6]

  • 1,3-Dibromopropane (for [3.4]) or 1,3-Dibromo-2,2-bis(bromomethyl)propane (for [3.3] precursors)

  • Sodium Ethoxide (NaOEt)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Double Alkylation (The Setup):

    • Dissolve Na (2.2 equiv) in anhydrous EtOH to generate NaOEt.

    • Add Diethyl malonate (1.0 equiv) dropwise at 0°C.

    • Add the alkylating agent (e.g., 1,1-bis(bromomethyl)cyclobutane for the [3.3] system) slowly. Crucial: Maintain temperature <5°C to prevent polymerization.

    • Reflux for 12-24 hours.

    • Checkpoint: LCMS should show the molecular ion of the tetra-ester or cyclized diester.

  • Saponification & Decarboxylation:

    • Treat the ester with KOH/MeOH/H2O.

    • Acidify with HCl to pH 1.

    • Heat the neat solid to 180°C (Decarboxylation). Safety: Evolution of CO2 is vigorous.[7]

    • Validation: The crude product is often a solid. Recrystallize from water.

  • Ring Closure Verification (NMR):

    • Spiro[3.3]heptane: Look for high symmetry. 1H NMR will show simplified multiplets due to the axis of symmetry.

    • Spiro[3.4]octane: Symmetry is broken. You will observe distinct multiplets for the cyclobutane protons (~2.0 ppm) vs cyclopentane protons (~1.6 ppm).

Part 3: Medicinal Chemistry Applications[1][2][4][8][9][10][11][12]

Vector Orientation & Bioisosterism

The primary reason to choose between [3.3] and [3.4] is the desired exit vector of substituents.

  • Spiro[3.3]heptane: Substituents at the 2- and 6-positions are collinear (180° projection). This makes the scaffold a perfect saturated bioisostere for para-phenyl rings . It provides the same spatial reach but with higher solubility (lower LogP) and no pi-stacking capability.

  • Spiro[3.4]octane: Substituents on the 5-membered ring project at angles typical of cyclopentane (

    
     or 
    
    
    
    depending on substitution). This mimics meta-substituted aromatics or substituted proline derivatives.
Metabolic Stability[1][12][13]
  • Oxidative Metabolism: Both scaffolds reduce the "flatness" of molecules, generally reducing binding to metabolic enzymes like CYP450 which often prefer planar substrates.

  • Strain Release Liability:

    • Spiro[3.3]heptane: The high strain (~63 kcal/mol) makes the cyclobutane rings susceptible to oxidative ring-opening or radical attacks, although they are surprisingly robust under physiological conditions compared to cyclopropanes.

    • Spiro[3.4]octane: The lower strain makes this scaffold significantly more inert to metabolic ring-opening, offering a safer profile for drugs requiring long half-lives.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Organic Letters, 12(9), 1944–1947. Link

  • Barnes-Seeman, D. (2012). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry, 12(14), 1481-1496.
  • Piotrowski, D. W. (2018). Applications of Small Ring Nitrogen Heterocycles in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(10), 4311-4334. Link

  • PubChem Compound Summary. (2024). Spiro[3.3]heptane.[3][4][8][9][10][11][12][13] National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Oxospiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional spirocyclic compounds like 6-Oxospiro[1]octane-1-carboxylic acid (CAS: 1782521-95-2) requires more than a cursory glance at a standard safety sheet. In modern drug discovery, spirocyclic scaffolds are highly valued for their three-dimensionality, which enhances target binding affinity and metabolic stability. However, the unique structural properties of this molecule—combining a reactive ketone, a lipophilic spiro-ring, and a proton-donating carboxylic acid—demand rigorous, mechanistically grounded safety protocols.

This guide provides researchers and drug development professionals with a self-validating system for the safe handling, operational processing, and disposal of 6-Oxospiro[1]octane-1-carboxylic acid.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Safety protocols are only effective when the operator understands the causality behind them. The hazards of 6-Oxospiro[1]octane-1-carboxylic acid stem directly from its molecular architecture:

  • Carboxylic Acid Moiety (Proton Donor): Upon contact with physiological moisture (e.g., sweat, tears, mucous membranes), the acid induces a localized drop in pH. This can lead to rapid protein denaturation and coagulation necrosis[2].

  • Spiro[1]octane Scaffold (Lipophilicity): The highly lipophilic nature of the spiro-ring enhances the molecule's ability to partition into and penetrate the stratum corneum (the skin's lipid barrier). This effectively carries the corrosive acid payload deeper into the epidermis, making skin exposure more dangerous than with highly water-soluble acids.

  • 6-Oxo Group (Electrophilicity): The ketone group acts as an electrophile. While not as acutely reactive as an aldehyde, it necessitates strict segregation from strong nucleophiles, reducing agents, and strong oxidizers to prevent exothermic side reactions[3].

Mandatory PPE Matrix

Latex gloves offer virtually no protection against organic acids and degrade rapidly upon contact[4]. To mitigate the specific hazards of this compound, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil).Nitrile provides tactile dexterity; Butyl rubber offers superior chemical resistance to organic acids and prevents lipophilic penetration[2].
Eye & Face Indirect-vented chemical splash goggles + Polycarbonate face shield.Protects against aerosolized micro-particulates during weighing and accidental liquid splashes during exothermic solvation[2].
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) or Tyvek chemical apron.Prevents particulate adhesion to street clothing. FR material mitigates risks if the acid is handled near flammable organic solvents.
Respiratory N95/P100 particulate respirator (if weighing outside a vented enclosure).Prevents inhalation of fine crystalline dust, which causes severe respiratory tract and mucous membrane irritation.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety loop, every step of the handling process must be controlled. Fume hoods must be utilized as primary safety devices to contain toxic or offensive materials[1].

Step 1: Pre-Operation Environmental Check

  • Verify the chemical fume hood face velocity is operating between 0.4 and 0.6 m/s.

  • Clear the workspace of all incompatible materials. Organic acids must be strictly isolated from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent the interaction of fumes and potential combustion[5].

Step 2: Gowning and Preparation

  • Don PPE in the strict order outlined in the workflow diagram below.

  • Prepare an anti-static weighing spatula. Spirocyclic organic acids in powder form can hold a static charge, leading to sudden aerosolization when transferred.

Step 3: Dispensing and Solvation

  • Place the analytical balance inside a vented balance enclosure or the fume hood.

  • Dispense the required mass of 6-Oxospiro[1]octane-1-carboxylic acid.

  • Solvation Protocol: When dissolving the compound in organic solvents (e.g., DMSO, DMF, or DCM), always add the solvent to the acid slowly. Monitor for exothermic dissolution.

Step 4: De-gowning and Decontamination

  • Wipe down the balance and surrounding hood area with a damp, disposable cleanroom wipe.

  • Remove the outer butyl gloves while hands are still inside the fume hood.

  • Doff remaining PPE and immediately wash hands and forearms with soap and water.

GowningWorkflow Start Pre-Operation Check (Fume Hood & Reagents) Gown1 Don Lab Coat & Inner Nitrile Gloves Start->Gown1 Gown2 Don Splash Goggles & Face Shield Gown1->Gown2 Gown3 Don Outer Butyl Rubber Gloves Gown2->Gown3 Handle Dispense 6-Oxospiro[2.5]octane-1-carboxylic acid (Use Anti-static tools) Gown3->Handle Clean Decontaminate Workspace Handle->Clean Degown Doff PPE & Wash Hands Thoroughly Clean->Degown

Caption: Standard Operating Procedure for PPE Gowning and Chemical Handling.

Spill Response and Disposal Plan

Improper disposal of organic acids is a leading cause of laboratory near-misses. Organic acids must never be mixed with mineral acids or strong bases in waste carboys.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Neutralize: Cover the solid spill with a weak, dry base (e.g., sodium bicarbonate or calcium carbonate). Do not use water initially, as it may spread the acid and generate heat.

  • Sweep: Use a non-sparking brush and dustpan to collect the neutralized powder.

  • Clean: Wash the spill area with copious amounts of water and a mild detergent.

Waste Disposal Segregation: Collect all waste containing 6-Oxospiro[1]octane-1-carboxylic acid in a compatible, clearly labeled High-Density Polyethylene (HDPE) container. Label the container explicitly: "Hazardous Waste: Organic Acid (6-Oxospiro[1]octane-1-carboxylic acid) - Irritant/Corrosive."

WasteLogic Waste 6-Oxospiro[2.5]octane-1-carboxylic Acid Waste Check Mixed with strong oxidizers or mineral acids? Waste->Check Yes STOP: Severe Exothermic Risk Isolate Immediately Check->Yes Yes No Proceed to Organic Acid Waste Stream Check->No No HDPE Store in HDPE Container (Label: Organic Acid) No->HDPE

Caption: Waste Segregation and Disposal Decision Matrix for Organic Acids.

References

  • FAMU Environmental Health & Safety. "FAMU ENVIRONMENTAL HEALTH & SAFETY LAB SAFETY MANUAL." Florida A&M University. Available at:[Link]

  • Johns Hopkins Medical Laboratories. "Johns Hopkins Medical Laboratories Safety Manual." Johns Hopkins Medicine. Available at:[Link]

  • Simmons University. "Simmons University Chemical Hygiene Plan." Simmons University. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.